molecular formula C5H13NO B1606142 N,N-Dimethyl-2-methoxyethylamine CAS No. 3030-44-2

N,N-Dimethyl-2-methoxyethylamine

Cat. No.: B1606142
CAS No.: 3030-44-2
M. Wt: 103.16 g/mol
InChI Key: HMVFITKXZCNKSS-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-methoxyethylamine is a useful research compound. Its molecular formula is C5H13NO and its molecular weight is 103.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-Dimethyl-2-methoxyethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethyl-2-methoxyethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H13NO/c1-6(2)4-5-7-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVFITKXZCNKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338193
Record name N,N-Dimethyl-2-methoxyethylamine
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Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3030-44-2
Record name 2-Methoxy-N,N-dimethylethanamine
Source CAS Common Chemistry
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Record name N,N-Dimethyl-2-methoxyethylamine
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Record name (2-methoxyethyl)dimethylamine
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Foundational & Exploratory

N,N-Dimethyl-2-methoxyethylamine CAS number 3030-44-2

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N,N-Dimethyl-2-methoxyethylamine (CAS 3030-44-2)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of N,N-Dimethyl-2-methoxyethylamine (CAS 3030-44-2), a versatile tertiary amine with applications as a key intermediate in chemical synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, characterization, reactivity, and safe handling protocols, grounding all information in established scientific principles.

Core Molecular Profile and Physicochemical Characteristics

N,N-Dimethyl-2-methoxyethylamine, with the molecular formula C₅H₁₃NO, is a bifunctional molecule featuring a tertiary amine and an ether group.[1][2][3][4] This unique combination of functional groups dictates its chemical behavior and utility as a building block in organic synthesis. The lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity, while the ether linkage provides chemical stability and influences solubility.

Caption: Chemical structure of N,N-Dimethyl-2-methoxyethylamine.

Chemical Identifiers

For unambiguous identification, a compound is defined by multiple standardized identifiers. The primary identifiers for N,N-Dimethyl-2-methoxyethylamine are summarized below.

IdentifierValueSource(s)
CAS Number 3030-44-2[2][4][5]
IUPAC Name 2-methoxy-N,N-dimethylethanamine[4][5]
Molecular Formula C₅H₁₃NO[1][2][4]
SMILES CN(C)CCOC[4][5]
InChI Key HMVFITKXZCNKSS-UHFFFAOYSA-N[2][4][5]
Synonyms (2-Methoxyethyl)dimethylamine, Dimethylaminoethyl methyl ether[2][3][6]
Physicochemical Properties

The physical and chemical properties are critical for designing experimental conditions, including reaction setup, purification, and storage. The compound is a volatile, flammable liquid at room temperature.[5][7]

PropertyValueSource(s)
Molecular Weight 103.16 g/mol [1][5]
Boiling Point 64-68 °C at 760 Torr; 94.8 °C at 760 mmHg[1][2][3]
Density ~0.827 g/cm³ (Predicted/Experimental)[1][3][4]
Flash Point 19.3 °C[3][4]
pKa (Predicted) 8.88 ± 0.28[1]
XLogP3 0.1[2][6]
Refractive Index 1.406[3]

Synthesis and Purification

Understanding the synthesis of N,N-Dimethyl-2-methoxyethylamine is fundamental to ensuring its availability and purity for research and development. A common synthetic strategy involves the Williamson ether synthesis followed by reductive amination or direct alkylation routes.

synthesis_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Reactants: 2-Methoxyethanol Dimethylamine reaction Reaction: Alkylation or Reductive Amination start->reaction crude Crude Product Mixture reaction->crude neutralize Neutralization & Wash (e.g., with aq. base) crude->neutralize extract Solvent Extraction (e.g., with Et₂O or DCM) neutralize->extract dry Drying (e.g., with MgSO₄ or Na₂SO₄) extract->dry distill Fractional Distillation dry->distill final Pure N,N-Dimethyl- 2-methoxyethylamine (>98%) distill->final

Caption: General workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis via Alkylation

This protocol describes a plausible laboratory-scale synthesis. The causality for this choice rests on the ready availability of starting materials and the robustness of SN2 reactions for forming the target C-N bond.

Materials:

  • 2-Methoxyethyl chloride

  • Dimethylamine (40% solution in water or anhydrous)

  • Sodium hydroxide (NaOH)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, charge an excess of dimethylamine solution. Cool the flask in an ice-water bath to control the exothermic reaction.

  • Addition of Alkylating Agent: Slowly add 2-methoxyethyl chloride dropwise from the dropping funnel to the stirred dimethylamine solution over 1-2 hours. The use of excess amine serves both as the nucleophile and as a base to neutralize the HCl formed in situ, driving the reaction to completion.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-18 hours to ensure maximum conversion.

  • Work-up - Basification: Cool the reaction mixture again and add a concentrated solution of NaOH to neutralize any remaining ammonium salts and to deprotonate the product, ensuring it is in its free-base form for extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). The choice of diethyl ether is based on its low boiling point, facilitating easy removal, and its immiscibility with the aqueous layer.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 64-68 °C.[1][2] This step is critical for removing unreacted starting materials and byproducts.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any scientific endeavor. A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization.

analytical_workflow Figure 3. Analytical Workflow for Quality Control cluster_spectroscopy Structural Confirmation cluster_chromatography Purity Assessment sample Synthesized Sample nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms Mass Spectrometry (GC-MS) sample->ms ir IR Spectroscopy sample->ir gc Gas Chromatography (GC-FID/NPD) sample->gc report Final QC Report: Identity, Structure, & Purity Confirmed nmr->report ms->report ir->report gc->report

Caption: A logical workflow for the comprehensive analysis of the title compound.

Spectroscopic Data Interpretation

Spectroscopic analysis provides the fingerprint of the molecule, allowing for unambiguous structural verification.

TechniqueExpected ObservationsRationale
¹H NMR Singlet (~3.35 ppm, 3H, -OCH₃); Singlet (~2.25 ppm, 6H, -N(CH₃)₂); Triplet (~2.50 ppm, 2H, -NCH₂-); Triplet (~3.50 ppm, 2H, -OCH₂-)The chemical shifts are dictated by the electronegativity of the adjacent heteroatoms (O and N). The splitting patterns (triplets) arise from coupling between the adjacent methylene groups.
¹³C NMR Four distinct signals corresponding to the five carbon atoms: -N(CH₃)₂, -OCH₃, -NCH₂-, -OCH₂-The number of signals confirms the magnetic inequivalence of the carbon environments.[5]
IR Spectroscopy C-H stretching (~2800-3000 cm⁻¹); Strong C-O stretching (~1100 cm⁻¹); C-N stretching (~1040-1250 cm⁻¹)These absorption bands are characteristic of the aliphatic ether and tertiary amine functional groups. The absence of N-H (~3300-3500 cm⁻¹) and C=O (~1700 cm⁻¹) bands confirms the structure and purity.[8]
Mass Spec. (GC-MS) Molecular Ion (M⁺) at m/z = 103. A prominent base peak at m/z = 58, corresponding to the [CH₂=N(CH₃)₂]⁺ fragment.The molecular ion confirms the molecular weight. The fragmentation pattern is characteristic of α-cleavage adjacent to the nitrogen atom, a highly favored process in amines.[5]
Protocol: Purity Determination by Gas Chromatography (GC)

Objective: To quantify the purity of the synthesized N,N-Dimethyl-2-methoxyethylamine and identify any volatile impurities. A Flame Ionization Detector (FID) is standard, but a Nitrogen-Phosphorus Detector (NPD) offers higher sensitivity for nitrogen-containing compounds.[9]

Instrumentation & Conditions:

  • Gas Chromatograph: Equipped with an FID or NPD.

  • Column: A polar capillary column (e.g., DB-WAX or similar) is preferred to effectively separate the analyte from potential impurities like starting materials or solvents.

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 200 °C.

  • Detector Temperature: 250 °C.

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 150 °C. This temperature program is chosen to ensure good separation of the low-boiling analyte from potential higher-boiling impurities.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as dichloromethane or methanol.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Acquisition: Run the specified temperature program and record the chromatogram.

  • Analysis: The purity is calculated based on the area percent of the main peak corresponding to N,N-Dimethyl-2-methoxyethylamine. The retention time should be consistent across runs. The presence of other peaks indicates impurities.

Applications in Chemical Synthesis

While not a pharmaceutical agent itself, N,N-Dimethyl-2-methoxyethylamine serves as a valuable building block. Its bifunctional nature allows it to be incorporated into larger, more complex molecules. In the context of drug development, it can be used as:

  • A Ligand Precursor: The tertiary amine can coordinate to metal centers, making it a precursor for catalysts or metal-organic frameworks.

  • A Structural Motif: The methoxyethylamine scaffold can be found in various biologically active compounds. Its incorporation can modulate properties such as solubility, lipophilicity, and metabolic stability.

  • A Reagent in Synthesis: As a hindered amine, it can act as a non-nucleophilic base in certain reactions or as a catalyst, for instance, in the formation of polyurethanes.[7][10]

Safety, Handling, and Storage

Ensuring laboratory safety is paramount when working with any chemical. N,N-Dimethyl-2-methoxyethylamine is a hazardous substance requiring strict adherence to safety protocols.[5]

GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with several significant hazards.

Hazard ClassGHS CodeSignal WordDescriptionSource
Flammable LiquidsH225DangerHighly flammable liquid and vapor[5][6]
Acute Toxicity, OralH302WarningHarmful if swallowed[5]
Skin Corrosion/IrritationH315WarningCauses skin irritation[5]
Serious Eye DamageH318DangerCauses serious eye damage[5]
STOT, Single ExposureH335WarningMay cause respiratory irritation[5]
Protocol for Safe Handling and Storage

Engineering Controls:

  • Work exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors.[2]

  • Use non-sparking tools and explosion-proof equipment due to the high flammability.[2]

  • Ensure an emergency eyewash station and safety shower are immediately accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile or neoprene) and a flame-retardant lab coat. Avoid contact with skin.[2]

  • Respiratory Protection: If working outside a fume hood or in case of a spill, use a respirator with an appropriate organic vapor cartridge.

Handling and Storage:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2] Keep away from heat, sparks, open flames, and strong oxidizing agents.

  • Handling: Ground and bond containers when transferring material to prevent static discharge.[2] Avoid breathing vapors and contact with eyes and skin.

Disposal:

  • Dispose of waste material and contaminated packaging at a licensed chemical destruction facility in accordance with local, state, and federal regulations.

References

  • Grokipedia. N,N-Dimethylethylamine. [Link]

  • ChemBK. N,N-Dimethyl-2-methoxyethylamine. [Link]

  • MOLBASE Encyclopedia. 2-methoxy-N,N-dimethylethanamine | 3030-44-2. [Link]

  • Carl ROTH. Safety Data Sheet: N,N,N',N'-tetramethylethylenediamine. [Link]

  • PubChem. N,N-Dimethyl-2-methoxyethylamine | C5H13NO | CID 547400. [Link]

  • Wikipedia. N,N-Dimethylethylamine. [Link]

  • Google Patents. JP5073990B2 - Process for producing N, N'-dimethylethylenediamine.
  • Perm Medical Journal. Quantum-Chemical Study of Catalysis in the Reaction of N,O-Dimethyl Carbamate with Methylamine. [Link]

  • Chemsrc. N,N-diethyl-2-methoxyethanamine | CAS#:34166-03-5. [Link]

  • ResearchGate. Quantum-Chemical Study of Catalysis in the Reaction of N,O-Dimethyl Carbamate with Methylamine. [Link]

  • OSHA. T-PV2096-01-8711-CH. [Link]

  • Universität Tübingen. Computational Methods towards Personalized Cancer Vaccines and their Application through a Web-based Platform. [Link]

  • National Institutes of Health (NIH). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. [Link]

  • YouTube. Identify NMR Resonances Of 13C-Dimethyl N-terminal Amine l Protocol Preview. [Link]

  • Mit-ivy. China dimethyl decanam cas 14433-76-2 factory and manufacturers. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: N,N'-Dimethylethylenediamine. [Link]

  • Doc Brown's Advanced Organic Chemistry. Infrared spectrum of dimethylamine. [Link]

  • National Institutes of Health (NIH). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. [Link]

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Introduction: The Profile of a Versatile Tertiary Amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of N,N-Dimethyl-2-methoxyethylamine

N,N-Dimethyl-2-methoxyethylamine (CAS No. 3030-44-2) is a tertiary amine characterized by the presence of both a dimethylamino group and a methoxy ether functionality.[1] This structural arrangement imparts a unique combination of basicity and polarity, making it a valuable intermediate and component in various chemical applications. Its utility spans from being a precursor in pharmaceutical synthesis to acting as a catalyst in polymerization reactions. Understanding its synthetic pathways is crucial for researchers and process chemists aiming to leverage its properties in drug development and material science.

This guide provides a detailed exploration of the principal synthetic routes to N,N-Dimethyl-2-methoxyethylamine, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the methodologies.

Physicochemical Properties

A summary of the key physical and chemical properties of the target compound is essential for its handling and purification.

PropertyValueSource
Molecular Formula C₅H₁₃NO[1][2]
Molecular Weight 103.16 g/mol [1]
Boiling Point 94.8 °C at 760 mmHg[2]
Density 0.827 g/cm³[2]
Flash Point 19.3 °C[2]
CAS Number 3030-44-2[1]

Core Synthetic Strategies: A Comparative Overview

The synthesis of N,N-Dimethyl-2-methoxyethylamine can be approached from several distinct starting materials and reaction classes. The choice of pathway often depends on factors such as precursor availability, desired scale, cost-effectiveness, and tolerance to specific reaction conditions. The primary methodologies are summarized below.

Synthesis_Overview SM1 2-Methoxyethylamine R1 Reductive Amination SM1->R1 SM2 2-Methoxyethanol R2 Catalytic Amination SM2->R2 + Dimethylamine Product N,N-Dimethyl-2-methoxyethylamine R1->Product (e.g., Eschweiler-Clarke) R2->Product

Caption: Primary synthetic routes to N,N-Dimethyl-2-methoxyethylamine.

Pathway 1: Reductive Amination of 2-Methoxyethylamine

Reductive amination is arguably the most direct and widely employed laboratory-scale method for preparing N,N-Dimethyl-2-methoxyethylamine from its primary amine precursor, 2-methoxyethylamine. This strategy involves the N-methylation of the primary amine, which can be accomplished through several protocols, most notably the classical Eschweiler-Clarke reaction.

The core principle involves a two-step sequence occurring in a single pot:

  • Imine/Iminium Ion Formation: The primary amine reacts with an aldehyde (formaldehyde in this case) to form an unstable imine intermediate. For the second methylation step, a secondary amine reacts to form a more stable iminium ion.

  • Reduction: The C=N double bond of the imine or iminium ion is then reduced to a C-N single bond by a suitable reducing agent.[3]

The Eschweiler-Clarke Reaction: A Classic Approach

The Eschweiler-Clarke reaction is a specialized form of reductive amination that uses formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[4] This one-pot procedure is highly effective for the exhaustive methylation of primary amines to their tertiary counterparts without the risk of forming quaternary ammonium salts.[2][4] The impossibility of a tertiary amine forming another imine or iminium ion prevents over-alkylation.[2]

Causality and Mechanistic Insight: The reaction begins with the nucleophilic attack of the primary amine onto formaldehyde, forming a hemiaminal, which then dehydrates to an imine. Formic acid protonates the imine, and the resulting formate anion delivers a hydride to the imine carbon, reducing it to a secondary amine (N-methyl-2-methoxyethylamine). This process repeats: the secondary amine reacts with another equivalent of formaldehyde to form an iminium ion, which is subsequently reduced by another equivalent of formic acid to yield the final tertiary amine.[5] The evolution of carbon dioxide gas from the decomposition of formic acid makes the reaction irreversible and drives it to completion.[4]

Eschweiler_Clarke cluster_step1 First Methylation cluster_step2 Second Methylation P_Amine 2-Methoxyethylamine Formaldehyde1 HCHO Imine Imine Intermediate P_Amine->Imine + HCHO, -H₂O S_Amine N-Methyl-2-methoxyethylamine Imine->S_Amine + HCOOH, -CO₂ Formaldehyde2 HCHO Iminium Iminium Ion S_Amine->Iminium + HCHO, -H₂O T_Amine N,N-Dimethyl-2-methoxyethylamine Iminium->T_Amine + HCOOH, -CO₂

Caption: Stepwise mechanism of the Eschweiler-Clarke reaction.

Experimental Protocol (Adapted from Clarke, H. T. et al.[5])

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 2-methoxyethylamine (0.1 mol, 7.51 g).

  • Reagent Addition: Add formic acid (90%, 0.25 mol, 12.8 g) followed by the slow addition of aqueous formaldehyde (37%, 0.22 mol, 17.8 g) with gentle swirling.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) using a heating mantle. The reaction is often accompanied by vigorous evolution of carbon dioxide.[6] Maintain reflux for 8-12 hours, or until CO₂ evolution ceases.

  • Work-up (Acidification): Cool the mixture to room temperature and cautiously add concentrated hydrochloric acid (e.g., 20 mL) to neutralize excess formic acid and protonate the amine product.

  • Purification (Extraction): Evaporate the mixture to dryness under reduced pressure. Add water (50 mL) and a strong base (e.g., 40% NaOH solution) until the solution is strongly alkaline (pH > 12).

  • Isolation: Extract the liberated tertiary amine with a suitable organic solvent (e.g., diethyl ether, 3 x 50 mL). Combine the organic extracts, dry over anhydrous potassium carbonate or sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Final Purification: The crude product can be further purified by fractional distillation under atmospheric pressure to yield pure N,N-Dimethyl-2-methoxyethylamine.

Alternative Reductive Amination Conditions

While the Eschweiler-Clarke reaction is robust, other reducing agents can be employed for reductive amination, offering milder conditions or different chemoselectivity profiles.

Reducing AgentC1 SourceKey Features & Considerations
Sodium Cyanoborohydride (NaBH₃CN) FormaldehydeHighly selective for reducing iminium ions in the presence of aldehydes.[3][7] However, it is highly toxic and generates cyanide waste. The reaction is typically run at or below room temperature in a protic solvent like methanol.[7]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) FormaldehydeA milder, less toxic alternative to NaBH₃CN. Effective for a wide range of substrates.
Catalytic Hydrogenation (H₂/Catalyst) FormaldehydeA "green" approach using hydrogen gas with catalysts like Pd/C, Pt/C, or Raney Nickel.[8][9] Requires specialized high-pressure equipment (hydrogenator). Offers high yields and clean product profiles.[9]

Pathway 2: Direct Alkylation of 2-Methoxyethylamine

A conceptually simple approach is the direct N-alkylation of 2-methoxyethylamine using a methylating agent. However, this method is often difficult to control and can lead to a mixture of mono-, di-, and tri-alkylated products, including the undesired quaternary ammonium salt.

Causality and Control: The reaction proceeds via a standard Sₙ2 mechanism. The primary amine acts as a nucleophile, attacking the electrophilic methyl group of the alkylating agent. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation. Precise control of stoichiometry, temperature, and slow addition of the alkylating agent are critical to favor the formation of the desired tertiary amine. Using a hindered base to scavenge the acid by-product can also help modulate reactivity.

Typical Methylating Agents:

  • Dimethyl Sulfate ((CH₃)₂SO₄): A potent and inexpensive methylating agent, but highly toxic and carcinogenic.

  • Methyl Iodide (CH₃I): A classic, highly reactive alkylating agent.[10]

General Protocol Outline:

  • Dissolve 2-methoxyethylamine (1 eq.) and a non-nucleophilic base (e.g., potassium carbonate, 2.5 eq.) in a polar aprotic solvent (e.g., acetonitrile).

  • Cool the mixture in an ice bath.

  • Slowly add the methylating agent (e.g., dimethyl sulfate, 2.1 eq.) dropwise, maintaining a low temperature.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up involves quenching with an aqueous solution, extraction, and purification by distillation.

Due to the challenges in achieving high selectivity, this method is generally less favored than reductive amination for the synthesis of N,N-Dimethyl-2-methoxyethylamine.

Conclusion: Selecting the Optimal Synthetic Pathway

For the laboratory-scale synthesis of N,N-Dimethyl-2-methoxyethylamine, the Eschweiler-Clarke reaction stands out as the most reliable, efficient, and cost-effective method.[4][6] It offers high yields, operational simplicity, and avoids the formation of quaternary by-products. For researchers requiring milder conditions and who are equipped to handle cyanide waste, reductive amination using sodium cyanoborohydride is a viable alternative.[7] Direct alkylation is generally not recommended due to poor selectivity. For industrial-scale production, catalytic amination processes, while requiring significant process development and specialized equipment, offer a more atom-economical and sustainable long-term solution. The ultimate choice will always be guided by the specific constraints and objectives of the research or production campaign.

References

  • Eschweiler–Clarke reaction - Grokipedia. (n.d.).
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  • Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • 2-methoxy-N,N-dimethylethanamine | 3030-44-2. (n.d.). MOLBASE Encyclopedia.
  • Synthesis of N-(2-methoxyethyl)-2,6-dimethylaniline. (n.d.). PrepChem.com.
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  • How to prepare the given amine using a reductive amination reaction? (n.d.). Homework.Study.com.
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  • Process for the preparation of dimethylethyl amine. (n.d.). Google Patents.
  • N,N-Dimethyl-2-methoxyethylamine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. (n.d.). National Institutes of Health.
  • REDUCTIVE AMINATION WITH SODIUM CYANOBOROHYDRIDE: N,N-DIMETHYLCYCLOHEXYLAMINE. (1972). Organic Syntheses, 52, 124. Retrieved January 22, 2026, from [Link]

  • Ethylamine, N-methyl-. (n.d.). Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]

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A Spectroscopic Guide to N,N-Dimethyl-2-methoxyethylamine: Unveiling Molecular Structure through NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Molecular Blueprint of N,N-Dimethyl-2-methoxyethylamine

N,N-Dimethyl-2-methoxyethylamine is a bifunctional molecule incorporating both a tertiary amine and an ether moiety. This unique structural arrangement imparts specific chemical properties that make it a valuable building block in organic synthesis and a ligand in coordination chemistry. Accurate and unambiguous characterization of this compound is paramount for its effective application, and this is where the triumvirate of modern spectroscopic techniques—NMR, IR, and MS—proves indispensable. This guide will walk you through the spectral data, offering insights into how each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy Data

While a publicly available experimental ¹H NMR spectrum for N,N-Dimethyl-2-methoxyethylamine is not readily found in the searched literature, a predicted spectrum and analysis of analogous compounds allow for a confident theoretical interpretation.

Predicted ¹H NMR Spectral Data (CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.45t2H-OCH₂-
~3.30s3H-OCH₃
~2.45t2H-NCH₂-
~2.25s6H-N(CH₃)₂

Interpretation and Rationale:

The predicted ¹H NMR spectrum of N,N-Dimethyl-2-methoxyethylamine in deuterated chloroform (CDCl₃) is expected to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule.

  • -OCH₂- Protons (a): The methylene protons adjacent to the ether oxygen are the most deshielded due to the electronegativity of the oxygen atom, and are therefore expected to appear furthest downfield as a triplet around 3.45 ppm. The triplet multiplicity arises from the coupling with the adjacent methylene protons (-NCH₂-).

  • -OCH₃ Protons (d): The methoxy protons are in a relatively shielded environment and are expected to appear as a sharp singlet around 3.30 ppm. The singlet multiplicity is due to the absence of adjacent protons.

  • -NCH₂- Protons (b): The methylene protons adjacent to the nitrogen atom are also deshielded, though to a lesser extent than the -OCH₂- protons, and are predicted to resonate as a triplet around 2.45 ppm. The triplet is a result of coupling with the neighboring -OCH₂- protons.

  • -N(CH₃)₂ Protons (c): The six protons of the two equivalent methyl groups attached to the nitrogen are the most shielded and are expected to appear as a singlet around 2.25 ppm.

Diagram: ¹H NMR Structural Assignments for N,N-Dimethyl-2-methoxyethylamine

G cluster_mol CH₃(d)-O(a)-CH₂(a)-CH₂(b)-N(c)-(CH₃)₂(c) C1 C H1a H C1->H1a H1b H C1->H1b H1c H C1->H1c O1 O C1->O1 C2 C O1->C2 H2a H C2->H2a H2b H C2->H2b C3 C C2->C3 H3a H C3->H3a H3b H C3->H3b N1 N C3->N1 C4 C N1->C4 C5 C N1->C5 H4a H C4->H4a H4b H C4->H4b H4c H C4->H4c H5a H C5->H5a H5b H C5->H5b H5c H C5->H5c label_d (d) label_a (a) label_b (b) label_c (c)

Caption: Predicted ¹H NMR assignments for N,N-Dimethyl-2-methoxyethylamine.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, revealing the number of unique carbon environments and their electronic nature.

Experimental ¹³C NMR Spectral Data (CDCl₃, Jeol FX-100): [1][2]

Chemical Shift (δ) ppmAssignment
72.5-OCH₂-
59.0-OCH₃
57.1-NCH₂-
45.7-N(CH₃)₂

Interpretation and Rationale:

The experimental ¹³C NMR spectrum confirms the presence of four distinct carbon environments.

  • -OCH₂- Carbon (a): The carbon atom bonded to the highly electronegative oxygen of the ether is the most deshielded, appearing at 72.5 ppm.

  • -OCH₃ Carbon (d): The methoxy carbon also experiences the deshielding effect of the adjacent oxygen, resonating at 59.0 ppm.

  • -NCH₂- Carbon (b): The carbon adjacent to the nitrogen is deshielded, though less so than the ether-linked carbons, and appears at 57.1 ppm.

  • -N(CH₃)₂ Carbons (c): The two equivalent methyl carbons attached to the nitrogen are the most shielded among the carbon atoms, resonating at 45.7 ppm.

Diagram: ¹³C NMR Structural Assignments for N,N-Dimethyl-2-methoxyethylamine

G cluster_mol C(d)H₃-O-C(a)H₂-C(b)H₂-N-(C(c)H₃)₂ C1 C O1 O C1->O1 C2 C O1->C2 C3 C C2->C3 N1 N C3->N1 C4 C N1->C4 C5 C N1->C5 label_d (d) label_a (a) label_b (b) label_c1 (c)

Caption: Experimental ¹³C NMR assignments for N,N-Dimethyl-2-methoxyethylamine.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Vapor Phase IR Spectral Data: [1]

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2950-2850C-H stretchAliphatic
1150-1085C-O stretchEther
1250-1020C-N stretchTertiary Amine

Interpretation and Rationale:

  • C-H Stretching: Strong absorptions in the 2950-2850 cm⁻¹ region are characteristic of C-H stretching vibrations in the methyl and methylene groups of the molecule.

  • C-O Stretching: A strong, prominent band in the 1150-1085 cm⁻¹ region is a hallmark of the C-O stretching vibration of the ether functional group.

  • C-N Stretching: The C-N stretching vibration of the tertiary amine is expected to appear in the 1250-1020 cm⁻¹ range. This peak can sometimes be of medium to weak intensity.

The absence of a broad absorption in the 3500-3200 cm⁻¹ region would confirm the tertiary nature of the amine, as there are no N-H bonds present.

Diagram: IR Spectroscopy Workflow

G start Prepare Sample (Neat Liquid or Solution) background Run Background Spectrum (Empty Sample Holder) start->background ir_instrument FTIR Spectrometer sample_scan Run Sample Spectrum background->sample_scan sample_scan->ir_instrument data_processing Data Processing (Baseline Correction, etc.) sample_scan->data_processing spectrum Obtain IR Spectrum (Transmittance vs. Wavenumber) data_processing->spectrum interpretation Peak Identification and Functional Group Assignment spectrum->interpretation

Caption: A generalized workflow for acquiring an FTIR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

GC-MS Spectral Data: [1]

  • Molecular Ion (M⁺): m/z = 103

  • Base Peak: m/z = 58

Interpretation and Rationale:

The mass spectrum of N,N-Dimethyl-2-methoxyethylamine obtained via Gas Chromatography-Mass Spectrometry (GC-MS) shows a molecular ion peak at m/z 103, which corresponds to the molecular weight of the compound (C₅H₁₃NO).

The base peak at m/z 58 is the most abundant fragment ion and is characteristic of the α-cleavage (cleavage of the bond adjacent to the nitrogen atom), a common fragmentation pathway for amines. This fragmentation results in the formation of the stable N,N-dimethylaminomethyl cation, [CH₂=N(CH₃)₂]⁺.

Proposed Fragmentation Pathway:

  • Ionization: The N,N-Dimethyl-2-methoxyethylamine molecule is ionized in the mass spectrometer, typically by electron impact, to form the molecular ion [C₅H₁₃NO]⁺˙ at m/z 103.

  • α-Cleavage: The molecular ion undergoes fragmentation via cleavage of the C-C bond alpha to the nitrogen atom. This is a favorable process as it leads to the formation of a resonance-stabilized iminium ion. The loss of a methoxymethyl radical (•CH₂OCH₃) results in the formation of the [CH₂=N(CH₃)₂]⁺ ion at m/z 58.

Diagram: Mass Spectrometry Fragmentation of N,N-Dimethyl-2-methoxyethylamine

G parent [CH₃OCH₂CH₂N(CH₃)₂]⁺˙ m/z = 103 (Molecular Ion) fragment [CH₂=N(CH₃)₂]⁺ m/z = 58 (Base Peak) parent->fragment α-Cleavage radical •CH₂OCH₃ (Neutral Loss) parent->radical

Caption: Proposed α-cleavage fragmentation pathway leading to the base peak.

Experimental Protocols: Ensuring Data Quality and Reproducibility

The following are generalized protocols for the spectroscopic techniques discussed. The specific parameters should be optimized for the instrument in use.

NMR Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.

  • Sample Concentration: For ¹H NMR, dissolve 5-10 mg of N,N-Dimethyl-2-methoxyethylamine in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR in CDCl₃, with its signal set to 0.00 ppm.

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small drop of neat N,N-Dimethyl-2-methoxyethylamine onto the ATR crystal, ensuring it completely covers the crystal surface.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe after analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of N,N-Dimethyl-2-methoxyethylamine in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • GC Method:

    • Injection: Inject 1 µL of the sample solution into the GC inlet, typically in split mode to avoid overloading the column.

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

  • MS Method:

    • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

    • Mass Range: Scan a mass range that includes the molecular weight of the compound and its expected fragments (e.g., m/z 35-200).

Conclusion: A Synergistic Approach to Structural Elucidation

The spectroscopic analysis of N,N-Dimethyl-2-methoxyethylamine provides a clear and consistent picture of its molecular structure. ¹H and ¹³C NMR spectroscopy confirm the connectivity of the carbon and hydrogen atoms, while IR spectroscopy identifies the key functional groups—the ether and the tertiary amine. Mass spectrometry provides the molecular weight and offers valuable structural clues through its characteristic fragmentation pattern. By employing these techniques in a complementary fashion, researchers can achieve a high level of confidence in the identity and purity of N,N-Dimethyl-2-methoxyethylamine, a critical step in any scientific endeavor that utilizes this compound.

References

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An In-depth Technical Guide to the Physical Properties of 2-methoxy-N,N-dimethylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-methoxy-N,N-dimethylethanamine, a tertiary amine with the CAS number 3030-44-2, is a compound of interest in various chemical and pharmaceutical applications. Its unique structural features, combining a methoxy group and a dimethylamino group, impart specific physical and chemical properties that are crucial for its handling, reaction optimization, and product formulation. This guide provides a comprehensive overview of the key physical properties of 2-methoxy-N,N-dimethylethanamine, supported by experimental protocols and an in-depth analysis of the underlying scientific principles. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics.

Core Physical Properties

The fundamental physical properties of 2-methoxy-N,N-dimethylethanamine are summarized in the table below. These values are critical for a range of applications, from reaction chemistry to safety and handling.

PropertyValueSource(s)
Molecular Formula C₅H₁₃NO[1][2]
Molecular Weight 103.16 g/mol [1][2]
Boiling Point 94.8 °C at 760 mmHg[3]
Density 0.827 g/cm³[3]
Refractive Index (n_D) 1.406[3]
Flash Point 19.3 °C[3]

Detailed Analysis of Physical Properties and Their Determination

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For 2-methoxy-N,N-dimethylethanamine, a boiling point of 94.8 °C at standard pressure indicates a moderate volatility.[3] As a tertiary amine, it lacks the N-H bonds necessary for intermolecular hydrogen bonding, which typically results in a lower boiling point compared to primary or secondary amines of similar molecular weight.[2][4] The dominant intermolecular forces are dipole-dipole interactions and London dispersion forces.

The distillation method is a reliable technique for determining the boiling point of a volatile liquid.[5][6][7]

Principle: This method relies on heating the liquid to its boiling point, allowing the vapor to rise and come into thermal equilibrium with a thermometer before being condensed and collected. The temperature at which a steady condensation rate is observed is the boiling point.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer (calibrated)

  • Heating mantle

  • Boiling chips

Procedure:

  • Place a small volume (e.g., 10 mL) of 2-methoxy-N,N-dimethylethanamine and a few boiling chips into the distillation flask.

  • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature as the liquid begins to boil and the vapor rises.

  • Record the temperature when the vapor condensation on the thermometer bulb is in equilibrium with the vapor, and a steady drip of condensate is collected in the receiving flask. This stable temperature is the boiling point.

  • Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Causality Behind Experimental Choices:

  • Boiling chips are added to ensure smooth boiling and prevent bumping, which can lead to inaccurate temperature readings.

  • The thermometer placement is critical to measure the temperature of the vapor that is in equilibrium with the liquid, not the liquid itself.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_process Experimental Process Flask Distillation Flask with Sample & Boiling Chips Condenser Condenser Receiver Receiving Flask Thermometer Thermometer Heat Heating Mantle Heat->Flask Start Start Heating Boil Liquid Boils, Vapor Rises Start->Boil Equilibrium Vapor Reaches Thermometer - Equilibrium Boil->Equilibrium Condensation Vapor Condenses Equilibrium->Condensation Collection Collect Distillate Condensation->Collection Reading Record Stable Temperature Collection->Reading

Caption: Workflow for Boiling Point Determination via Distillation.

Density

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies. The density of 2-methoxy-N,N-dimethylethanamine (0.827 g/cm³) is slightly less than that of water.[3] This property is essential for mass-to-volume conversions in a laboratory or industrial setting.

The pycnometer method is a precise way to determine the density of a liquid by accurately measuring the weight of a known volume.[8]

Principle: A pycnometer is a flask with a precisely known volume. By weighing the pycnometer empty, filled with a reference liquid (like water), and then filled with the sample liquid, the density of the sample can be calculated.

Apparatus:

  • Pycnometer (volumetric flask with a ground-glass stopper)

  • Analytical balance

  • Constant temperature water bath

  • Thermometer

Procedure:

  • Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m_empty).

  • Fill the pycnometer with deionized water of a known temperature and weigh it again (m_water).

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with 2-methoxy-N,N-dimethylethanamine at the same temperature and weigh it (m_sample).

  • Calculate the density of the sample using the following formula: ρ_sample = (m_sample - m_empty) / (m_water - m_empty) * ρ_water

Self-Validating System:

  • The use of a reference liquid with a well-known density (water) at a controlled temperature allows for the calibration of the pycnometer's volume under the specific experimental conditions, minimizing systematic errors.

Density_Measurement cluster_steps Pycnometer Method Steps Step1 Weigh empty pycnometer (m_empty) Step2 Weigh pycnometer with water (m_water) Step1->Step2 Step3 Weigh pycnometer with sample (m_sample) Step2->Step3 Step4 Calculate Density Step3->Step4 Calculation ρ_sample = (m_sample - m_empty) / (m_water - m_empty) * ρ_water Step4->Calculation

Caption: Workflow for Density Measurement using a Pycnometer.

Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property that can be used for identification and to assess purity. The refractive index of 2-methoxy-N,N-dimethylethanamine is 1.406.[3]

An Abbé refractometer is a common laboratory instrument for the precise measurement of the refractive index of liquids.[1][9][10][11][12]

Principle: The instrument measures the critical angle of refraction of a thin layer of the sample between two prisms. This critical angle is directly related to the refractive index of the sample.

Apparatus:

  • Abbé refractometer

  • Constant temperature water bath

  • Dropper

  • Solvent for cleaning (e.g., ethanol or acetone)

  • Soft lens tissue

Procedure:

  • Calibrate the refractometer using a standard with a known refractive index (e.g., distilled water).

  • Ensure the prisms of the refractometer are clean and dry.

  • Place a few drops of 2-methoxy-N,N-dimethylethanamine onto the surface of the lower prism.

  • Close the prisms and allow the sample to spread into a thin film.

  • Adjust the light source and the eyepiece to observe a clear borderline between the light and dark fields.

  • Use the dispersion correction knob to eliminate any color fringes at the borderline.

  • Align the borderline precisely with the crosshairs in the eyepiece.

  • Read the refractive index value from the instrument's scale.

  • Record the temperature at which the measurement was taken.

Expertise & Experience:

  • The temperature must be carefully controlled as the refractive index is temperature-dependent. A circulating water bath is essential for high-precision measurements.

  • The "D" in n_D refers to the sodium D-line (589 nm), which is the standard wavelength for refractive index measurements.

Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. It is a critical safety parameter, especially for flammable liquids. The flash point of 2-methoxy-N,N-dimethylethanamine is 19.3 °C, indicating that it is a highly flammable liquid.[3]

This standard test method is suitable for determining the flash point of mobile liquids.[13][14][15]

Principle: A small volume of the sample is heated in a closed cup. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which a flash is observed.

Apparatus:

  • Small scale closed-cup flash point tester

  • Syringe for sample introduction

  • Thermometer

Procedure:

  • Set up the flash point apparatus according to the manufacturer's instructions.

  • Introduce a specified volume of 2-methoxy-N,N-dimethylethanamine into the sample cup.

  • Close the cup and begin heating the sample at a controlled rate.

  • At regular temperature intervals, apply the ignition source to the vapor space.

  • Record the temperature at which a distinct flash is observed. This is the flash point.

Trustworthiness:

  • Following a standardized method like ASTM D3278 ensures that the results are reproducible and comparable to data from other laboratories.[13][14][15]

Solubility Profile

Spectroscopic Characterization

Spectroscopic data is indispensable for the structural elucidation and identification of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of 2-methoxy-N,N-dimethylethanamine would be expected to show a singlet for the methoxy protons (O-CH₃) around 3.3 ppm, a singlet for the dimethylamino protons (N-(CH₃)₂) around 2.2 ppm, and two triplets for the ethylene bridge protons (-CH₂-CH₂-) between 2.4 and 3.5 ppm.[16]

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the four different carbon environments: the methoxy carbon, the two carbons of the ethylene bridge, and the dimethylamino carbons.[17]

Infrared (IR) Spectroscopy

The IR spectrum of 2-methoxy-N,N-dimethylethanamine would be characterized by strong C-O stretching vibrations for the ether linkage (around 1100 cm⁻¹) and C-N stretching vibrations for the tertiary amine. The absence of N-H stretching bands (around 3300-3500 cm⁻¹) confirms its tertiary amine nature.[18][19]

Mass Spectrometry (MS)

The mass spectrum of 2-methoxy-N,N-dimethylethanamine would show a molecular ion peak (M+) at m/z 103. The fragmentation pattern would likely involve cleavage alpha to the nitrogen atom, leading to a prominent base peak.[20][21]

Safety and Handling

2-methoxy-N,N-dimethylethanamine is classified as a highly flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[14] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be stored in a well-ventilated area away from heat and ignition sources.

Conclusion

This technical guide has provided a detailed examination of the key physical properties of 2-methoxy-N,N-dimethylethanamine. A thorough understanding of these properties, from its boiling point and density to its spectroscopic signatures and safety considerations, is paramount for its effective and safe use in research and development. The experimental protocols provided offer a framework for the accurate determination of these properties, ensuring data integrity and reproducibility.

References

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An In-depth Technical Guide to 2-Methoxy-N,N-dimethylethanamine: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures with desired pharmacological activities. Among the versatile reagents available to the synthetic chemist, N,N-Dimethyl-2-methoxyethylamine, with the IUPAC name 2-methoxy-N,N-dimethylethanamine , emerges as a compound of significant interest. Its unique combination of a tertiary amine and a methoxy ether functionality within a compact ethylamine framework makes it a valuable intermediate in the construction of a variety of pharmaceutical agents. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and critical applications in drug development, offering field-proven insights for researchers and scientists. Dimethylamine (DMA) derivatives, as a class, exhibit a wide array of pharmacological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties, underscoring the importance of understanding key members like 2-methoxy-N,N-dimethylethanamine.[1][2][3]

Part 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a reagent's fundamental characteristics is the bedrock of its effective application in synthesis. This section delineates the nomenclature and key physicochemical properties of 2-methoxy-N,N-dimethylethanamine.

IUPAC Name and Synonyms

The systematic name for this compound, as per the rules of the International Union of Pure and Applied Chemistry (IUPAC), is 2-methoxy-N,N-dimethylethanamine .[4] However, in literature and commercial catalogs, it is frequently referred to by a variety of synonyms. This multiplicity of names necessitates a clear cross-referencing for unambiguous identification.

Common Synonyms:

  • N,N-Dimethyl-2-methoxyethylamine[4]

  • Dimethylaminoethyl methyl ether[4]

  • Ethanamine, 2-methoxy-N,N-dimethyl-[4]

  • (2-Methoxyethyl)dimethylamine[4]

  • 2-(Dimethylamino)-1-methoxyethane

  • 1-(Dimethylamino)-2-methoxyethane

Physicochemical Data

The physical and chemical properties of 2-methoxy-N,N-dimethylethanamine are crucial for its handling, storage, and application in chemical reactions. The following table summarizes its key quantitative data.

PropertyValueReference
Molecular Formula C₅H₁₃NO[5]
Molecular Weight 103.16 g/mol [6]
CAS Number 3030-44-2[4]
Density 0.827 g/cm³ (Predicted)[5][6]
Boiling Point 94.8 °C at 760 mmHg[5]
Flash Point 19.3 °C[5]
Refractive Index 1.406[5]

Part 2: Synthesis and Mechanistic Considerations

The synthesis of 2-methoxy-N,N-dimethylethanamine can be achieved through several established organic chemistry transformations. The choice of synthetic route often depends on the availability of starting materials, desired scale, and economic feasibility. A common and logical approach involves the Williamson ether synthesis followed by amination or direct N-alkylation strategies.

Proposed Synthetic Protocol: A Self-Validating System

The following protocol describes a plausible and robust two-step synthesis of 2-methoxy-N,N-dimethylethanamine, designed for high yield and purity. Each step is followed by a rationale for the chosen reagents and conditions, ensuring a self-validating methodology.

Step 1: Synthesis of 2-chloro-1-methoxyethane

This initial step involves the conversion of a readily available starting material, 2-methoxyethanol, to its corresponding alkyl chloride.

  • Reaction: CH₃OCH₂CH₂OH + SOCl₂ → CH₃OCH₂CH₂Cl + SO₂ + HCl

  • Detailed Protocol:

    • To a stirred solution of 2-methoxyethanol (1.0 mol) in a suitable inert solvent such as dichloromethane (500 mL) in a flask equipped with a reflux condenser and a gas trap, slowly add thionyl chloride (1.2 mol) at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours, or until the evolution of HCl and SO₂ gas ceases.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate until the effervescence stops.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation to yield 2-chloro-1-methoxyethane.

  • Expertise & Experience: The use of thionyl chloride is a standard and efficient method for converting primary alcohols to alkyl chlorides with minimal rearrangement. The excess of thionyl chloride ensures complete conversion of the alcohol. The aqueous workup is critical to remove any unreacted thionyl chloride and acidic byproducts.

Step 2: Synthesis of 2-methoxy-N,N-dimethylethanamine

This final step involves the nucleophilic substitution of the chloride with dimethylamine to form the target tertiary amine.

  • Reaction: CH₃OCH₂CH₂Cl + 2 (CH₃)₂NH → CH₃OCH₂CH₂N(CH₃)₂ + (CH₃)₂NH₂⁺Cl⁻

  • Detailed Protocol:

    • In a pressure vessel, combine 2-chloro-1-methoxyethane (1.0 mol) with a solution of dimethylamine (2.5 mol) in a suitable solvent like ethanol or tetrahydrofuran (THF).

    • Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.

    • Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).

    • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

    • Filter the reaction mixture to remove the dimethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

    • Purify the crude 2-methoxy-N,N-dimethylethanamine by fractional distillation.

  • Trustworthiness: The use of an excess of dimethylamine serves both as the nucleophile and as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. The reaction is conducted in a sealed vessel to prevent the escape of the volatile dimethylamine. The purification steps are designed to effectively remove byproducts and unreacted starting materials, ensuring a high purity of the final product.

Synthetic Workflow Diagram

The following diagram, generated using DOT language, illustrates the logical flow of the synthesis of 2-methoxy-N,N-dimethylethanamine.

G cluster_0 Step 1: Synthesis of 2-chloro-1-methoxyethane cluster_1 Step 2: Synthesis of 2-methoxy-N,N-dimethylethanamine 2-methoxyethanol 2-methoxyethanol Reaction1 Chlorination 2-methoxyethanol->Reaction1 Thionyl_Chloride SOCl₂ Thionyl_Chloride->Reaction1 2-chloro-1-methoxyethane 2-chloro-1-methoxyethane Reaction1->2-chloro-1-methoxyethane Reflux Reaction2 Nucleophilic Substitution 2-chloro-1-methoxyethane->Reaction2 2-chloro-1-methoxyethane->Reaction2 Dimethylamine Dimethylamine ((CH₃)₂NH) Dimethylamine->Reaction2 Final_Product 2-methoxy-N,N- dimethylethanamine Reaction2->Final_Product Heat in Pressure Vessel

Caption: Synthetic workflow for 2-methoxy-N,N-dimethylethanamine.

Part 3: Applications in Drug Development and Organic Synthesis

The presence of both a nucleophilic tertiary amine and a hydrogen bond-accepting ether group makes 2-methoxy-N,N-dimethylethanamine a valuable building block in the synthesis of pharmacologically active molecules. Its derivatives are found in a range of therapeutic classes.

Role as a Key Intermediate in Pharmaceutical Synthesis

Dimethylamine derivatives are integral to a multitude of FDA-approved drugs, contributing to their efficacy as antihistaminics, anticancer agents, and analgesics.[2] The structural motif of 2-methoxy-N,N-dimethylethanamine is particularly relevant in the synthesis of compounds that interact with receptors and enzymes where both amine and ether functionalities can engage in crucial binding interactions.

Case Study: Synthesis of Carvedilol Analogues

Carvedilol is a non-selective beta-blocker used to treat heart failure and high blood pressure. Its synthesis involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with an appropriate amine.[7][8][9] While the direct precursor is 2-(2-methoxyphenoxy)ethanamine, the underlying principle of using an amine with a methoxy group highlights the importance of this structural combination. The synthesis of carvedilol often faces challenges with the formation of impurities.[8][10] The use of protected amine precursors, such as N-benzyl-2-(2-methoxyphenoxy)ethanamine, is a strategy to mitigate side reactions.[9] This underscores the need for carefully designed amine building blocks in complex pharmaceutical syntheses. The N,N-dimethyl moiety in our topic compound can act as a directing group or be a part of the final pharmacophore.

Utility in the Synthesis of Antihistamines

A structurally related compound, 2-chloro-N,N-dimethylethylamine, is a key reagent in the synthesis of the first-generation antihistamine, Diphenhydramine.[11] The synthesis involves the etherification of diphenylmethanol with 2-chloro-N,N-dimethylethylamine. This highlights the utility of the N,N-dimethylethanamine core in constructing molecules that antagonize histamine H1 receptors. The methoxy group in 2-methoxy-N,N-dimethylethanamine can modulate the pharmacokinetic and pharmacodynamic properties of such molecules, potentially leading to new generations of antihistamines with improved profiles.

Experimental Workflow: Synthesis of a Diphenhydramine Analogue

The following workflow outlines the synthesis of a hypothetical Diphenhydramine analogue using 2-methoxy-N,N-dimethylethanamine as a key reagent, demonstrating its practical application in a multi-step synthesis.[12][13]

G cluster_0 Step 1: Preparation of the Alkoxide cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Purification Diphenylmethanol Diphenylmethanol Alkoxide_Formation Deprotonation Diphenylmethanol->Alkoxide_Formation Base Strong Base (e.g., NaH) Base->Alkoxide_Formation Diphenylmethoxide Diphenylmethoxide Alkoxide_Formation->Diphenylmethoxide SN2_Reaction Williamson Ether Synthesis Diphenylmethoxide->SN2_Reaction Diphenylmethoxide->SN2_Reaction Reagent 2-methoxy-N,N- dimethylethanamine (activated) Reagent->SN2_Reaction Analogue Diphenhydramine Analogue SN2_Reaction->Analogue Workup Aqueous Workup & Extraction Analogue->Workup Analogue->Workup Chromatography Column Chromatography Workup->Chromatography Pure_Product Pure Analogue Chromatography->Pure_Product

Sources

N,N-Dimethyl-2-methoxyethylamine: A Comprehensive Technical Guide to its Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,N-Dimethyl-2-methoxyethylamine (DMEA) is a versatile tertiary amine that has carved a niche for itself across a spectrum of chemical applications. Its unique molecular structure, featuring a sterically accessible nitrogen atom and a coordinating methoxy group, imparts a distinct reactivity profile that makes it a valuable tool for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the core applications of DMEA, moving beyond a simple catalog of uses to delve into the underlying chemical principles and practical methodologies that underpin its utility. We will examine its role as a catalyst in polymerization reactions, its function as a strategic intermediate in the synthesis of high-value molecules, and its potential as a ligand in transition metal catalysis.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of N,N-Dimethyl-2-methoxyethylamine is fundamental to its safe and effective application. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₁₃NO[1]
Molecular Weight 103.16 g/mol [1]
CAS Number 3030-44-2[1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 64-68 °C[2]
Density 0.827 g/cm³ (predicted)[2]
pKa (of conjugate acid) 9.0[1]
Synonyms 2-Methoxy-N,N-dimethylethanamine, Dimethylaminoethyl methyl ether[1]

Core Applications

Catalyst in Polyurethane Systems

One of the most significant industrial applications of N,N-Dimethyl-2-methoxyethylamine is as a catalyst in the production of polyurethane foams and elastomers.[3] Tertiary amines are widely used to control the delicate balance between the gelling (urethane formation) and blowing (urea and carbon dioxide formation) reactions.

Catalytic Mechanism:

The catalytic activity of tertiary amines in polyurethane formation stems from their ability to activate both the isocyanate and the polyol reactants. The lone pair of electrons on the nitrogen atom of DMEA can interact with the electrophilic carbon of the isocyanate group, increasing its susceptibility to nucleophilic attack by the hydroxyl groups of the polyol. Concurrently, the amine can form a hydrogen bond with the hydroxyl group of the polyol, increasing its nucleophilicity.

The presence of the ether linkage in DMEA is thought to play a crucial role in its catalytic performance. The oxygen atom can participate in hydrogen bonding with the polyol, further enhancing its reactivity. This dual activation pathway is a key contributor to the efficiency of DMEA as a polyurethane catalyst.

Polyurethane_Catalysis cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction Isocyanate Isocyanate Activated Complex Activated Complex Isocyanate->Activated Complex Polyol Polyol Polyol->Activated Complex DMEA N,N-Dimethyl-2- methoxyethylamine DMEA->Isocyanate Activates Isocyanate (Lewis Base Interaction) DMEA->Polyol Activates Polyol (Hydrogen Bonding) Polyurethane Polyurethane Activated Complex->Polyurethane Urethane Linkage Formation caption Catalytic action of DMEA in polyurethane formation.

Catalytic action of DMEA in polyurethane formation.

Comparative Performance:

The choice of amine catalyst significantly impacts the processing parameters and final properties of polyurethane foams. The following table provides a general comparison of DMEA with other common tertiary amine catalysts.

CatalystPrimary Catalytic ActivityStart TimeGel TimeTack-Free Time
DMEA Balanced Gelling/BlowingModerateModerateModerate
Triethylenediamine (TEDA) Strong GellingFastFastFast
Bis(2-dimethylaminoethyl)ether (BDMAEE) Strong BlowingVery FastModerateSlow
N,N-Dimethylcyclohexylamine (DMCHA) Strong GellingFastFastFast

Note: The values for start time, gel time, and tack-free time are relative and can vary significantly depending on the specific formulation (polyol, isocyanate, surfactant, etc.) and processing conditions.

Experimental Protocol: Preparation of a Rigid Polyurethane Foam (Illustrative)

The following is a generalized laboratory-scale protocol for the preparation of a rigid polyurethane foam using DMEA as a catalyst. Note: This is an illustrative example and must be adapted and optimized for specific raw materials and desired foam properties. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation of the Polyol Blend (Component A):

    • In a suitable container, accurately weigh the polyol(s).

    • Add the surfactant and N,N-Dimethyl-2-methoxyethylamine (DMEA) catalyst to the polyol and mix thoroughly until a homogeneous blend is obtained. The typical catalyst loading is in the range of 1-3 parts per hundred parts of polyol (php).

    • If a blowing agent other than water is used, it is typically added to the polyol blend at this stage.

  • Foaming Process:

    • Accurately weigh the isocyanate (Component B) in a separate container.

    • Add the isocyanate to the polyol blend and immediately begin vigorous mixing for a predetermined time (typically 5-10 seconds).

    • Quickly pour the reacting mixture into a mold.

    • Observe and record the cream time (start of foaming), gel time (formation of a tacky solid), and tack-free time (surface is no longer sticky).

  • Curing and Characterization:

    • Allow the foam to cure at ambient or elevated temperature.

    • Once fully cured, the foam can be demolded and characterized for properties such as density, compressive strength, and thermal conductivity.

Curing Agent and Accelerator for Epoxy Resins

N,N-Dimethyl-2-methoxyethylamine also finds application as a curing agent and, more commonly, as an accelerator for the curing of epoxy resins with other hardeners.[3]

Mechanism of Action:

As a tertiary amine, DMEA can initiate the anionic homopolymerization of epoxy resins. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the oxirane ring, leading to ring-opening and the formation of a zwitterion. This zwitterion can then initiate a chain reaction with other epoxy monomers.

More frequently, DMEA is used as an accelerator in conjunction with other curing agents like primary or secondary amines. In this role, it facilitates the reaction between the epoxy resin and the primary/secondary amine hardener through a similar activation mechanism as in polyurethane catalysis, increasing the nucleophilicity of the amine hardener and the electrophilicity of the epoxy group. The ether oxygen in DMEA can also contribute to this acceleration through hydrogen bonding with the amine hardener.

Epoxy_Curing cluster_reactants Reactants cluster_accelerator Accelerator cluster_reaction Reaction Epoxy Resin Epoxy Resin Cross-linking Cross-linking Epoxy Resin->Cross-linking Amine Hardener Primary/Secondary Amine Amine Hardener->Cross-linking DMEA N,N-Dimethyl-2- methoxyethylamine DMEA->Epoxy Resin Activates Epoxy Ring DMEA->Amine Hardener Activates Amine Cured Epoxy Resin Cured Epoxy Resin Cross-linking->Cured Epoxy Resin Network Formation caption DMEA as an accelerator in epoxy resin curing.

DMEA as an accelerator in epoxy resin curing.
Intermediate in Organic Synthesis
Ligand in Transition Metal Catalysis

The presence of both a nitrogen and an oxygen donor atom in N,N-Dimethyl-2-methoxyethylamine suggests its potential to act as a bidentate ligand in coordination chemistry. While this application is less documented than its catalytic roles, the ability of DMEA to chelate to a metal center could find use in stabilizing catalytic species and influencing the selectivity of transition metal-catalyzed reactions. Further research in this area is warranted to fully explore the potential of DMEA as a ligand in homogeneous catalysis.

Synthesis

The industrial synthesis of N,N-Dimethyl-2-methoxyethylamine is not widely published in detail. However, a plausible and commonly employed route for the synthesis of similar amino ethers involves the Williamson ether synthesis. This would typically involve the reaction of the sodium salt of 2-(dimethylamino)ethanol with a methylating agent such as methyl iodide or dimethyl sulfate.

An alternative conceptual pathway could involve the reductive amination of 2-methoxyacetaldehyde with dimethylamine.

Safety and Handling

N,N-Dimethyl-2-methoxyethylamine is a flammable liquid and is harmful if swallowed.[1] It can cause skin irritation and serious eye damage, and may cause respiratory irritation.[1] Therefore, it is imperative to handle this chemical with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are essential.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Skin Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: If working outside of a fume hood or with large quantities, a respirator with an appropriate organic vapor cartridge is recommended.

Handling and Storage:

  • Keep away from heat, sparks, and open flames.[2]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

  • Ground and bond containers and receiving equipment to prevent static discharge.[2]

Conclusion

N,N-Dimethyl-2-methoxyethylamine is a valuable and versatile chemical with significant applications in polymer chemistry and organic synthesis. Its role as a catalyst in the production of polyurethanes and as a curing agent for epoxy resins is well-established, driven by its unique structural features that allow for efficient activation of reactants. While its application as a synthetic intermediate and as a ligand in transition metal catalysis is less explored in publicly available literature, the chemical functionalities of DMEA suggest significant potential for further development in these areas. As with any reactive chemical, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe utilization in research and industrial settings.

References

  • Google Patents. (n.d.). Process for producing N, N'-dimethylethylenediamine.
  • PubChem. (n.d.). N,N-Dimethyl-2-methoxyethylamine. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • MDPI. (2022). Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). Process for producing N,N-dimethyl-N-alkylamine or N,N-dimethyl-N-alkenylamine.
  • Wikipedia. (2023, December 27). N,N-Dimethylethylamine. Retrieved January 22, 2026, from [Link]

  • MOLBASE. (n.d.). 2-methoxy-N,N-dimethylethanamine|3030-44-2. Retrieved January 22, 2026, from [Link]

  • YouTube. (2022, October 9). Making Dimethylamine: A Chemical Used In Big Pharma. Retrieved January 22, 2026, from [Link]

  • NIH. (n.d.). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. Retrieved January 22, 2026, from [Link]

  • BDMAEE. (2022, November 14). polyurethane catalyst dmaee. Retrieved January 22, 2026, from [Link]

  • Express Polymer Letters. (n.d.). Curing kinetics, mechanism and chemorheological behavior of methanol etherified amino/novolac epoxy systems. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Tertiary amines - Catalyst - Capítulo 2. Retrieved January 22, 2026, from [Link]

  • BDMAEE. (2025, April 30). tertiary amine polyurethane catalyst bl-17 comparison study with dmcha catalyst in rigid foam applications. Retrieved January 22, 2026, from [Link]

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An In-depth Technical Guide to N,N-Dimethyl-2-methoxyethylamine: Properties, Synthesis, and Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N,N-Dimethyl-2-methoxyethylamine (CAS: 3030-44-2), a versatile tertiary amine with significant utility in modern organic synthesis and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond basic data to explore the mechanistic underpinnings of its synthesis and the nuanced roles it plays in advanced chemical applications, from stabilizing highly reactive organometallic intermediates to serving as a key component in catalytic systems.

Section 1: Core Physicochemical & Structural Properties

N,N-Dimethyl-2-methoxyethylamine, also known as 2-methoxy-N,N-dimethylethanamine, is a bifunctional molecule featuring a tertiary amine and an ether moiety.[1][2][3] This structure is fundamental to its chemical behavior, particularly its capacity for bidentate chelation to metal centers through the nitrogen and oxygen atoms. This seemingly simple structural feature is the primary driver of its most valuable applications in catalysis and mechanistic chemistry.

2D Chemical Structure:

Caption: 2D structure of N,N-Dimethyl-2-methoxyethylamine.

All quantitative data for the compound are summarized in the table below for ease of reference.

PropertyValue
CAS Number 3030-44-2[1][2]
Molecular Formula C₅H₁₃NO[1][2][3]
Molecular Weight 103.16 g/mol [1]
IUPAC Name 2-methoxy-N,N-dimethylethanamine[1]
Common Synonyms Dimethylaminoethyl methyl ether, (2-methoxyethyl)dimethylamine[1][2][3]
Density 0.827 g/cm³[4]
Boiling Point 94.8 °C at 760 mmHg[4]64-68 °C at 760 Torr[5]
Flash Point 19.3 °C[4]
pKa (Conjugate Acid) 9.0
Appearance Colorless liquid

Note on Boiling Point Discrepancy: There is a notable variance in the reported boiling points in chemical databases.[4][5] This may be attributable to differences in experimental conditions or sample purity. Researchers should consider distillation and characterization to confirm the purity of the material before use in sensitive applications.

Section 2: Synthesis Pathway & Mechanistic Insight

The synthesis of N,N-Dimethyl-2-methoxyethylamine is most effectively achieved through the N-methylation of its primary amine precursor, 2-methoxyethylamine (CAS 109-85-3).[6] While classical methods exist, modern synthetic chemistry favors catalytic routes that offer higher efficiency, selectivity, and improved environmental profiles.

Catalytic Reductive Amination: A highly efficient and green method is the heterogeneous catalytic reductive amination using formaldehyde as the carbon source for the methyl groups. This approach aligns with principles of sustainable chemistry by utilizing a readily available C1 building block and a recyclable catalyst.

  • Causality of Method Choice : The use of a heterogeneous catalyst, such as ruthenium on a carbon support (Ru/C), is advantageous as it simplifies product purification (the catalyst is filtered off) and allows for catalyst recycling, reducing cost and waste.[7] Formaldehyde is an inexpensive and highly reactive C1 source. The reaction proceeds through a double methylation sequence, likely involving the formation of an iminium intermediate that is subsequently reduced on the catalyst surface.[7]

reactant1 2-Methoxyethylamine (H2N-CH2CH2-OCH3) catalyst H2, Ru/C Catalyst reactant1->catalyst reactant2 Formaldehyde (x2) (HCHO) reactant2->catalyst product N,N-Dimethyl-2-methoxyethylamine ((CH3)2N-CH2CH2-OCH3) catalyst->product Reductive Amination

Caption: Synthesis via heterogeneous catalytic reductive amination.

Detailed Experimental Protocol: Synthesis via Reductive Amination

This protocol is a representative procedure based on established methods for N-dimethylation of amines.[7]

  • Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, add 2-methoxyethylamine (7.51 g, 0.1 mol) and methanol (100 mL).

  • Catalyst Addition: Add 5% Ruthenium on Carbon (Ru/C) catalyst (0.5 g, ~5 wt%).

  • Reaction Initiation: While stirring, heat the mixture to 60°C.

  • Reagent Addition: Slowly add an aqueous solution of formaldehyde (37 wt%, 16.2 g, 0.2 mol) to the mixture over 1 hour using a dropping funnel.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure (e.g., using a balloon) of H₂.

  • Reaction Monitoring: Continue stirring at 60°C for 8-12 hours. Monitor the reaction progress by taking aliquots and analyzing via GC-MS to observe the disappearance of the starting material and the intermediate, N-methyl-2-methoxyethylamine.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Ru/C catalyst. Wash the Celite pad with methanol (2 x 20 mL).

  • Purification: Combine the filtrate and washings. Remove the methanol under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation to yield pure N,N-Dimethyl-2-methoxyethylamine.

Section 3: Applications in Catalysis and Mechanistic Studies

The true value of N,N-Dimethyl-2-methoxyethylamine lies in its application as a specialized ligand and base in sophisticated organic reactions. Its ability to form a stable five-membered chelate ring with metal ions is central to these functions.

Bidentate Ligand in Organometallic Chemistry

In the field of organometallic chemistry, understanding the structure and aggregation of reactive species in solution is paramount for controlling reactivity. N,N-Dimethyl-2-methoxyethylamine serves as an invaluable tool for this purpose.

  • Field-Proven Insight: Studies utilizing Electrospray-Ionization Mass Spectrometry (ESI-MS) have demonstrated that N,N-Dimethyl-2-methoxyethylamine acts as a bidentate ligand, readily forming chelate complexes with organozinc reagents.[7][8] Organozinc compounds are critical components in Negishi cross-coupling reactions, a Nobel Prize-winning method for forming carbon-carbon bonds.[8] By chelating the zinc cation, the ligand helps to break up aggregates and stabilize monomeric, more reactive species in solution, providing crucial insights into the reaction mechanism.[8] Similarly, it has been employed in low-temperature ⁶Li NMR titration studies to probe the structure of organolithium aggregates, which are fundamental reagents in organic synthesis.[9]

Caption: Chelation of a metal cation (M+) by the ligand.

Base in Catalytic Reactions

Tertiary amines are widely used as non-nucleophilic bases in organic synthesis. N,N-Dimethyl-2-methoxyethylamine is specifically listed as a suitable base for the palladium-catalyzed hydrodimerization of conjugated dienes, an important industrial process for producing linear C8 derivatives from butadiene.[2]

  • Experimental Rationale: In such catalytic cycles, a base is often required to neutralize acidic species generated during the reaction (e.g., H-X from oxidative addition). The choice of a tertiary amine prevents unwanted side reactions (N-alkylation) that could occur with primary or secondary amines. The additional coordinating ability of the ether oxygen in N,N-Dimethyl-2-methoxyethylamine can also influence the solubility and stability of the catalytic species in the reaction medium. It is also mentioned as a component in solvent systems for Suzuki-Miyaura coupling reactions.[1]

Experimental Protocol: Preparation and Analysis of a [ZnBu(ligand)]⁺ Complex

This protocol is designed to demonstrate the chelating ability of N,N-Dimethyl-2-methoxyethylamine with an organozinc reagent for analysis by ESI-MS, as described in the literature.[7][8]

  • Inert Atmosphere: All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques. All glassware should be oven-dried, and solvents must be anhydrous.

  • Stock Solution: Prepare a 0.1 M solution of butylzinc iodide in anhydrous tetrahydrofuran (THF).

  • Ligand Addition: In a separate vial, add N,N-Dimethyl-2-methoxyethylamine (1 equivalent relative to the organozinc reagent) to 1 mL of the butylzinc iodide stock solution.

  • Sample Preparation for ESI-MS: Dilute a small aliquot of the solution from step 3 with additional anhydrous THF to a final concentration of approximately 10⁻⁴ to 10⁻⁵ M.

  • ESI-MS Analysis: Immediately infuse the diluted sample into an ESI mass spectrometer.

  • Data Interpretation: Acquire the mass spectrum in positive ion mode. The successful formation of the chelate complex will be confirmed by the observation of a prominent ion peak corresponding to the mass of the [ZnBu(C₅H₁₃NO)]⁺ cation. Further tandem MS (MS/MS) experiments can be performed to study the fragmentation pattern of this complex.

Section 4: Safety, Handling, and Storage Protocols

Scientific integrity demands a rigorous approach to safety. N,N-Dimethyl-2-methoxyethylamine is a hazardous chemical, and adherence to proper safety protocols is non-negotiable.

GHS Hazard Identification [1][3]

Hazard ClassStatement
Flammable Liquids H225: Highly flammable liquid and vapor.
Acute Toxicity, Oral H302: Harmful if swallowed.
Skin Corrosion/Irritation H315: Causes skin irritation.
Serious Eye Damage H318: Causes serious eye damage.
STOT, Single Exposure H335: May cause respiratory irritation.

Self-Validating Laboratory Handling Protocol

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors. Ensure an eyewash station and safety shower are immediately accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Dispose of gloves immediately if contact occurs.

    • Body Protection: Wear a flame-retardant laboratory coat.

  • Handling:

    • Ground all equipment to prevent static discharge, which can ignite the flammable vapors.[3]

    • Use non-sparking tools.[3]

    • Avoid contact with skin, eyes, and clothing.[2]

    • Keep away from heat, sparks, open flames, and other ignition sources.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2][3]

    • Store away from oxidizing agents and incompatible materials.

  • Disposal:

    • Dispose of waste in accordance with all local, state, and federal regulations. The material may be suitable for disposal by controlled incineration at a licensed chemical destruction facility.[2]

Conclusion

N,N-Dimethyl-2-methoxyethylamine is more than a simple tertiary amine; it is a specialized tool for the modern chemist. Its value is derived directly from its bifunctional N,O-structure, which enables it to function as a highly effective bidentate ligand and base. For researchers in drug development and catalysis, understanding its ability to chelate metal ions and stabilize reactive intermediates opens doors to mechanistic discovery and process optimization. While its hazardous nature requires stringent safety protocols, its utility in advancing our understanding and control of complex chemical reactions makes it an indispensable compound in the synthetic chemist's toolkit.

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A Technical Guide to the Stability and Reactivity of 2-methoxy-N,N-dimethylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-methoxy-N,N-dimethylethanamine is a tertiary amine featuring a methoxy group, a chemical structure that imparts a unique balance of stability and reactivity. This guide provides an in-depth analysis of its chemical behavior, offering insights into its stability under various conditions and its utility in synthetic chemistry. We will explore its thermal and chemical decomposition pathways, its role as a nucleophile and base, and provide practical guidance for its handling and storage to ensure experimental reproducibility and safety.

Molecular Structure and Physicochemical Properties

2-methoxy-N,N-dimethylethanamine, with the chemical formula C5H13NO, possesses a tertiary amine functionality and an ether linkage.[1][2] This structure dictates its physical and chemical characteristics.

Table 1: Physicochemical Properties of 2-methoxy-N,N-dimethylethanamine

PropertyValue
Molecular Weight103.16 g/mol [3]
Boiling Point94.8°C at 760 mmHg[4]
Density0.827 g/cm³[2][4]
Flash Point19.3°C[4]
IUPAC Name2-methoxy-N,N-dimethylethanamine[3]

Stability Profile

A thorough understanding of a compound's stability is critical for its effective use in synthesis and for ensuring the integrity of stored materials.

Thermal Stability
Chemical Stability

The chemical stability of 2-methoxy-N,N-dimethylethanamine is largely dictated by its two primary functional groups: the tertiary amine and the ether.

  • Ether Linkage: Aliphatic ethers are generally stable towards bases, oxidizing agents, and reducing agents.[5] However, they are susceptible to cleavage by strong acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI), particularly at elevated temperatures.[5][6][7] This reaction proceeds via an onium intermediate.[7]

  • Tertiary Amine: The tertiary amine group is not susceptible to acylation due to the absence of a replaceable hydrogen atom.[8] It reacts with strong acids to form ammonium salts.[8] While generally stable, tertiary amines can react with certain reagents. For instance, they react with nitrous acid, but the reaction is essentially a protonation to form a salt, without the characteristic reactions seen with primary or secondary amines.[9]

Autoxidation

A notable stability concern for ethers is their tendency to undergo autoxidation in the presence of oxygen to form explosive hydroperoxides and dialkyl peroxides.[6] This process can be accelerated by light and heat. Therefore, it is crucial to store 2-methoxy-N,N-dimethylethanamine in tightly sealed containers, protected from light.[6]

Stability_Concerns cluster_main 2-methoxy-N,N-dimethylethanamine cluster_degradation Potential Degradation Pathways main C₅H₁₃NO acid_cleavage Acid Cleavage (Strong Acid, Heat) main->acid_cleavage Ether Linkage autoxidation Autoxidation (O₂, light) main->autoxidation Ether Linkage

Figure 1: Key stability concerns for 2-methoxy-N,N-dimethylethanamine, highlighting the susceptibility of the ether linkage to acid cleavage and autoxidation.

Reactivity Profile

The reactivity of 2-methoxy-N,N-dimethylethanamine is centered around the lone pair of electrons on the nitrogen atom, which confers both basic and nucleophilic properties.

Basicity

As a tertiary amine, 2-methoxy-N,N-dimethylethanamine is basic and will react with acids to form the corresponding ammonium salts.[8] This is a fundamental property that is often exploited in organic synthesis to neutralize acidic byproducts or to act as a proton scavenger.

Nucleophilicity

The nitrogen atom can act as a nucleophile, attacking electrophilic centers. However, tertiary amines do not form stable products with carbonyl compounds like aldehydes and ketones because they lack a proton on the nitrogen to undergo the necessary deprotonation to form an imine or enamine.[10]

Key nucleophilic reactions of tertiary amines include:

  • Reaction with Alkyl Halides: Tertiary amines react with alkyl halides to form quaternary ammonium salts.

  • Reaction with Ketenes: They can react reversibly with ketenes to form zwitterionic intermediates, which may undergo further reactions like dealkylation.[11]

Reactivity_Profile cluster_reagent 2-methoxy-N,N-dimethylethanamine cluster_reactions Typical Reactions reagent Tertiary Amine (Nucleophile/Base) acid_base Acid-Base Reaction (with Acids) reagent->acid_base alkylation Alkylation (with Alkyl Halides) reagent->alkylation ketene_addition Ketene Addition reagent->ketene_addition

Figure 2: A summary of the key reactivity pathways for 2-methoxy-N,N-dimethylethanamine, highlighting its roles as a base and a nucleophile.

Experimental Protocols

General Handling and Storage
  • Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from heat, sparks, open flames, and hot surfaces. Due to the risk of peroxide formation, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) and away from light.

Illustrative Synthetic Protocol: Quaternary Ammonium Salt Formation

This protocol describes a general procedure for the reaction of 2-methoxy-N,N-dimethylethanamine with an alkyl halide.

Objective: To synthesize a quaternary ammonium salt from 2-methoxy-N,N-dimethylethanamine.

Materials:

  • 2-methoxy-N,N-dimethylethanamine

  • Alkyl halide (e.g., methyl iodide)

  • Anhydrous solvent (e.g., diethyl ether or acetonitrile)

  • Round-bottom flask with a magnetic stir bar

  • Condenser (if heating is required)

  • Inert gas supply (optional, but recommended for moisture-sensitive reactions)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-methoxy-N,N-dimethylethanamine (1.0 eq.) in the chosen anhydrous solvent.

  • With stirring, add the alkyl halide (1.0-1.1 eq.) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate is often indicative of product formation.

  • If the reaction is slow, it can be gently heated to reflux.

  • Upon completion, the solid product can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Rationale for Experimental Choices:

  • Anhydrous Solvent: Prevents potential side reactions of the alkyl halide with water.

  • Molar Ratio: A slight excess of the alkyl halide can be used to ensure complete consumption of the amine.

  • Temperature Control: The reaction is often exothermic, so initial addition is typically done at room temperature. Gentle heating may be required to drive the reaction to completion.

Conclusion

2-methoxy-N,N-dimethylethanamine is a versatile molecule with a well-defined reactivity profile governed by its tertiary amine and ether functionalities. Its stability is generally good under standard conditions, but care must be taken to avoid strong acids and prolonged exposure to atmospheric oxygen to prevent degradation. Its utility as a base and a nucleophile makes it a valuable reagent in various synthetic applications. By understanding the principles outlined in this guide, researchers can confidently and safely incorporate 2-methoxy-N,N-dimethylethanamine into their experimental designs.

References

  • AK Lectures. Reactions Between Tertiary Amines and Carbonyl Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2020). 23.3: Reactions of amines. Available at: [Link]

  • Scribd. Understanding Aliphatic Ethers and Their Reactions. Available at: [Link]

  • The Journal of Organic Chemistry. (2013). Ketene Reactions with Tertiary Amines. Available at: [Link]

  • New Food Magazine. (2022). Research team discover new reaction for making tertiary amines. Available at: [Link]

  • Khan Academy. (2024). Reaction of amines with nitrous acid. Available at: [Link]

  • ChemBK. 2-METHOXY-N,N-DIMETHYLETHANAMINE. Available at: [Link]

  • YouTube. (2023). Ethers: Structure and Reactivity. Available at: [Link]

  • Britannica. (2025). Ether | Chemical Structure & Properties. Available at: [Link]

  • Crysdot LLC. 2-Methoxy-N,N-dimethylethanamine - Aliphatic Hydrocarbon. Available at: [Link]

  • MOLBASE Encyclopedia. 2-methoxy-N,N-dimethylethanamine|3030-44-2. Available at: [Link]

  • Wikipedia. Ether. Available at: [Link]

  • PubChem. N,N-Dimethyl-2-methoxyethylamine | C5H13NO | CID 547400. Available at: [Link]

  • PubChem. 2-Methoxy-N-(2-methoxyethyl)-N-methylethanamine. Available at: [Link]

  • ResearchGate. The Basicity of Aliphatic Ethers. Available at: [Link]

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Methodological & Application

Application Notes & Protocols: The Strategic Use of N,N-Dimethyl-2-methoxyethylamine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N,N-Dimethyl-2-methoxyethylamine (DMAE) is a versatile chelating ligand and reagent whose unique structural features—a Lewis basic tertiary amine and an ether oxygen atom separated by an ethylene bridge—are strategically leveraged in a variety of organic transformations. While structurally simple, its bidentate nature allows for the effective coordination of metal cations, profoundly influencing the reactivity and selectivity of organometallic intermediates. This guide provides an in-depth exploration of DMAE's primary applications, focusing on its critical role in directed lithiation reactions and as a modifying ligand in metal-catalyzed processes. We will dissect the mechanistic principles behind its utility and furnish detailed protocols to empower researchers in drug development and synthetic chemistry to effectively integrate this reagent into their workflows.

Compound Profile and Physicochemical Properties

N,N-Dimethyl-2-methoxyethylamine, also known as 2-Methoxy-N,N-dimethylethanamine, is a colorless liquid characterized by its potent coordinating ability.[1] Its physical and chemical properties are summarized below.

PropertyValueReference
Molecular Formula C₅H₁₃NO[1]
Molecular Weight 103.16 g/mol [1]
Boiling Point 94.8 °C at 760 mmHg[2]
Density 0.827 g/cm³[2]
Flash Point 19.3 °C[2]
CAS Number 3030-44-2[3]

The key to its synthetic utility lies in the molecule's ability to act as a bidentate ligand, using the lone pairs on both the nitrogen and oxygen atoms to chelate metal ions. This pre-organizes the reactive center and enhances the efficacy of many organometallic reagents.

Critical Safety & Handling

DMAE is a hazardous chemical that requires careful handling in a well-ventilated fume hood.[3] Users must wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and chemical-resistant gloves.

GHS Hazard Statements: [1]

  • H225: Highly flammable liquid and vapor.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from ignition sources.[3]

Application in Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The reaction relies on a directing metalation group (DMG) on the aromatic substrate to coordinate an organolithium reagent (e.g., n-BuLi, s-BuLi), delivering it to a specific ortho-position for deprotonation. While the DMG is the primary director, external ligands are often crucial for modulating the reactivity and aggregation state of the organolithium species.

Mechanistic Rationale

N,N-Dimethyl-2-methoxyethylamine functions as a powerful additive in these reactions. Unlike the more common N,N,N′,N′-tetramethylethylenediamine (TMEDA), DMAE offers a hemilabile character. It coordinates to the lithium ion via both its nitrogen and oxygen atoms, forming a stable five-membered chelate ring. This complexation breaks down the oligomeric aggregates of the alkyllithium reagent into more reactive monomeric or dimeric species. Furthermore, this coordination polarizes the alkyl-lithium bond, increasing the carbanionic character of the alkyl group and thus its basicity, which accelerates the rate of proton abstraction from the aromatic ring.[4]

Caption: Directed ortho-Metalation (DoM) workflow facilitated by a chelating ligand.

The ether linkage in DMAE provides a distinct advantage over diamine ligands like TMEDA in certain contexts. Research has shown that related ether-containing additives, such as bis[2-(N,N-dimethylamino)ethyl] ether (BDMAE), can offer higher degrees of lithiation and improved stability of the resulting organolithium intermediate compared to TMEDA.[5] This suggests that the oxygen atom in DMAE plays a crucial role in stabilizing the lithiated species, preventing decomposition before electrophilic trapping.

Protocol: Directed ortho-Lithiation of N,N-Dimethylbenzylamine (Illustrative Example)

This protocol illustrates the general principles of DoM where a chelating amine facilitates the reaction. N,N-Dimethylbenzylamine itself acts as the substrate with a directing group. The addition of a strong chelating agent like DMAE would be employed for less activated substrates to enhance the reaction rate and yield.

Materials:

  • N,N-Dimethylbenzylamine

  • sec-Butyllithium (s-BuLi) in cyclohexane (e.g., 1.4 M)

  • N,N-Dimethyl-2-methoxyethylamine (DMAE), freshly distilled

  • Anhydrous diethyl ether or THF

  • Electrophile (e.g., benzophenone)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Oven-dried, two-necked round-bottom flask with a magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • Setup: Assemble the flame- or oven-dried flask under a positive pressure of inert gas (N₂ or Ar).

  • Reagent Addition: In the flask, dissolve N,N-dimethylbenzylamine (1.0 eq) in anhydrous THF. Add freshly distilled DMAE (1.2 eq).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add s-BuLi (1.1 eq) dropwise via syringe over 15 minutes. The solution may change color. Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Prepare a solution of the electrophile (e.g., benzophenone, 1.2 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the ortho-substituted product.[4]

Application as a Ligand in Cross-Coupling Reactions

While bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs) dominate the landscape of ligands for palladium-catalyzed cross-coupling, simple nitrogen-based ligands like DMAE can play a vital role, particularly in copper- or nickel-catalyzed systems.[6][7]

Mechanistic Role in Catalysis

In metal-catalyzed reactions, DMAE serves as a bidentate ligand that coordinates to the metal center. This coordination influences the electronic properties and steric environment of the metal, which in turn affects key steps of the catalytic cycle:

  • Solubilizes and Stabilizes the Catalyst: DMAE can help solubilize metal salts in organic solvents and stabilize the active catalytic species, preventing precipitation or decomposition.

  • Modulates Reactivity: By donating electron density to the metal center, DMAE can facilitate the oxidative addition step.

  • Promotes Reductive Elimination: The steric and electronic properties of the ligand are crucial for the final, product-forming reductive elimination step.

The use of chelating diamines is well-established. For instance, N,N'-Dimethylethylenediamine (DMEDA) complexes with copper(I) halides are known to effectively catalyze C-N coupling reactions.[8] Given its structural similarity, DMAE can be expected to perform analogously, using its bidentate nature to form a stable complex that facilitates the coupling process.

G M0_L M(0)Ln (Active Catalyst) OA_Complex Oxidative Addition Complex (R-M(II)-X)Ln M0_L->OA_Complex Oxidative Addition TM_Complex Transmetalation Complex (R-M(II)-R')Ln OA_Complex->TM_Complex Transmetalation TM_Complex->M0_L Reductive Elimination RE_Product R-R' (Coupled Product) TM_Complex->RE_Product RX R-X (e.g., Aryl Halide) RX->M0_L R_M R'-M' (e.g., Organoboron) R_M->OA_Complex DMAE DMAE DMAE->M0_L Coordination

Sources

Application Notes & Protocols: The Role of N,N-Dimethyl-2-methoxyethylamine as a Versatile Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of N,N-Dimethyl-2-methoxyethylamine as a ligand in catalytic reactions. While its direct applications in certain named reactions are not as extensively documented as some of its structural analogs, its unique combination of a bidentate N,O-coordination sphere offers significant potential in various catalytic transformations. This document synthesizes information from related systems to provide researchers, scientists, and drug development professionals with a robust framework for utilizing N,N-Dimethyl-2-methoxyethylamine in their work. We will delve into its role in enhancing reaction rates and selectivity, with a focus on copper-catalyzed cross-coupling reactions and organolithium chemistry. Detailed protocols, adapted from established methodologies with similar ligands, are provided as a starting point for experimental design.

Introduction to N,N-Dimethyl-2-methoxyethylamine as a Ligand

N,N-Dimethyl-2-methoxyethylamine, a simple yet effective bidentate ligand, possesses both a nitrogen (dimethylamino group) and an oxygen (methoxy group) donor atom. This structure allows it to form stable five-membered chelate rings with metal centers, a key feature in enhancing the stability and reactivity of catalytic species.

Key Physicochemical Properties:

  • Molecular Formula: C₅H₁₃NO[1]

  • Molar Mass: 103.16 g/mol [1]

  • Boiling Point: 64-68 °C[2]

  • Synonyms: 2-Methoxy-N,N-dimethylethanamine, Dimethylaminoethyl methyl ether[1]

The presence of both a hard oxygen donor and a softer nitrogen donor allows N,N-Dimethyl-2-methoxyethylamine to coordinate with a variety of transition metals, influencing their electronic properties and steric environment. This dual-donor capability is crucial for its function in catalysis, where it can stabilize reactive intermediates and promote key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Its structural similarity to well-known ligands like N,N'-dimethylethylenediamine (dmeda) and N,N,N',N'-tetramethylethylenediamine (TMEDA) suggests its potential in a broad range of reactions where these ligands have proven effective.

Application in Copper-Catalyzed C-N Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions, particularly the Ullmann and Goldberg reactions, are powerful methods for the formation of carbon-nitrogen bonds. The efficiency of these reactions is often highly dependent on the choice of ligand, which serves to solubilize the copper salt and modulate its reactivity. Diamine ligands are known to accelerate these reactions, enabling them to proceed under milder conditions.[3]

Mechanistic Considerations: The primary role of the diamine or amino-ether ligand in copper-catalyzed amidation is to form a soluble, reactive copper(I) amidate complex. This complex then undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the desired C-N bond and regenerate the copper(I) catalyst. While N,N'-dimethyl-substituted diamines are commonly used to prevent N-arylation of the ligand itself, the N,O-bidentate nature of N,N-Dimethyl-2-methoxyethylamine offers a similar, stable coordination environment.[3]

A proposed catalytic cycle for a copper-catalyzed N-arylation of an amide is depicted below.

Copper_Catalyzed_Amidation cluster_cycle Catalytic Cycle cluster_reactants Reactants CuI_L Cu(I)X-Ligand Complex Amide_Complex [Cu(I)(Amide)(Ligand)] CuI_L->Amide_Complex Amide, Base Oxidative_Addition Oxidative Addition Intermediate Amide_Complex->Oxidative_Addition Ar-X Product_Complex [Ar-Amide-Cu(III)-X(Ligand)] Oxidative_Addition->Product_Complex Product_Complex->CuI_L Reductive Elimination Product Ar-Amide Product_Complex->Product Amide Amide (R-NHR') ArX Aryl Halide (Ar-X) Base Base caption Figure 1: Proposed Catalytic Cycle for Copper-Catalyzed N-Arylation of Amides. Directed_Ortho_Lithiation Start Aromatic Substrate with DMG + n-BuLi • Ligand Complex Coordination Coordination of n-BuLi to DMG Start->Coordination Deprotonation Ortho-Deprotonation Coordination->Deprotonation Lithiated_Intermediate Stabilized Lithiated Intermediate Deprotonation->Lithiated_Intermediate Quench Quench with Electrophile (E+) Lithiated_Intermediate->Quench Product Ortho-Functionalized Product Quench->Product caption Figure 2: Workflow for Directed Ortho-Lithiation.

Sources

Experimental protocol for N-methylation using N,N-Dimethyl-2-methoxyethylamine

Author: BenchChem Technical Support Team. Date: February 2026

An initial review of established chemical literature indicates that N,N-Dimethyl-2-methoxyethylamine, a tertiary amine, does not function as a direct N-methylating agent for primary or secondary amines. Standard N-methylation protocols rely on specific C1 sources like formaldehyde, dimethyl carbonate, or methyl iodide.

Therefore, to fulfill the user's core requirement for a robust N-methylation protocol, this document will detail the widely used and scientifically validated Eschweiler-Clarke reaction. This method employs formaldehyde as the methyl source and formic acid as the reducing agent to achieve exhaustive N-methylation of primary and secondary amines.

This application note will also provide a complete profile of N,N-Dimethyl-2-methoxyethylamine, clarifying its role as a tertiary amine base and discussing its relevant chemical properties and safety considerations, thereby addressing all components of the user's original query within a scientifically accurate framework.### Application Note: A Robust Protocol for the N-Methylation of Amines via the Eschweiler-Clarke Reaction

N-methylation, the substitution of a hydrogen atom on a nitrogen with a methyl group, is a cornerstone modification in medicinal chemistry and drug development.[1] This seemingly minor structural change can profoundly influence a molecule's pharmacological profile. Introducing a methyl group can sterically shield adjacent bonds from enzymatic degradation, significantly enhancing metabolic stability and prolonging in vivo half-life.[1] Furthermore, N-methylation can modulate a compound's physicochemical properties by disrupting hydrogen bond networks, which may lead to improved membrane permeability and oral bioavailability.[1] This modification also constrains the conformational flexibility of a molecule, potentially locking it into a bioactive conformation that enhances binding affinity and selectivity for its target.

The Eschweiler-Clarke reaction is a classic, time-tested, and highly reliable method for the exhaustive N-methylation of primary and secondary amines.[2][3] It utilizes formaldehyde as the C1 source and formic acid as a mild reducing agent in a one-pot procedure.[2] A key advantage of this reaction is its inherent inability to form quaternary ammonium salts, which can be a common side reaction with other methylating agents like methyl iodide.[4][5] This application note provides a detailed protocol for this reaction, discusses the underlying mechanism, and offers practical guidance for researchers.

Reagent Profile and Characteristics

Successful execution of the protocol requires high-quality reagents. The following table summarizes the key properties of the substances involved.

ReagentFormulaMW ( g/mol )FormKey Hazards
Primary/Secondary Amine R¹R²NHVariableVariableSubstrate-dependent
Formaldehyde (37% aq. soln.)CH₂O30.03LiquidToxic, Carcinogen, Irritant[6][7]
Formic Acid (88-99%)HCOOH46.03LiquidCorrosive, Irritant[7]
N,N-Dimethyl-2-methoxyethylamine C₅H₁₃NO103.16LiquidFlammable, Corrosive, Irritant

A Note on N,N-Dimethyl-2-methoxyethylamine: This compound, requested in the topic, is a tertiary amine. It is important to note that tertiary amines like this one are not used as methylating agents in this context. Due to the absence of an N-H bond, they cannot undergo the necessary iminium ion formation. They are typically used as non-nucleophilic bases in other types of chemical reactions.

Scientific Principles: The Eschweiler-Clarke Reaction Mechanism

The reaction proceeds through a reductive amination pathway. The process is irreversible due to the formation and loss of carbon dioxide gas.[4]

  • Iminium Ion Formation: The amine (primary or secondary) performs a nucleophilic attack on the carbonyl carbon of formaldehyde. This is followed by dehydration to form a transient electrophilic species known as an iminium ion.[2][3]

  • Hydride Transfer: Formic acid acts as the reducing agent, delivering a hydride (H⁻) to the iminium ion. The formate anion is the actual hydride source.[2][8]

  • Reduction and Product Formation: The hydride transfer reduces the iminium ion to a methylated amine. The formate is oxidized to carbon dioxide, which evolves from the reaction mixture, driving the reaction to completion.[4]

  • Repetition for Primary Amines: If the starting material is a primary amine, the resulting secondary amine will re-enter the catalytic cycle and undergo a second methylation to yield the final tertiary amine product.[3][9] The reaction stops at the tertiary amine stage.[1][4]

Eschweiler_Clarke_Mechanism Eschweiler-Clarke Reaction Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Hydride Transfer & Reduction cluster_step3 Step 3: Repetition (for 1° Amines) Amine R₂NH Hemiaminal R₂N-CH₂OH (Hemiaminal) Amine->Hemiaminal + CH₂O Formaldehyde CH₂O Iminium [R₂N=CH₂]⁺ (Iminium Ion) Hemiaminal->Iminium - H₂O FormicAcid HCOOH MethylatedAmine R₂N-CH₃ (Methylated Amine) Iminium->MethylatedAmine + H⁻ (from HCOOH) Hydride H⁻ FormicAcid->Hydride Deprotonation CO2 CO₂ Hydride->CO2 Oxidation PrimaryAmine RNH₂ SecondaryAmine RNH-CH₃ PrimaryAmine->SecondaryAmine 1st Methylation TertiaryAmine RN(CH₃)₂ SecondaryAmine->TertiaryAmine 2nd Methylation

Caption: Mechanism of the Eschweiler-Clarke N-Methylation.

Detailed Experimental Protocol

This protocol provides a general procedure for the N,N-dimethylation of a primary amine. Molar equivalents should be adjusted for secondary amines.

4.1. Materials and Equipment

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or meter

  • Primary or secondary amine substrate

  • Formic acid (≥95%)

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

4.2. Step-by-Step Procedure

  • Reaction Setup: To a round-bottom flask, add the primary amine (1.0 eq).

  • Reagent Addition: Add formic acid (3.0 eq) followed by the aqueous formaldehyde solution (3.0 eq). Caution: This addition can be exothermic and may cause gas evolution (CO₂). Add reagents slowly, with stirring, and preferably in a fume hood.

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 80-100 °C.[2] Maintain heating and vigorous stirring for 2-18 hours. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting material. The cessation of CO₂ evolution is often an indicator of reaction completion.

  • Cooling and Basification: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by slowly adding a 2 M NaOH solution until the pH is basic (pH > 10). Perform this step in an ice bath to manage the heat of neutralization.

  • Extraction: Transfer the basified mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent such as dichloromethane (DCM).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude tertiary amine.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by distillation, depending on the physical properties of the product.[3]

Caption: General Experimental Workflow for N-Methylation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient heating time or temperature. Insufficient reagents. Sterically hindered amine.Increase reaction time and/or temperature. Ensure correct stoichiometry (excess formic acid/formaldehyde is typical). For hindered amines, consider alternative methylation methods or harsher conditions.
Formation of Side Products Reaction temperature too high, causing decomposition. Impure starting materials.Maintain temperature within the recommended 80-100 °C range. Use purified starting amine and high-purity reagents.
Low Yield after Workup Incomplete extraction from the aqueous phase. Product loss during purification.Ensure the aqueous phase is sufficiently basic (pH > 10) before extraction. Perform multiple extractions (3-4 times). Optimize purification conditions (e.g., solvent system for chromatography).
Product is Contaminated with Formamide Incomplete reduction of the iminium intermediate.Ensure an adequate excess of formic acid is used as the hydride source. Increase reaction time.

Environment, Health, and Safety (EHS) Considerations

All work must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[6][7]

  • Formaldehyde: Is a known human carcinogen and a potent irritant to the eyes, nose, and respiratory tract.[7][10] Avoid inhalation of vapors and any skin contact. Aqueous solutions can cause severe skin irritation and burns.[7]

  • Formic Acid: Is highly corrosive and can cause severe skin and eye burns upon contact. Inhalation of vapors can lead to respiratory irritation.

  • Neutralization: The neutralization of formic acid with a strong base like NaOH is highly exothermic. This step must be performed slowly and with external cooling (ice bath) to prevent splashing and uncontrolled boiling.

  • Waste Disposal: All chemical waste, including aqueous and organic phases from the workup, should be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.

Conclusion

The Eschweiler-Clarke reaction remains a powerful and practical tool for the N-methylation of amines in research and development. Its operational simplicity, use of inexpensive reagents, and high efficiency make it a first-choice method for synthesizing tertiary amines while avoiding common pitfalls like quaternization. By understanding the mechanism and adhering to the detailed protocol and safety guidelines presented, researchers can reliably implement this important transformation in their synthetic workflows.

References

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  • Organic Chemistry Help. (n.d.). Eschweiler- Clarke Reaction – Online Organic Chemistry Tutor. Retrieved from [Link]

  • Zhou, X., Ni, X., Wu, X., & Yin, L. (2025). Review of Modern Eschweiler–Clarke Methylation Reaction. PubMed Central. [Link]

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  • Zhou, X., et al. (2025). Review of Modern Eschweiler-Clarke Methylation Reaction. PubMed. Retrieved from [Link]

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The Role of N,N-Dimethyl-2-methoxyethylamine in Advanced Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,N-Dimethyl-2-methoxyethylamine (DMEA) is a versatile tertiary amine that serves multiple critical roles in polymer chemistry. Its unique structure, featuring a sterically accessible tertiary amine for catalytic activity and an ether linkage that enhances solubility in various media, makes it a valuable tool for polymer scientists and formulation chemists. This guide provides an in-depth exploration of DMEA's primary applications, elucidating the underlying chemical principles and offering detailed protocols for its use in polyurethane systems, epoxy resin curing, and controlled radical polymerization.

The insights and methodologies presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of DMEA to control reaction kinetics, tailor polymer architectures, and enhance final material properties.

PropertyValueSource
Molecular Formula C₅H₁₃NO[1]
Molecular Weight 103.16 g/mol [1]
Boiling Point 94.8 °C at 760 mmHg[2]
Density ~0.827 g/cm³[2]
Flash Point 19.3 °C[2]
CAS Number 3030-44-2[3]

Section 1: DMEA as a Catalyst in Polyurethane Systems

Theoretical Background: The Dual Role of Amine Catalysts

Polyurethanes are formed through the exothermic reaction between a polyol (containing hydroxyl groups, -OH) and a di- or polyisocyanate (containing isocyanate groups, -NCO). In the production of polyurethane foams, a second key reaction occurs between the isocyanate and water, which generates urea linkages and carbon dioxide gas, the primary blowing agent.

Tertiary amine catalysts are essential for controlling the rates of these two competing reactions[4]:

  • Gelling Reaction: The polyol-isocyanate reaction, which builds the polymer network's molecular weight and viscosity.

  • Blowing Reaction: The water-isocyanate reaction, which generates the gas for foam expansion.

A delicate balance between these two reactions is critical. If the blowing reaction is too fast, the gas will escape before the polymer network is strong enough to trap it, leading to foam collapse[4]. Conversely, if the gelling reaction is too dominant, the viscosity builds too quickly, preventing proper foam rise and resulting in a dense, poorly formed product[4].

Mechanism of Catalysis: The catalytic action of tertiary amines like DMEA is attributed to their nature as Lewis bases. The lone pair of electrons on the nitrogen atom can interact with either the alcohol or the isocyanate, activating it for reaction. The most widely accepted mechanism, proposed by Farkas, involves the formation of a complex between the tertiary amine and the hydroxyl group of the polyol or water through hydrogen bonding. This complex then presents a more activated nucleophile to the electrophilic carbon of the isocyanate group, accelerating the reaction and regenerating the catalyst.[5][6]

Farkas_Mechanism cluster_0 Step 1: Catalyst-Alcohol Complex Formation cluster_1 Step 2: Reaction with Isocyanate R-OH R-OH (Polyol/Water) Complex [R-O-H···NR'₃] Activated Complex R-OH->Complex H-Bonding DMEA DMEA (R'₃N) DMEA->Complex Product Urethane/Urea Product Complex->Product Nucleophilic Attack Isocyanate R''-NCO Isocyanate->Product DMEA_regen DMEA (Regenerated) Product->DMEA_regen Catalyst Regeneration

Farkas mechanism for tertiary amine catalysis.

DMEA, with its ether linkage, exhibits good solubility in polyether polyols and is known to be an effective blowing catalyst, promoting the water-isocyanate reaction.[5]

Application Note: DMEA in Flexible Polyurethane Foam

DMEA is particularly useful in the formulation of flexible polyether foams. Its molecular structure provides a balance of catalytic activity and physical properties that make it a cost-effective choice.

Comparative Catalytic Activity: The choice of amine catalyst significantly impacts the processing characteristics and final properties of the foam. The following table provides a qualitative comparison of DMEA with other common industry catalysts.

CatalystPrimary FunctionKey Characteristics
DMEA Blowing Good solubility in polyols, moderate activity, cost-effective.[5][7]
DABCO (Triethylenediamine)Gelling Very strong gelling catalyst, high activity, solid at room temp.[5]
BDMAEE (Bis(2-dimethylaminoethyl)ether)Strong Blowing Highly active blowing catalyst due to the "chelation effect" of the two heteroatoms.[5]
DMCHA (N,N-Dimethylcyclohexylamine)Balanced Provides a good balance of gelling and blowing, widely used in rigid foams.[5]
Protocol: Preparation of a Flexible Polyurethane Foam

This protocol describes a general method for preparing a free-rise flexible polyurethane foam block using DMEA as a catalyst.

Materials & Equipment:

  • Polyether Polyol (e.g., 3000 MW triol)

  • Toluene Diisocyanate (TDI 80/20)

  • Deionized Water

  • Silicone Surfactant

  • Stannous Octoate (Gelling co-catalyst)

  • N,N-Dimethyl-2-methoxyethylamine (DMEA)

  • Disposable paper cup (e.g., 500 mL) and lid

  • High-speed laboratory mixer (e.g., 2000-3000 rpm)

  • Digital scale (0.01 g accuracy)

  • Stopwatch

  • Fume hood

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate PPE: safety goggles, nitrile gloves, and a lab coat.

  • Isocyanates are respiratory sensitizers. Avoid inhalation of vapors.

  • DMEA is a flammable and corrosive liquid.[1] Handle with care.

Procedure:

  • Prepare the Polyol Premix (Component A):

    • In the paper cup, accurately weigh the following components:

      • Polyether Polyol: 100.0 parts

      • Deionized Water: 4.0 parts

      • Silicone Surfactant: 1.0 part

      • DMEA: 0.2 parts

      • Stannous Octoate: 0.25 parts

    • Mix these components at 2000 rpm for 30 seconds until a homogeneous mixture is obtained.

  • Reaction Initiation:

    • Place the cup with Component A on the scale and tare.

    • Accurately and quickly add the required amount of TDI (Component B). The amount is determined by the isocyanate index (typically 105-110 for flexible foams).

    • Immediately begin mixing at 3000 rpm and start the stopwatch.

  • Mixing and Observation:

    • Mix vigorously for 5-7 seconds.

    • Stop mixing and immediately remove the mixing blade.

    • Place the cup on the fume hood floor and observe the reaction, recording the following key times:

      • Cream Time: Time when the mixture turns creamy and starts to rise.

      • Rise Time: Time when the foam reaches its maximum height.

      • Tack-Free Time: Time when the surface of the foam is no longer sticky to the touch.

  • Curing:

    • Allow the foam to cure in the fume hood for at least 24 hours at ambient temperature before handling or cutting for physical property testing.

PU_Foam_Workflow start Start prep_A Prepare Polyol Premix (Component A) start->prep_A weigh_B Weigh TDI (Component B) prep_A->weigh_B mix High-Speed Mix (5-7 seconds) weigh_B->mix observe Observe & Record Times (Cream, Rise, Tack-Free) mix->observe cure Cure for 24h at Ambient Temp. observe->cure end End cure->end

Workflow for polyurethane foam preparation.

Section 2: DMEA as an Accelerator in Epoxy Resin Curing

Theoretical Background: Anionic Polymerization

Epoxy resins are thermosetting polymers that cure through a ring-opening polymerization of the epoxide group. While primary and secondary amines cure epoxies via a step-growth addition reaction, tertiary amines like DMEA promote curing through a different, anionic polymerization mechanism.[8]

The lone pair of electrons on the tertiary nitrogen atom attacks one of the carbon atoms of the epoxide ring. This nucleophilic attack opens the ring, generating an alkoxide anion. This newly formed anion is a potent nucleophile itself and proceeds to attack another epoxy group, propagating a chain reaction. This mechanism allows tertiary amines to act as initiators for the homopolymerization of epoxy resins. More commonly, they are used in smaller quantities as accelerators for other curing agents like polyamines and anhydrides, where they speed up the overall cross-linking process.[8]

Epoxy_Curing_Mechanism cluster_initiation Step 1: Initiation cluster_propagation Step 2: Propagation DMEA DMEA (R₃N) Zwitterion Zwitterion Intermediate DMEA->Zwitterion Nucleophilic Attack Epoxy1 Epoxy Monomer Epoxy1->Zwitterion Alkoxide Alkoxide Anion (Propagating Species) Zwitterion->Alkoxide Proton Transfer (from trace -OH) GrowingChain Growing Polymer Chain Alkoxide->GrowingChain Attack on next Epoxy Monomer Epoxy2 Epoxy Monomer Epoxy2->GrowingChain

Anionic curing mechanism of epoxy resins by DMEA.
Application Note: Impact of DMEA on Curing Kinetics

The addition of DMEA to an epoxy formulation has a pronounced effect on its curing profile. The primary benefit is a significant reduction in the time required to achieve a handleable or fully cured state, especially at ambient or low temperatures.[9] This is quantified by measuring the gel time.

Gel Time: The point at which the liquid resin begins to transition into a solid, rubbery state. It marks the end of the workable life ("pot life") of the resin.

The concentration of DMEA is a critical parameter. Higher concentrations lead to faster gel times but can also result in excessive exotherms (heat generation), which may be undesirable in large castings.

Illustrative Data: Effect of DMEA on a DGEBA/Polyamide System

DMEA Concentration (phr)Gel Time at 25°C (minutes)Peak Exotherm (°C)
012045
14570
320115
58160
phr = parts per hundred parts of resin by weight. Data is representative.
Protocol: Determination of Gel Time (ASTM D2471-71, adapted)

This protocol provides a simple method to determine the gel time of a 100g mass of an epoxy resin system accelerated with DMEA.

Materials & Equipment:

  • Bisphenol A based liquid epoxy resin (DGEBA)

  • Amine-based curing agent (e.g., Polyamide or Cycloaliphatic Amine)

  • N,N-Dimethyl-2-methoxyethylamine (DMEA)

  • Disposable 250 mL beaker

  • Wooden tongue depressor or glass stirring rod

  • Digital scale (0.01 g accuracy)

  • Stopwatch

  • Thermocouple (optional, for exotherm measurement)

Procedure:

  • Formulation: In the beaker, weigh 100 parts of the epoxy resin.

  • Add the desired amount of DMEA (e.g., 1, 2, 5 phr) and the stoichiometric amount of the primary curing agent. The amount of curing agent is calculated based on its Amine Hydrogen Equivalent Weight (AHEW) and the Epoxy Equivalent Weight (EEW) of the resin.

  • Mixing: Immediately start the stopwatch and begin mixing the components thoroughly with the stirring rod for 2 minutes, ensuring the sides and bottom of the beaker are scraped.

  • Probing: After mixing, leave the stirring rod in the mixture. Periodically probe the mixture by lifting the rod.

  • Endpoint: The gel time is recorded as the moment when the resin becomes viscous enough to form "strings" that pull away with the rod and no longer flow back together.[10]

Section 3: DMEA in Controlled Radical Polymerization

Theoretical Background: A Potential Ligand for ATRP

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled/"living" radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures.[11]

The control in ATRP is achieved through a reversible equilibrium between active, propagating radical species (P•) and dormant halide-capped species (P-X), catalyzed by a transition metal complex (e.g., Cu(I)/Ligand).[12]

P-X + Cu(I)/Ligand ⇌ P• + X-Cu(II)/Ligand

The ligand is arguably the most crucial component, as it solubilizes the copper salt and, more importantly, tunes the redox potential and dynamics of the copper complex, thereby controlling the equilibrium.[12] Highly active ATRP catalysts are often formed with nitrogen-based ligands, particularly multidentate amines like Tris[2-(dimethylamino)ethyl]amine (Me₆TREN), which are structurally related to DMEA.[13]

DMEA, possessing both a tertiary amine nitrogen and an ether oxygen, has the potential to act as a bidentate (N,O) ligand for the copper catalyst. While likely less active than tridentate or tetradentate ligands like PMDETA or Me₆TREN, it could offer a simpler, cost-effective alternative for controlling the polymerization of highly reactive monomers.

ATRP_Equilibrium Dormant Dormant Chain (Pₙ-X) Active Active (Propagating) Chain (Pₙ•) Dormant->Active k_act Active->Dormant k_deact Active:n->Active:n Catalyst Cu(I) / DMEA Deactivator X-Cu(II) / DMEA Monomer Monomer Monomer->Active

The ATRP equilibrium with DMEA as a potential ligand.
Application Note: ATRP of Methyl Methacrylate (MMA)

The polymerization of MMA via ATRP is a well-established process. Using DMEA as a ligand would require optimization of reaction conditions (temperature, solvent, initiator, catalyst/ligand ratio) to achieve good control. A higher temperature might be necessary compared to systems with more active ligands to shift the equilibrium sufficiently towards the active species.

Hypothetical Experimental Conditions for MMA ATRP:

ParameterValueRationale
Monomer Methyl Methacrylate (MMA)Standard monomer for ATRP studies.
Initiator Ethyl α-bromoisobutyrate (EBiB)Efficient initiator for methacrylates.
Catalyst Copper(I) Bromide (CuBr)Common copper source for ATRP.
Ligand DMEAThe variable being tested.
Solvent Anisole or TolueneAprotic solvents suitable for ATRP.
Temperature 90 °CA common starting temperature for MMA ATRP.[14]
Molar Ratio [MMA]:[EBiB]:[CuBr]:[DMEA] = 100:1:1:2Typical ratio for ATRP, with excess ligand to ensure complex formation.
Protocol: ATRP of Methyl Methacrylate (MMA) using a CuBr/DMEA System

This protocol outlines a method for conducting the ATRP of MMA using Schlenk line techniques to maintain an oxygen-free environment.

Materials & Equipment:

  • Methyl Methacrylate (MMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB)

  • Copper(I) Bromide (CuBr)

  • N,N-Dimethyl-2-methoxyethylamine (DMEA), distilled

  • Anisole, anhydrous

  • Schlenk flask with a magnetic stir bar

  • Rubber septa

  • Schlenk line (Argon or Nitrogen)

  • Syringes and needles

  • Thermostated oil bath

Procedure:

  • Monomer/Ligand/Solvent Preparation:

    • Remove the inhibitor from MMA by passing it through a column of basic alumina.[15]

    • To a dry Schlenk flask under inert gas, add CuBr (e.g., 0.072 g, 0.5 mmol).

    • In a separate, sealed vial, prepare a solution of MMA (e.g., 5.0 g, 50 mmol), anisole (5 mL), and DMEA (e.g., 0.103 g, 1.0 mmol).

    • Deoxygenate this solution by bubbling with inert gas for 20-30 minutes.

  • Reaction Setup:

    • Using a gas-tight syringe, transfer the deoxygenated MMA/DMEA/anisole solution to the Schlenk flask containing the CuBr.

    • Stir the mixture to allow the copper complex to form.

    • Place the flask in the preheated oil bath at 90 °C.

  • Initiation:

    • Once the flask has reached thermal equilibrium, add the initiator EBiB (e.g., 0.0975 g, 0.5 mmol) via syringe to start the polymerization.

  • Polymerization and Characterization:

    • Take samples periodically via syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by Gel Permeation Chromatography, GPC).

    • To quench the polymerization, open the flask to air and cool it down.

    • Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst before GPC analysis.

    • Precipitate the polymer in a large volume of cold methanol or hexane to isolate the final product.

Conclusion

N,N-Dimethyl-2-methoxyethylamine is a functionally rich molecule whose utility in polymer chemistry is both broad and significant. As a catalyst in polyurethanes , it effectively modulates the blowing reaction, enabling control over foam density and structure. In epoxy systems , it serves as a potent accelerator, reducing cure times and enabling low-temperature applications through an anionic polymerization mechanism. Furthermore, its structure presents intriguing possibilities as a ligand in controlled radical polymerization , offering a pathway to well-defined polymer architectures. The protocols and technical insights provided in this guide serve as a comprehensive starting point for researchers to harness the diverse capabilities of DMEA in the synthesis and formulation of advanced polymeric materials.

References

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Application Notes & Protocols: The Strategic Utility of N,N-Dimethyl-2-methoxyethylamine in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N,N-Dimethyl-2-methoxyethylamine, a structurally simple yet functionally potent diamine ether, has emerged as a critical reagent in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique bidentate chelating ability, stemming from the strategically positioned nitrogen and oxygen atoms, allows it to serve as a powerful ligand, particularly in the domain of directed ortho-metalation (DoM). This document provides an in-depth exploration of N,N-Dimethyl-2-methoxyethylamine, detailing its physicochemical properties, safety protocols, and core applications. We will dissect its mechanistic role in lithiation reactions and provide validated, step-by-step protocols for its practical implementation in a research and development setting.

Introduction and Physicochemical Profile

N,N-Dimethyl-2-methoxyethylamine, hereafter referred to as DMEA, is an organic compound valued for its ability to coordinate with metal ions, particularly lithium. This coordination is central to its primary function in organic synthesis: to enhance the reactivity and control the regioselectivity of organolithium bases. The molecule features a tertiary amine and a methoxy group separated by an ethylene bridge. This arrangement allows it to act as a bidentate ligand, forming a stable five-membered ring upon chelation with a metal center. This chelation sequesters the organolithium reagent, breaking down its aggregation state and increasing its basicity, which is a critical factor in proton abstraction from weakly acidic C-H bonds.[1][2]

Table 1: Physicochemical Properties of N,N-Dimethyl-2-methoxyethylamine

PropertyValueSource
Molecular Formula C₅H₁₃NO[3][4]
Molar Mass 103.16 g/mol [3][5]
Appearance Colorless Liquid[6]
Density ~0.827 g/cm³[3][7]
Boiling Point 64-68 °C[3][7]
Flash Point 19.3 °C[8]
pKa (Predicted) 8.88 ± 0.28[3]
CAS Number 3030-44-2[4][5]

Safety and Handling: A Self-Validating Protocol

DMEA is a hazardous chemical that requires strict adherence to safety protocols. It is a highly flammable liquid and vapor, harmful if swallowed, and causes skin and eye irritation.[5][7] Proper handling is paramount to ensure operator safety and experimental integrity.

Table 2: GHS Hazard Classification for N,N-Dimethyl-2-methoxyethylamine

GHS ClassificationHazard Statement
Flammable LiquidsH225: Highly Flammable liquid and vapor
Acute Toxicity, OralH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/IrritationH318: Causes serious eye damage
STOT, Single ExposureH335: May cause respiratory irritation

Source: PubChem[5]

Protocol for Safe Handling and Storage
  • Engineering Controls : Always handle DMEA inside a certified chemical fume hood to mitigate inhalation risks.[9][10] Ensure that an eyewash station and safety shower are in close proximity and operational.[10] Use explosion-proof electrical and ventilation equipment.[10]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including flame-resistant laboratory coats, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles or a face shield.[4][9]

  • Dispensing and Use : Ground and bond all containers when transferring the liquid to prevent static discharge, which can ignite flammable vapors. Use only non-sparking tools.[4]

  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated area designated for flammable liquids.[4][9][10] Keep away from heat, sparks, open flames, and strong oxidizing agents.

  • Spill Management : In case of a spill, remove all ignition sources. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material in a suitable, sealed container for disposal.[10]

  • Disposal : Dispose of waste DMEA and contaminated materials through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.

Core Application: Ligand in Directed ortho-Metalation (DoM)

The most significant application of DMEA in pharmaceutical synthesis is its role as a ligand in Directed ortho-Metalation (DoM). DoM is a powerful synthetic strategy for the regioselective functionalization of aromatic rings.[1][11] The process involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong organolithium base.

Causality of DMEA's Efficacy in DoM

The success of a DoM reaction hinges on the ability to selectively deprotonate a specific C-H bond on an aromatic ring, which is typically not the most acidic proton in the molecule. This is achieved through kinetic control, orchestrated by a DMG. The DMG, which contains a heteroatom (O, N, S), acts as a Lewis basic site that coordinates to the Lewis acidic lithium ion of the organolithium base (e.g., n-BuLi).[1][12] This coordination brings the base into close proximity to the ortho-protons, facilitating their abstraction over other, more sterically remote protons.

While the DMG provides the direction, additives like DMEA and the related N,N,N',N'-tetramethylethylenediamine (TMEDA) are often crucial for enhancing the efficiency of the lithiation. Here’s why:

  • Deaggregation of Organolithium Reagents : Organolithium reagents like n-BuLi exist as aggregates (e.g., hexamers or tetramers) in hydrocarbon solvents. This aggregation reduces their reactivity. Bidentate ligands like DMEA chelate the lithium ions, breaking down these aggregates into more reactive monomers or dimers.[2]

  • Increased Basicity : By solvating the lithium cation, DMEA polarizes the R-Li bond, increasing the carbanionic character of the alkyl group and thus enhancing its basicity. This allows for the deprotonation of less acidic aromatic C-H bonds.

  • Stabilization of the Lithiated Intermediate : The DMEA can remain coordinated to the newly formed aryllithium species, increasing its stability and preventing unwanted side reactions.[13]

General Mechanism of DoM with DMEA

The diagram below illustrates the key steps in a DoM reaction where a generic ligand 'L' (representing DMEA) facilitates the process.

Sources

Application Notes and Protocols: N,N-Dimethyl-2-methoxyethylamine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Agrochemical Researcher

In the relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and environmental profiles, the synthetic chemist's toolbox must continually evolve. The selection of reagents, catalysts, and solvent systems is paramount in achieving desired chemical transformations efficiently and economically. N,N-Dimethyl-2-methoxyethylamine, a structurally unique tertiary amine, presents a compelling case for its application in agrochemical synthesis. Its combination of a sterically hindered amino group and an ether functionality imparts a distinct set of physicochemical properties that can be strategically leveraged to overcome specific synthetic challenges.

This guide eschews a conventional, rigid template. Instead, it offers a deep dive into the practical and potential applications of N,N-Dimethyl-2-methoxyethylamine, grounded in fundamental chemical principles and supported by analogous transformations reported in agrochemical research. The protocols and discussions herein are designed to empower researchers, scientists, and drug development professionals to harness the unique attributes of this versatile amine in the synthesis of next-generation crop protection agents.

Physicochemical Properties and Synthetic Rationale

N,N-Dimethyl-2-methoxyethylamine is a bifunctional molecule characterized by a tertiary amine and an ether moiety. This unique combination gives rise to a set of properties that are highly advantageous in various synthetic contexts.

PropertyValueSignificance in Synthesis
Molecular Formula C₅H₁₃NO
Molecular Weight 103.16 g/mol [1]Low molecular weight is favorable for a reagent or catalyst.
Boiling Point 94.8 °C at 760 mmHg[2]A moderate boiling point allows for easy removal post-reaction but is high enough for many reflux conditions.
Density 0.827 g/cm³[2]
pKa of Conjugate Acid ~9.0[1]Moderately basic, making it suitable as an acid scavenger without being overly reactive.
Solubility Soluble in water and common organic solventsVersatile for use in a range of reaction media.

The presence of the methoxy group introduces a coordinating site for metal cations and can influence the solubility and reactivity of the molecule. The tertiary amine is a moderate, non-nucleophilic base, ideal for scavenging acids generated in situ without competing with nucleophilic reagents.

Core Applications in Agrochemical Synthesis: A Mechanistic Perspective

While direct, published applications of N,N-Dimethyl-2-methoxyethylamine in the synthesis of commercialized agrochemicals are not prolific, its structural attributes strongly suggest its utility in several key transformations.

As a Non-Nucleophilic Base and Acid Scavenger

In many agrochemical syntheses, the formation of acid byproducts can hinder reaction progress or lead to unwanted side reactions. A non-nucleophilic base is often required to neutralize these acids. The steric hindrance around the nitrogen atom in N,N-Dimethyl-2-methoxyethylamine, provided by the two methyl groups and the ethyl chain, minimizes its nucleophilicity.

Plausible Application: Synthesis of Carbamate and Sulfonamide Moieties

Many insecticides are carbamates, and a significant class of herbicides are sulfonylureas, which contain a sulfonamide linkage. The synthesis of these functional groups often involves the reaction of an amine with a chloroformate or a sulfonyl chloride, respectively, generating hydrochloric acid (HCl) as a byproduct.

Example Reaction Workflow:

G cluster_0 Carbamate Synthesis Amine R-NH₂ Carbamate R-NH-CO-OR' Amine->Carbamate Chloroformate R'-O-COCl Chloroformate->Carbamate DMMEA N,N-Dimethyl-2- methoxyethylamine (Acid Scavenger) HCl_salt [DMMEA-H]⁺Cl⁻ DMMEA->HCl_salt Neutralizes HCl

Caption: Workflow for Carbamate Synthesis using an Acid Scavenger.

Protocol: General Procedure for Carbamoylation using N,N-Dimethyl-2-methoxyethylamine

  • Reaction Setup: To a solution of the primary or secondary amine (1.0 eq.) in an aprotic solvent (e.g., dichloromethane, acetonitrile) at 0 °C, add N,N-Dimethyl-2-methoxyethylamine (1.1 eq.).

  • Reagent Addition: Slowly add the chloroformate (1.05 eq.) to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the desired carbamate.

Causality Behind Experimental Choices:

  • The use of a slight excess of N,N-Dimethyl-2-methoxyethylamine ensures complete neutralization of the generated HCl.

  • Performing the initial addition at 0 °C controls the exothermicity of the reaction.

  • An aprotic solvent is chosen to prevent reaction with the chloroformate.

As a Catalyst in Condensation Reactions

The basicity of N,N-Dimethyl-2-methoxyethylamine allows it to function as a catalyst in various condensation reactions, such as the Knoevenagel condensation, which is a versatile method for C-C bond formation in the synthesis of various agrochemical scaffolds.

Example Reaction Workflow:

G cluster_1 Knoevenagel Condensation Aldehyde Ar-CHO Product Ar-CH=C(CN)CO₂Et Aldehyde->Product Active_Methylene NC-CH₂-CO₂Et Intermediate Enolate Intermediate Active_Methylene->Intermediate Deprotonation DMMEA_cat N,N-Dimethyl-2- methoxyethylamine (Catalyst) DMMEA_cat->Intermediate Intermediate->Product

Caption: Catalytic Role in Knoevenagel Condensation.

Protocol: General Procedure for Knoevenagel Condensation

  • Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq.) and the active methylene compound (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, toluene), add a catalytic amount of N,N-Dimethyl-2-methoxyethylamine (0.05-0.1 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-24 hours, with continuous removal of water if necessary (e.g., using a Dean-Stark apparatus if in toluene).

  • Workup: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography or recrystallization to afford the condensed product.

Causality Behind Experimental Choices:

  • A catalytic amount of the amine is sufficient to facilitate the reaction.

  • The choice of solvent depends on the solubility of the reactants and the required reaction temperature.

  • Removal of water drives the reaction equilibrium towards the product.

Potential Applications in Modern Agrochemical Synthesis

The unique properties of N,N-Dimethyl-2-methoxyethylamine suggest its potential utility in more advanced synthetic strategies for contemporary agrochemicals.

Synthesis of Heterocyclic Agrochemicals

Many modern fungicides and herbicides feature complex heterocyclic cores. The synthesis of these ring systems can involve cyclization reactions that are sensitive to the choice of base. The moderate basicity and low nucleophilicity of N,N-Dimethyl-2-methoxyethylamine could be advantageous in promoting desired cyclizations while minimizing side reactions.

As a Ligand in Transition-Metal Catalyzed Cross-Coupling Reactions

The ether oxygen and the amine nitrogen in N,N-Dimethyl-2-methoxyethylamine can potentially act as a bidentate ligand for transition metals used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Such coordination can enhance the solubility and reactivity of the catalytic species, leading to improved yields and reaction rates. While not a conventional ligand, its potential in specific applications warrants investigation.

Safety and Handling

N,N-Dimethyl-2-methoxyethylamine is a flammable liquid and is harmful if swallowed. It can cause skin irritation and serious eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.[3]

Conclusion

N,N-Dimethyl-2-methoxyethylamine is a versatile reagent with significant, albeit not widely documented, potential in agrochemical synthesis. Its unique combination of a sterically hindered tertiary amine and an ether functionality makes it a valuable tool as a non-nucleophilic base, an acid scavenger, and a potential catalyst in various synthetic transformations. The protocols and conceptual applications presented in this guide are intended to serve as a foundation for further exploration and innovation in the synthesis of novel agrochemicals. By understanding the underlying chemical principles and leveraging the distinct properties of this amine, researchers can unlock new synthetic pathways and accelerate the development of next-generation crop protection solutions.

References

  • Google Patents. (n.d.). Process for producing N, N'-dimethylethylenediamine.
  • Google Patents. (n.d.). Process for producing N,N-dimethyl-N-alkylamine or N,N-dimethyl-N-alkenylamine.
  • PubChem. (n.d.). N,N-Dimethyl-2-methoxyethylamine. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of environment-friendly N, N-dimethylformamide dimethyl acetal.
  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing n,n-dimethylaminoethoxyethanol.
  • Google Patents. (n.d.). Preparation method of N,N-diethylethylenediamine.
  • Google Patents. (n.d.). Process for the preparation of dimethylethyl amine.
  • ResearchGate. (n.d.). Synthesis of new potential safeners protecting maize against herbicides. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). The Synthesis, Fungicidal Activity, and in Silico Study of Alkoxy Analogues of Natural Precocenes I, II, and III. Retrieved January 22, 2026, from [Link]

  • MOLBASE. (n.d.). 2-methoxy-N,N-dimethylethanamine|3030-44-2. Retrieved January 22, 2026, from [Link]

  • Treball Final de Grau. (n.d.). Estudi de l'estabilitat tèrmica de derivats carbamats i carbonats.... Retrieved January 22, 2026, from [Link]

  • Journal of Pesticide Science. (n.d.). N-Methyl Carbamate Method Insecticides. Retrieved January 22, 2026, from [Link]

  • Arclin Chemical Company. (n.d.). Methylamine Products: Industries & Applications. Retrieved January 22, 2026, from [Link]

  • PubMed Central. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Amines – Determination of N,N-dimethylethylamine, N,N-dimethylisopropyl-amine, N,N-dimethyl-n-propylamine and triethylamine in workplace air using ion chromatography (IC). Air monitoring method – Translation of the German version from 2024. Retrieved January 22, 2026, from [Link]

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Synthesis of N,N-dimethylamides using N,N-Dimethyl-2-methoxyethylamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of N,N-Dimethylamides Utilizing N,N-Dimethyl-2-methoxyethylamine

Abstract

N,N-dimethylamides are a ubiquitous functional group in pharmaceuticals, agrochemicals, and advanced materials. Their synthesis is a cornerstone of modern organic chemistry. While numerous methods exist for their preparation, the exploration of novel aminating agents offers potential advantages in terms of reaction conditions, safety, and byproduct profiles. This application note presents a comprehensive guide to the use of N,N-Dimethyl-2-methoxyethylamine as a versatile source for the dimethylamino moiety in the synthesis of N,N-dimethylamides from carboxylic acids. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and offer a comparative analysis against traditional dimethylaminating agents. This guide is intended for researchers, chemists, and process development scientists seeking to expand their synthetic toolkit.

Introduction: The Significance of N,N-Dimethylamides and the Role of Novel Amine Reagents

The N,N-dimethylamide moiety is a privileged scaffold in medicinal chemistry and materials science due to its exceptional metabolic stability, high polarity, and excellent solvent properties. Traditional methods for constructing this functional group often involve the use of dimethylamine gas, aqueous dimethylamine solutions, or high-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) which can also serve as the amine source under harsh conditions[1][2][3]. While effective, these approaches can present challenges related to handling (gaseous reagents), high reaction temperatures, and difficult-to-remove byproducts.

N,N-Dimethyl-2-methoxyethylamine emerges as an attractive alternative. As a liquid with a moderate boiling point (64-68 °C), it offers significant advantages in handling and stoichiometry control compared to gaseous dimethylamine[4][5]. The presence of the methoxyethyl group can also influence solubility and potentially moderate the reagent's basicity, offering a unique reaction profile. This guide provides the necessary framework to successfully implement N,N-Dimethyl-2-methoxyethylamine in your synthetic workflows.

Reagent Profile: N,N-Dimethyl-2-methoxyethylamine

A thorough understanding of the reagent's properties is critical for safe and effective implementation.

Table 1: Physicochemical Properties of N,N-Dimethyl-2-methoxyethylamine

PropertyValueReference(s)
CAS Number 3030-44-2[4][6]
Molecular Formula C5H13NO[4][6]
Molecular Weight 103.17 g/mol [4][6]
Appearance Colorless LiquidN/A
Boiling Point 64-68 °C[4][5]
Density ~0.827 g/cm³[4][5]
Safety and Handling

N,N-Dimethyl-2-methoxyethylamine is a flammable liquid and is harmful if swallowed. It can cause skin irritation and serious eye damage[6][7]. Adherence to standard laboratory safety protocols is mandatory.

  • Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves[7]. Use non-sparking tools and take precautions against static discharge.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep away from strong oxidizing agents and acids[4].

  • First-Aid Measures:

    • Inhalation: Move the person to fresh air.

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

Mechanistic Framework: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be converted into a more electrophilic species. This is typically achieved by using a coupling agent or by converting the acid to an acyl chloride.

Proposed Mechanism of Amidation

The synthesis proceeds via a two-step sequence:

  • Activation: The carboxylic acid is reacted with an activating agent (e.g., thionyl chloride, oxalyl chloride, or a carbodiimide) to form a highly reactive intermediate, such as an acyl chloride or an activated ester.

  • Nucleophilic Acyl Substitution: N,N-Dimethyl-2-methoxyethylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the activated intermediate. This is followed by the collapse of the tetrahedral intermediate and elimination of a leaving group (e.g., chloride) to yield the final N,N-dimethylamide product.

Amide Synthesis Mechanism cluster_activation Step 1: Activation cluster_amidation Step 2: Nucleophilic Attack Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate (e.g., Acyl Chloride, R-COCl) Carboxylic_Acid->Activated_Intermediate + Activating Agent (e.g., SOCl₂) Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Intermediate->Tetrahedral_Intermediate Nucleophilic Attack Amine N,N-Dimethyl-2- methoxyethylamine Amine->Tetrahedral_Intermediate Product N,N-Dimethylamide (R-CON(CH₃)₂) Tetrahedral_Intermediate->Product Collapse & Leaving Group Expulsion Byproduct Byproduct (e.g., HCl, Pyridinium Salt) Tetrahedral_Intermediate->Byproduct

Caption: Proposed two-step mechanism for amide synthesis.

Experimental Protocol: Synthesis of N,N-Dimethylbenzamide

This protocol provides a representative procedure for the synthesis of an N,N-dimethylamide from a carboxylic acid using N,N-Dimethyl-2-methoxyethylamine. The conversion of benzoic acid to N,N-dimethylbenzamide is used as a model system.

Materials and Equipment
  • Benzoic Acid

  • Thionyl Chloride (SOCl₂)

  • N,N-Dimethyl-2-methoxyethylamine

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (as an acid scavenger)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Workflow Diagram

Experimental Workflow start Start step1 Dissolve Benzoic Acid in Anhydrous DCM start->step1 step2 Add Thionyl Chloride (dropwise at 0°C) step1->step2 step3 Reflux to Form Acyl Chloride step2->step3 step4 Cool to 0°C step3->step4 step5 Add N,N-Dimethyl-2- methoxyethylamine & Base step4->step5 step6 Stir at Room Temp step5->step6 step7 Aqueous Workup (NaHCO₃, Brine) step6->step7 step8 Dry Organic Layer (Na₂SO₄) step7->step8 step9 Concentrate in vacuo step8->step9 end Purify (e.g., Chromatography) & Characterize step9->end

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Acyl Chloride Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzoic acid (1.0 eq).

    • Dissolve the acid in anhydrous DCM (approx. 5-10 mL per gram of acid).

    • Cool the solution in an ice bath to 0 °C.

    • Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise via a syringe or dropping funnel. Caution: This reaction releases HCl and SO₂ gas, perform in a fume hood.

    • After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 40 °C for DCM) for 1-2 hours, or until gas evolution ceases.

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting benzoyl chloride is often used directly in the next step.

  • Amidation:

    • Dissolve the crude benzoyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of N,N-Dimethyl-2-methoxyethylamine (1.2 eq) and an acid scavenger such as pyridine or triethylamine (1.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the cold acyl chloride solution with vigorous stirring.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize the excess acid and scavenger salt.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

    • Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N,N-dimethylbenzamide.

    • If necessary, purify the crude product by flash column chromatography on silica gel or by distillation.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides a logical framework for addressing common issues.

Troubleshooting Guide start Problem Observed low_yield Low or No Product Yield start->low_yield Yield incomplete_rxn Incomplete Reaction (Starting Material Remains) start->incomplete_rxn TLC/LC-MS side_products Presence of Side Products start->side_products Purity check_activation Was acid activation incomplete? (Check for residual acid) low_yield->check_activation check_time_temp Insufficient reaction time or temp? incomplete_rxn->check_time_temp check_temp_add Was amine addition too fast? (Exotherm can cause side reactions) side_products->check_temp_add check_reagents Are reagents anhydrous? (Moisture quenches acyl chloride) check_activation->check_reagents No sol_activation Increase reflux time/temp for activation. Use fresh SOCl₂. check_activation->sol_activation Yes sol_reagents Use freshly dried solvents. Ensure inert atmosphere. check_reagents->sol_reagents Yes check_stoich Incorrect stoichiometry? (Amine or base limiting?) check_time_temp->check_stoich No sol_time_temp Increase reaction time. Gently warm if necessary. check_time_temp->sol_time_temp Yes sol_stoich Re-check calculations. Use slight excess of amine/base. check_stoich->sol_stoich Yes sol_temp_add Add amine solution slowly at 0°C. check_temp_add->sol_temp_add Yes

Caption: Decision tree for troubleshooting common issues.

Conclusion

N,N-Dimethyl-2-methoxyethylamine represents a valuable and practical alternative to traditional reagents for the synthesis of N,N-dimethylamides. Its liquid state, moderate boiling point, and distinct properties facilitate easier handling, precise measurement, and potentially milder reaction conditions. By following the mechanistic principles and detailed protocols outlined in this guide, researchers can effectively leverage this reagent to streamline the synthesis of this important functional group, accelerating discovery and development in the chemical sciences.

References

  • Conversion of carboxylic acids to N,N-dimethylamides using DMAc and CDI at 160-165 °C . ResearchGate. [Link]

  • An effective synthesis of N,N-dimethylamides from carboxylic acids . Sci-Hub. [Link]

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  • Process for producing N,N-dialkyl substituted fatty acids amides.
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  • An effective synthesis of N,N-dimethylamides from carboxylic acids and a new route from N,N-dimethylamides to 1,2-diaryl-1,2-diketones . Tetrahedron. [Link]

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  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents . MDPI. [Link]

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Application Note: High-Resolution Gas Chromatography for the Analysis of N,N-Dimethyl-2-methoxyethylamine as a Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,N-Dimethyl-2-methoxyethylamine (CAS RN 3030-44-2) is a tertiary amine with applications in various chemical syntheses.[1] Its utility as a standard in gas chromatography (GC) is crucial for the accurate quantification of related compounds in diverse matrices, including pharmaceutical and industrial process monitoring. However, the inherent polarity and basicity of amines present a significant challenge in gas chromatography, often leading to poor peak symmetry and column bleed.[2] This application note details a robust and reproducible method for the analysis of N,N-Dimethyl-2-methoxyethylamine using a specialized base-deactivated capillary column and flame ionization detection (FID), ensuring high sensitivity and peak integrity.

Challenges in the Gas Chromatography of Amines

The primary obstacle in the GC analysis of amines is their propensity to interact with active sites, specifically silanol groups, on the surface of conventional fused-silica capillary columns. This interaction, primarily through hydrogen bonding, results in significant peak tailing, reduced column efficiency, and poor reproducibility.[3] While derivatization can mitigate these effects by reducing the polarity of the amine, it introduces an additional step in the workflow that can be a source of error and may not be suitable for all applications.[4] Therefore, a direct injection method using a highly inert column is often preferred for its simplicity and efficiency.

Methodology and Experimental Design

This protocol is designed to provide a reliable and validated system for the routine analysis of N,N-Dimethyl-2-methoxyethylamine. The selection of a base-deactivated column is paramount to achieving symmetrical peaks for this polar analyte.

Materials and Instrumentation
Component Specification
Gas Chromatograph Agilent 8890 GC System or equivalent, equipped with a split/splitless injector and Flame Ionization Detector (FID)
GC Column Agilent J&W CP-Volamine (30 m x 0.32 mm, 1.8 µm film thickness) or equivalent base-deactivated column
Carrier Gas Helium (99.999% purity)
Standard N,N-Dimethyl-2-methoxyethylamine (≥99% purity)
Solvent Dichloromethane (GC grade)
Vials 2 mL amber glass vials with PTFE-lined septa
Standard Preparation

A stock solution of N,N-Dimethyl-2-methoxyethylamine is prepared by dissolving 100 mg of the standard in 100 mL of dichloromethane to achieve a concentration of 1 mg/mL. A series of working standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) are then prepared by serial dilution of the stock solution with dichloromethane.

Gas Chromatograph and Detector Conditions
Parameter Setting
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Flow 1.5 mL/min (Constant Flow)
Oven Temperature Program Initial: 60 °C (hold for 2 min)Ramp 1: 10 °C/min to 150 °CRamp 2: 20 °C/min to 250 °C (hold for 5 min)
Detector Flame Ionization Detector (FID)
FID Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Helium) 25 mL/min
Analytical Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Standard N,N-Dimethyl-2-methoxyethylamine Standard Working_Standards Working Standards (1-100 µg/mL) Standard->Working_Standards Solvent Dichloromethane Solvent->Working_Standards GC_System GC System with FID Working_Standards->GC_System 1 µL Injection Column Base-Deactivated Column GC_System->Column Data_Acquisition Data Acquisition Column->Data_Acquisition Chromatogram Chromatogram Generation Data_Acquisition->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Unknowns Calibration->Quantification

Figure 1. A schematic overview of the analytical workflow, from standard preparation to data analysis.

Results and Discussion

Under the specified chromatographic conditions, N,N-Dimethyl-2-methoxyethylamine is expected to elute as a sharp, symmetrical peak. The use of a base-deactivated column is critical in preventing interactions that lead to peak tailing, a common issue with amine analysis.[3] The flame ionization detector provides excellent sensitivity for organic analytes and a wide linear dynamic range.[5]

Parameter Expected Value
Retention Time (RT) Approximately 8.5 - 9.5 min
Peak Asymmetry (As) 0.9 - 1.2
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Note: The exact retention time may vary slightly depending on the specific instrument and column characteristics. It is recommended to perform a retention time update with a known standard before analyzing unknown samples.

Protocol Validation and System Suitability

To ensure the reliability of the method, a system suitability test should be performed before each analytical run. This involves injecting a mid-range standard (e.g., 25 µg/mL) multiple times (n=5). The following criteria should be met:

  • Relative Standard Deviation (RSD) of Retention Time: ≤ 0.5%

  • RSD of Peak Area: ≤ 2.0%

  • Peak Asymmetry: 0.9 - 1.5

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the analysis of N,N-Dimethyl-2-methoxyethylamine as a standard using gas chromatography with flame ionization detection. The key to this method's success lies in the use of a specialized base-deactivated capillary column, which effectively minimizes analyte-column interactions, resulting in excellent peak shape and reproducibility. This approach offers a significant advantage over methods requiring derivatization by simplifying the workflow and reducing potential sources of error. The described methodology is well-suited for quality control and research applications where accurate and precise quantification of N,N-Dimethyl-2-methoxyethylamine is required.

References

  • LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC. Available from: [Link].

  • National Institute of Justice. GC-IRD methods for the identification of some tertiary amines related to MDMA. Available from: [Link].

  • Agilent Technologies. Amines and alcohols Fast analysis of amines and solvents. Available from: [Link].

  • Agilent Technologies. Analysis of primary, secondary and tertiary amines. Available from: [Link].

  • PubMed. [Determination of fatty alkyl dimethyl tertiary amines by gas chromatography in the synthesis of cationic surfactants]. Available from: [Link].

  • Oxford Academic. The Gas Chromatographic Analysis of Primary, Secondary and Tertiary Fatty Amines, and of Corresponding Quaternary Ammonium Compounds. Available from: [Link].

  • OSHA. N,N-Dimethylethylamine. Available from: [Link].

  • Wiley-VCH. Supporting Information. Available from: [Link].

  • OpenAgrar. Improvement of Gas Chromatographie Determination Methods of Volatile Amines in Fish and Fishery Products. Available from: [Link].

  • PubChem. N,N-Dimethyl-2-methoxyethylamine. Available from: [Link].

  • Ministry of Food and Drug Safety. Analytical Methods. Available from: [Link].

  • Restek. N,N-Dimethylethylamine. Available from: [Link].

  • SpectraBase. N,N-Dimethyl-2-methoxyethylamine - Optional[MS (GC)] - Spectrum. Available from: [Link].

  • GL Sciences. Organic Solvents Retention Time Table. Available from: [Link].

  • International Journal of Pharmaceutical Sciences Review and Research. Development and Validation of GC-FID Method for the Determination of Volatile N-nitrosamines in Meat. Available from: [Link].

  • GL Sciences. Analysis and Retention Indices of 61 Organic Solvent Components by Nitrogen Carriers. Available from: [Link].

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-Dimethyl-2-methoxyethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N,N-Dimethyl-2-methoxyethylamine (CAS 3030-44-2)[1][2][3][4]. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this valuable compound. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction conditions, improve yield, and ensure the highest purity of your final product.

Introduction to Synthesis Pathways

N,N-Dimethyl-2-methoxyethylamine is a tertiary amine with applications as an intermediate in pharmaceuticals and other specialty chemicals[5]. Its synthesis typically involves the N-methylation of 2-methoxyethylamine. While several synthetic routes exist, each presents a unique profile of potential side products. The most common and industrially relevant methods are the Eschweiler-Clarke reaction and other forms of reductive amination. Understanding the mechanisms of these reactions is paramount to controlling impurity formation.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Common Issues in N,N-Dimethyl-2-methoxyethylamine Synthesis

Q1: My reaction yield is low, and GC-MS analysis shows a significant peak corresponding to N-methyl-2-methoxyethylamine. What is causing this incomplete methylation?

A1: The presence of the mono-methylated intermediate, N-methyl-2-methoxyethylamine, is a classic sign of incomplete reaction, particularly in reductive amination routes like the Eschweiler-Clarke synthesis.

Causality: The Eschweiler-Clarke reaction proceeds in a stepwise manner. First, the primary amine (2-methoxyethylamine) reacts with formaldehyde to form an imine, which is then reduced by formic acid to the secondary amine (N-methyl-2-methoxyethylamine)[6][7]. This secondary amine must then undergo a second cycle of imine formation and reduction to yield the desired tertiary amine[8]. Incomplete methylation occurs when the second step is stalled or inefficient.

Troubleshooting Steps:

  • Stoichiometry: Ensure you are using a sufficient excess of both formaldehyde and formic acid. For the exhaustive methylation of a primary amine to a tertiary amine, at least two equivalents of each reagent are mechanistically required[6][7]. A common experimental protocol uses a slight excess beyond this to drive the reaction to completion.

  • Reaction Temperature & Time: The Eschweiler-Clarke reaction is typically conducted at elevated temperatures, often between 80-100 °C, to ensure the dehydration steps (forming the iminium ion) and hydride transfer proceed efficiently[9]. If the temperature is too low or the reaction time too short, the conversion of the secondary amine to the tertiary amine may be incomplete. An experimental procedure suggests heating at 80 °C for up to 18 hours[7].

  • pH Control: While the reaction uses formic acid, the overall pH should not be excessively low. A highly acidic environment will protonate the starting amine, rendering it non-nucleophilic and halting the initial attack on formaldehyde[10].

Q2: I am attempting a direct alkylation of 2-methoxyethylamine with a methylating agent (e.g., methyl iodide) and observing a complex product mixture, including a water-soluble, high-molecular-weight species. What is this byproduct?

A2: You are likely forming a quaternary ammonium salt. Direct alkylation of amines with alkyl halides is notoriously difficult to control and is a primary cause of this side product.

Causality: The N,N-Dimethyl-2-methoxyethylamine product is itself a nucleophile. It can compete with the remaining primary and secondary amines for the methylating agent. This leads to over-alkylation and the formation of the corresponding quaternary ammonium salt. Because these salts are ionic, they are typically highly soluble in water and insoluble in many organic solvents, which can complicate workup. Reductive amination methods like the Eschweiler-Clarke reaction are specifically designed to avoid this issue, as a tertiary amine cannot form an iminium ion and is thus unreactive under these conditions[6][11].

Mitigation Strategy:

  • Switch Synthesis Route: The most effective solution is to avoid direct alkylation. The Eschweiler-Clarke reaction is the preferred method for methylation of primary or secondary amines to tertiary amines precisely because it inherently prevents the formation of quaternary ammonium salts[6][7][11].

  • Protocol - Eschweiler-Clarke Methylation:

    • To a stirred solution of 2-methoxyethylamine (1.0 eq) in a suitable reaction vessel, add formic acid (2.5 eq).

    • Slowly add an aqueous solution of formaldehyde (37 wt. %, 2.5 eq).

    • Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction progress by GC-MS.

    • Cool the mixture to room temperature and basify to pH >11 with NaOH or KOH solution.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation.

Q3: My final product after distillation has a slight haziness and a baseline drift in the GC analysis. What could be the cause?

A3: This could be due to residual water or inorganic salts from the workup. However, it could also indicate the presence of N-formylated side products, especially if you used an Eschweiler-Clarke or related reductive amination protocol.

Causality: In the Eschweiler-Clarke mechanism, formic acid acts as the hydride donor to reduce the iminium ion[9][11]. If the hydride transfer is inefficient or if there is an imbalance in the reagents, the intermediate iminium ion could potentially be trapped by a formate anion or other nucleophiles, or the starting amine could be N-formylated. These N-formyl species can have different chromatographic behavior and may be difficult to separate by distillation.

Analytical Approach:

  • FT-IR Spectroscopy: Check for the presence of a strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹, which is characteristic of an amide (the N-formyl group).

  • NMR Spectroscopy: In ¹H NMR, a formyl proton typically appears as a singlet or a pair of singlets (due to rotational isomers) far downfield, around 8 ppm.

  • LC-MS Analysis: This can help identify non-volatile or polar impurities that are not amenable to GC analysis.

Frequently Asked Questions (FAQs)

FAQ 1: Which synthesis route is recommended for producing high-purity N,N-Dimethyl-2-methoxyethylamine on a laboratory scale?

The Eschweiler-Clarke reaction is highly recommended. Its key advantages are:

  • High Selectivity: It selectively methylates primary and secondary amines to the corresponding tertiary amine[9].

  • Avoidance of Over-Alkylation: The reaction conditions do not lead to the formation of quaternary ammonium salts, which is a major issue with direct alkylation methods[6][11].

  • Operational Simplicity: It is a one-pot procedure using readily available and inexpensive reagents (formaldehyde and formic acid)[7][9].

FAQ 2: What are the critical parameters to control during a Williamson Ether Synthesis approach to avoid side products?

While not a direct synthesis of the target molecule from 2-methoxyethylamine, a Williamson ether synthesis could be envisioned starting from N,N-dimethylethanolamine. However, this route is problematic. The reaction involves an alkoxide reacting with an alkyl halide in an SN2 reaction[12][13].

  • Primary Side Reaction - Elimination: The main competing reaction is E2 elimination, which becomes significant with secondary and tertiary alkyl halides[13][14].

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are preferred to accelerate the SN2 reaction rate[12][14].

  • Quaternization Risk: The tertiary amine in the starting material (N,N-dimethylethanolamine) can be alkylated by the methylating agent, leading to a quaternary ammonium salt byproduct[15]. This makes this route less favorable than the Eschweiler-Clarke reaction.

FAQ 3: How can I effectively purify the final N,N-Dimethyl-2-methoxyethylamine product?

Fractional distillation is the most common and effective method for purifying N,N-Dimethyl-2-methoxyethylamine, which has a boiling point of approximately 95 °C[16].

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
2-Methoxyethylamine (Starting Material)75.11~95
N-Methyl-2-methoxyethylamine (Side Product)89.14~114
N,N-Dimethyl-2-methoxyethylamine (Product) 103.17 [1]~95 [16]

Note: The boiling points of the starting material and the final product are very close. Careful fractional distillation with a high-efficiency column is required for effective separation.

Purification Protocol - Fractional Distillation:

  • Assemble a fractional distillation apparatus with a Vigreux or packed column.

  • Ensure the apparatus is dry and operates under an inert atmosphere (e.g., nitrogen) if desired.

  • Heat the crude product gently using a heating mantle with a stirrer.

  • Collect the fractions based on the boiling point. The main fraction should be collected around 94-96 °C at atmospheric pressure.

  • Analyze the collected fractions by GC to assess purity.

Visualized Reaction Mechanisms

To better understand the formation of the desired product and potential side products, the following diagrams illustrate the key reaction pathways.

Eschweiler-Clarke Reaction Pathway

eschweiler_clarke SM 2-Methoxyethylamine (Primary Amine) I1 Iminium Ion 1 SM->I1 + Formaldehyde - H₂O R1 Formaldehyde R2 Formic Acid P1 N-Methyl-2-methoxyethylamine (Secondary Amine - Potential Side Product) I1->P1 I2 Iminium Ion 2 P1->I2 + Formaldehyde - H₂O FP N,N-Dimethyl-2-methoxyethylamine (Final Product) I2->FP

Caption: Mechanism of the Eschweiler-Clarke reaction showing the two methylation steps.

Direct Alkylation and Side Product Formation

direct_alkylation SM 2-Methoxyethylamine (Primary) P1 N-Methyl-2-methoxyethylamine (Secondary) SM->P1 + MeX MeX Methylating Agent (e.g., CH₃I) P2 N,N-Dimethyl-2-methoxyethylamine (Tertiary - Desired Product) P1->P2 + MeX SP Quaternary Ammonium Salt (Side Product) P2->SP + MeX (Over-alkylation)

Caption: Direct alkylation pathway leading to a mixture of products.

References

  • MOLBASE. (n.d.). 2-methoxy-N,N-dimethylethanamine | 3030-44-2. MOLBASE Encyclopedia. Retrieved from [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Williamson ether synthesis. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Eschweiler–Clarke reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethyl-2-methoxyethylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethyl sulfoxide as a solvent in Williamson ether synthesis. Retrieved from [Link]

  • Quora. (2021, May 1). How to do Williamson ether synthesis while I have tertiary amine in my compound. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • ChemBK. (n.d.). N,N-Dimethyl-2-methoxyethylamine. Retrieved from [Link]

  • Google Patents. (n.d.). EP0024225A1 - Process for the preparation of dimethylethyl amine.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • LookChem. (n.d.). 2-METHOXYETHYLAMINE 109-85-3 wiki. Retrieved from [Link]

  • Asian Publication Corporation. (2023). Nitrosamine Impurities. Retrieved from [Link]

  • Google Patents. (n.d.). JP5073990B2 - Process for producing N, N'-dimethylethylenediamine.

Sources

Purification methods for reactions involving N,N-Dimethyl-2-methoxyethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for purification protocols involving N,N-Dimethyl-2-methoxyethylamine (DMEA-OMe). This guide is designed for researchers, chemists, and process development professionals who utilize this versatile reagent and require robust, scalable, and validated purification strategies. My approach is to move beyond simple step-by-step instructions and delve into the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific reaction context.

Understanding the Molecule: Why Purification Can Be Tricky

N,N-Dimethyl-2-methoxyethylamine is a low molecular weight tertiary amine. Its purification is often complicated by a combination of its physical properties: a low boiling point, high basicity, and potential miscibility with both aqueous and organic phases. Understanding these characteristics is the first step toward designing a successful purification workflow.

PropertyValueImplication for Purification
Molecular Formula C₅H₁₃NO[1][2]Low molecular weight, suggesting high volatility.
Molar Mass 103.16 g/mol [1][3]
Boiling Point 64-68 °C or 94.8°C at 760 mmHg[1][2][4][5][6]Distillation is a viable but potentially challenging method due to volatility. The discrepancy in reported values highlights the need for careful temperature and pressure control.
Density ~0.827 g/cm³[1][2][4]Less dense than water, which is relevant for phase separation in extractions.
pKa (Conjugate Acid) ~8.9 - 9.0[1][2][3]Sufficiently basic for effective separation from neutral or acidic impurities via acid-base extraction.
Solubility Miscible with water and common organic solventsThis property can complicate extractions, potentially leading to poor phase separation or product loss to the aqueous layer.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges encountered during the workup and purification of reactions involving DMEA-OMe.

FAQ 1: My isolated product is colored (yellow to brown). What causes this and how can I fix it?

Causality: Color formation in amines often results from oxidation or the presence of trace impurities that polymerize or degrade upon heating. This is a known issue for similar amino alcohols, where discoloration can occur within days or even hours if not properly purified.[7] Distillation of crude material, in particular, can "bake on" these impurities, leading to a colored distillate.

Troubleshooting Protocol:

  • Pre-Distillation Acid Wash: Before any distillation, perform a workup. A patent for the related compound dimethylaminoethanol suggests that adding a small amount of acid to the crude product to lower the pH to around 11.0-11.8 can significantly improve color stability in the final product.[7] This protonates highly basic, color-forming impurities, converting them into non-volatile salts that remain in the distillation flask.

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., DCM or Ether). Add a small amount of activated charcoal (typically 1-2% w/w), stir for 15-30 minutes at room temperature, and then filter through a pad of Celite®. This is highly effective for removing polymeric, colored impurities.

  • Vacuum Distillation: Always distill amines under reduced pressure. This lowers the required temperature, minimizing thermal degradation and side reactions that cause discoloration.

FAQ 2: I'm losing a significant amount of my product during aqueous extraction. How can I improve my yield?

Causality: The methoxy and ethyl groups in DMEA-OMe provide some lipophilicity, but the lone pair on the nitrogen is a strong hydrogen bond acceptor, leading to appreciable water solubility. During a standard aqueous wash, a significant portion of the product can partition into the aqueous phase.

Troubleshooting Protocol:

  • Use Brine (Saturated NaCl solution): For all aqueous washes, use brine instead of deionized water. The high salt concentration increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds like DMEA-OMe and forcing more of it into the organic layer (the "salting-out" effect).

  • Back-Extraction: After your initial extraction, re-extract the aqueous layer(s) 1-2 times with a fresh portion of your organic solvent (e.g., diethyl ether, ethyl acetate). This will recover any dissolved product. Combine these back-extracts with your main organic phase.

  • pH Control is Critical: If you are not performing a full acid-base extraction, ensure your aqueous wash is basic (pH > 11). This keeps the DMEA-OMe in its neutral, more organosoluble form.

FAQ 3: I'm trying to run a silica gel column, but my product is either not coming off or is smearing badly (tailing). What's wrong?

Causality: Amines are basic compounds that interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[8] This strong, often irreversible, adsorption leads to poor separation, significant product loss on the column, and severe peak tailing.

Troubleshooting Protocol:

  • Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in your starting eluent containing 1-2% of a volatile base like triethylamine (Et₃N) or ammonium hydroxide. This "pre-treats" the acidic sites on the silica, preventing your product from binding irreversibly.

  • Use a Modified Eluent: Always include a small amount (0.5-2%) of a basic modifier like triethylamine or a few drops of ammonium hydroxide in your eluent system.

  • Consider an Alternative Stationary Phase: Alumina (basic or neutral) is often a better choice for purifying basic compounds like amines.

  • Avoid Chlorinated Solvents: Solvents like dichloromethane (DCM) can contain trace amounts of HCl, which will protonate your amine on the column, causing it to stick. If you must use DCM, consider passing it through a plug of basic alumina first.

Part 2: Purification Method Selection Guide

Choosing the right purification method depends on the scale of your reaction, the nature of the impurities, and the required final purity.

G start Crude Reaction Mixture Containing DMEA-OMe is_volatile Are major impurities non-volatile (salts, high MW)? start->is_volatile is_acidic_neutral Are impurities acidic or neutral? is_volatile->is_acidic_neutral  No distill Primary Method: Fractional Vacuum Distillation is_volatile->distill  Yes is_small_scale Small scale (<1g) & High Purity Needed? is_acidic_neutral->is_small_scale  No extract Primary Method: Acid-Base Extraction is_acidic_neutral->extract  Yes is_small_scale->distill  No chromatography Primary Method: Column Chromatography (Deactivated) is_small_scale->chromatography  Yes polish Final Polish: Bulb-to-Bulb Distillation (Kugelrohr) distill->polish Optional Polish extract->polish

Caption: Decision tree for selecting a primary purification method.

Part 3: Detailed Experimental Protocols

These protocols provide a validated starting point. Always perform experiments in a well-ventilated fume hood with appropriate personal protective equipment.[6]

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for separating DMEA-OMe from neutral organic impurities, acidic byproducts, and non-volatile baseline material.

G cluster_0 Organic Phase cluster_1 Aqueous Phase org1 Crude Mixture in Ether/EtOAc (DMEA-OMe + Impurities) org2 Wash with 1M HCl (x3) (Protonates DMEA-OMe) org1->org2 org3 Organic Layer: Neutral/Acidic Impurities (Discard or Analyze) org2->org3 aq1 Combined 1M HCl Layers (Contains DMEA-OMe•HCl salt) org2->aq1 Transfers to Aqueous Layer aq2 Cool in Ice Bath Adjust to pH > 12 with 6M NaOH aq1->aq2 aq3 Extract with Ether/EtOAc (x3) aq2->aq3 org_final Combine Organic Extracts Dry (Na₂SO₄), Filter, Concentrate aq3->org_final Transfers to Organic Layer final_product Pure DMEA-OMe org_final->final_product

Caption: Workflow for Acid-Base Extraction of DMEA-OMe.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract three times with 1 M hydrochloric acid. The volume of the acid wash should be about one-third of the organic phase volume.

    • Expert Insight: The amine will protonate and move into the aqueous layer. Most neutral or acidic organic impurities will remain in the organic phase.

  • Combine Aqueous Layers: Combine the three aqueous extracts. The initial organic layer can now be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath to manage the heat of neutralization. Slowly add 6 M sodium hydroxide solution with swirling until the pH is strongly basic (pH > 12, check with pH paper).

    • Expert Insight: This deprotonates the ammonium salt, regenerating the free amine which will often appear as a cloudy precipitate or an oily layer.

  • Re-Extraction: Extract the basic aqueous solution three times with fresh diethyl ether or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts from the previous step. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or potassium hydroxide (KOH). Filter off the drying agent and carefully remove the solvent by rotary evaporation.

    • Trustworthiness Check: Use a low bath temperature (<30°C) and moderate vacuum to avoid co-evaporation of the volatile product.

Protocol 2: Purification by Fractional Vacuum Distillation

This is the preferred method for large-scale purification or for separating DMEA-OMe from impurities with different boiling points.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all joints are well-sealed with appropriate vacuum grease. Use a dry ice/acetone or liquid nitrogen cold trap to protect the vacuum pump and capture any volatile product that passes the condenser.

  • Charge the Flask: Charge the distillation flask with the crude DMEA-OMe. It is recommended to perform a basic aqueous workup first to remove any non-volatile salts. Add a few boiling chips or a magnetic stir bar.

  • Apply Vacuum: Slowly and carefully apply vacuum. The product may bubble vigorously as dissolved gases are removed.

  • Heating: Gently heat the distillation flask using an oil bath.

  • Collect Fractions: Collect a small forerun fraction, which may contain residual solvent or more volatile impurities. Then, collect the main fraction at a stable head temperature and pressure. The boiling point will depend on the vacuum achieved.

    • Expert Insight: A reddish-brown color forming in the distillation pot is a sign of decomposition.[7] If this occurs, consider stopping the distillation and re-purifying the remaining material by extraction to avoid contaminating your distillate.

References

  • ChemBK. N,N-Dimethyl-2-methoxyethylamine. [Link][1][2]

  • MOLBASE Encyclopedia. 2-methoxy-N,N-dimethylethanamine|3030-44-2. [Link][4]

  • ChemBK. 2-METHOXY-N,N-DIMETHYLETHANAMINE. [Link][2]

  • Wikipedia. N,N-Dimethylethylamine. [Link][9]

  • Wikipedia. N,N'-Dimethylethylenediamine. [Link][10]

  • PubChem. N,N-Dimethyl-2-methoxyethylamine | C5H13NO | CID 547400. [Link][3]

  • Moss, P. H., & Yeakey, E. L. (1964). U.S. Patent No. 3,131,132. U.S. Patent and Trademark Office. [7]

Sources

Optimizing reaction conditions for N-alkylation with N,N-Dimethyl-2-methoxyethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-alkylation of amines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. While the principles discussed are broadly applicable, we will often use the synthesis of functionalized tertiary amines, such as those containing a methoxyethyl group, as a practical example.

Introduction: The Challenge of Selective N-Alkylation

N-alkylation is a cornerstone of organic synthesis, crucial for building the diverse amine scaffolds found in countless pharmaceuticals and functional materials.[1] The reaction involves forming a new carbon-nitrogen bond by treating a primary or secondary amine with an alkylating agent. However, what appears to be a straightforward SN2 reaction is often plagued by challenges. A primary issue is that the newly formed secondary or tertiary amine product is often more nucleophilic than the starting amine, leading to a cascade of further alkylations.[2][3] This can result in a complex mixture of products, including over-alkylated quaternary ammonium salts, which complicates purification and lowers the yield of the desired compound.[2][4][5]

This guide provides a systematic approach to diagnosing and resolving common issues encountered during N-alkylation, enabling you to optimize your reaction conditions for high yield and selectivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges in N-alkylation reactions and offers a logical workflow for diagnosing the root cause and implementing effective solutions.

Problem 1: Low or No Product Yield

A low yield of the desired N-alkylated amine is the most common hurdle. The issue can typically be traced back to reagent quality, reaction conditions, or inherent reactivity limitations.

Logical Diagnostic Workflow:

start Low / No Yield reagents 1. Verify Reagent Quality & Stoichiometry start->reagents purity Check Purity (NMR, LCMS) reagents->purity equivalents Confirm Stoichiometry reagents->equivalents conditions 2. Assess Reaction Conditions base Is the Base Strong Enough? conditions->base reactivity 3. Evaluate Substrate Reactivity sterics Are Substrates Sterically Hindered? reactivity->sterics purity->conditions equivalents->conditions solvent Is the Solvent Appropriate? base->solvent Yes stronger_base Action: Use Stronger Base (e.g., NaH, tBuOK) base->stronger_base No temp Is the Temperature Optimal? solvent->temp Yes polar_aprotic Action: Switch to Polar Aprotic Solvent (DMF, DMSO) solvent->polar_aprotic No temp->reactivity Yes increase_temp Action: Increase Temperature Incrementally temp->increase_temp No leaving_group Is the Leaving Group Poor? sterics->leaving_group No alt_method Consider Alternative Methods (e.g., Reductive Amination) sterics->alt_method Yes more_reactive Action: Switch to a Better Leaving Group (I > Br > Cl) leaving_group->more_reactive No leaving_group->alt_method Yes

Caption: Troubleshooting workflow for low product yield in N-alkylation.

Detailed Steps:

  • Verify Reagent Quality and Stoichiometry:

    • Purity: Ensure the amine and alkylating agent are pure. Impurities can consume reagents or inhibit the reaction. Use techniques like NMR or LC-MS to verify purity before starting.

    • Stoichiometry: Carefully check the molar equivalents of your reagents. An incorrect ratio can lead to incomplete conversion or an increase in side products.

  • Assess Reaction Conditions:

    • Base Selection: The base is critical for deprotonating the amine (or the ammonium salt formed after the first alkylation) to regenerate the nucleophile. If the reaction is slow, the base may be too weak.[6]

      • Common Inorganic Bases: K₂CO₃, Cs₂CO₃.[6][7]

      • Common Organic Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA).[6]

      • Stronger Bases (for less reactive systems): Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK).[6]

    • Solvent Choice: The reaction rate is highly dependent on the solvent. For SN2 reactions, polar aprotic solvents are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity.[6]

      • Recommended Solvents: Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).[6][7]

    • Temperature: Many N-alkylations require heat to overcome the activation energy barrier. If no reaction occurs at room temperature, gradually increase the temperature (e.g., to 50 °C, then 80 °C), monitoring for product formation and potential decomposition.[6]

  • Evaluate Substrate Reactivity:

    • Steric Hindrance: If either the amine or the alkylating agent is sterically bulky, the SN2 transition state is destabilized, slowing the reaction rate dramatically.[8][9] In such cases, prolonged reaction times and higher temperatures are often necessary.[8]

    • Leaving Group Ability: The rate of reaction is directly proportional to the quality of the leaving group on the alkylating agent. The general trend for alkyl halides is: R-I > R-Br > R-Cl.[8] If you are using an alkyl chloride and the reaction is sluggish, switching to the corresponding bromide or iodide can provide a significant rate enhancement.

Problem 2: Formation of Multiple Products (Over-alkylation)

A common frustration is isolating the desired mono-alkylated product from a mixture containing di-alkylated (for primary amines) and quaternary ammonium salt products.[7][10]

Strategies to Minimize Over-alkylation:

  • Control Stoichiometry: Use a large excess of the starting amine relative to the alkylating agent.[7] This increases the probability that the alkylating agent will encounter a molecule of the starting amine rather than the more nucleophilic product amine.

  • Slow Addition: Add the alkylating agent slowly (e.g., via a syringe pump) to the reaction mixture. This maintains a low concentration of the electrophile, favoring mono-alkylation.[7]

  • Use a Bulky Base: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA or Hünig's base) can be effective. It is capable of deprotonating the ammonium salt but is too bulky to compete as a nucleophile.[11]

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.[11] Stop the reaction as soon as the desired product is the major component, before significant over-alkylation occurs.

ParameterRecommendation for Mono-alkylationRationale
Amine : Alkylating Agent Ratio 3:1 to 10:1Statistically favors reaction with the starting amine.[7]
Addition of Alkylating Agent Slow, dropwise, or via syringe pumpKeeps the instantaneous concentration of the electrophile low.[7]
Base K₂CO₃, DIPEAA mild or sterically hindered base is less likely to promote side reactions.[7][11]
Temperature Start at Room TemperatureHigher temperatures can accelerate the undesired second alkylation.
Problem 3: Elimination Side Products (E2 Reaction)

Instead of substitution (SN2), the base can sometimes abstract a proton from the carbon adjacent to the leaving group, leading to an alkene via an E2 elimination pathway. This is a competing reaction that reduces the yield of the desired amine.[11][12]

Factors Favoring Elimination and How to Mitigate Them:

  • Sterically Hindered Substrates: Bulky amines or alkylating agents can make the SN2 pathway difficult, allowing the E2 pathway to dominate.[11] If possible, choose less hindered starting materials.

  • Strong, Bulky Bases: Strong, non-nucleophilic bases like t-BuOK are excellent for promoting elimination. Opt for weaker bases like K₂CO₃ or NaHCO₃ if elimination is a problem.

  • High Temperatures: Elimination reactions are often favored entropically and are more prevalent at higher temperatures.[11] Run the reaction at the lowest temperature that allows for a reasonable substitution rate.

Frequently Asked Questions (FAQs)

Q1: I want to synthesize an N-alkyated amine with a methoxyethyl group. What alkylating agent should I use? To introduce a 2-methoxyethyl group, you should use a reagent like 2-bromoethyl methyl ether or 2-chloroethyl methyl ether. The halide serves as an excellent leaving group for the SN2 reaction with your primary or secondary amine. N,N-Dimethyl-2-methoxyethylamine itself is a tertiary amine and cannot be used as an alkylating agent in this context.[13][14][15]

Q2: My amine is very expensive. How can I avoid using a large excess of it to prevent over-alkylation? This is a common scenario in drug development. If using an excess of the amine is not feasible, the best strategy is to use a 1:1 stoichiometry and add the alkylating agent very slowly to a dilute solution of the amine. This "pseudo-dilution" technique keeps the concentration of the product amine low, minimizing its chance of reacting further. Alternatively, consider a different synthetic route, such as reductive amination, which is inherently more selective for mono-alkylation.[1][8]

Q3: Can I run my N-alkylation reaction without a solvent? Solvent-free, or "neat," conditions can sometimes be effective, particularly in catalyzed reactions.[6] This can be a greener alternative and may accelerate the reaction due to the high concentration of reagents. However, it can also lead to poor heat transfer and an increased risk of side reactions. It is best to first establish baseline conditions in a suitable solvent.

Q4: My reaction is complete, but I am having trouble isolating my tertiary amine product from the ammonium salt byproduct. The ammonium salt byproduct is often soluble in aqueous media, while the desired tertiary amine is typically more soluble in organic solvents. A standard workup procedure involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and washing with water or a mild aqueous base (like NaHCO₃ solution) to remove the salt. If the amine is basic enough, washing with a dilute acid will protonate it and pull it into the aqueous layer, leaving non-basic impurities behind; the aqueous layer can then be basified and re-extracted to recover the pure amine.

Q5: What is reductive amination, and why is it often preferred over direct alkylation? Reductive amination is a two-step (often one-pot) process where an amine reacts with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion, which is then reduced in situ to the target amine.[1] This method is highly popular because it completely avoids the problem of over-alkylation. The product amine is not reactive under the conditions used to reduce the iminium ion intermediate. Mild reducing agents like sodium triacetoxyborohydride (STAB) are often used because they are selective and easy to handle.[1]

General Experimental Protocol: N-Alkylation of a Secondary Amine

This protocol provides a general starting point. Conditions should be optimized for each specific substrate pair.

cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Workup & Isolation setup1 1. Dissolve amine (1.0 equiv) and base (1.5-2.0 equiv, e.g., K₂CO₃) in polar aprotic solvent (e.g., DMF, MeCN). setup2 2. Stir mixture under an inert atmosphere (N₂ or Ar). setup1->setup2 add 3. Add alkylating agent (1.1 equiv) dropwise to the stirred mixture at room temperature. setup2->add react 4. Heat the reaction to 50-80 °C (if necessary). add->react monitor 5. Monitor progress by TLC or LC-MS until starting amine is consumed. react->monitor workup1 6. Cool to RT. Dilute with ethyl acetate and wash with water to remove salts. monitor->workup1 workup2 7. Dry organic layer (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. workup1->workup2 purify 8. Purify the crude product via flash column chromatography. workup2->purify

Caption: General experimental workflow for N-alkylation.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Alkyl Strategies for Optimizing Reaction Conditions.
  • ResearchGate. (n.d.). The optimal conditions of N-alkylation reaction. [Link]

  • BenchChem. (2025).
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). common side products in ethoxy(ethyl)
  • ResearchGate. (n.d.). Optimization of the alkylation reaction. [Link]

  • ResearchGate. (n.d.). Challenges and development of enantioconvergent N-alkylation of.... [Link]

  • Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

  • Reddit. (2023). Bulky alkylation troubleshooting. [Link]

  • Reddit. (2023). Problematic N-Alkylation. [Link]

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. [Link]

  • BenchChem. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. [Link]

  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • NIH. (n.d.). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. [Link]

  • Google Patents. (n.d.).
  • ChemBK. (n.d.). N,N-Dimethyl-2-methoxyethylamine. [Link]

  • NIH. (n.d.). N-Dealkylation of Amines. [Link]

  • PubChem. (n.d.). N,N-Dimethyl-2-methoxyethylamine. [Link]

  • SpringerLink. (n.d.). A novel method for N -alkylation of aliphatic amines with ethers over γ-Al 2 O 3. [Link]

  • MOLBASE. (n.d.). 2-methoxy-N,N-dimethylethanamine|3030-44-2. [Link]

  • Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

  • Chemistry LibreTexts. (2015). 21.5: Synthesis of Amines by Alkylation. [Link]

  • NIH. (n.d.). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. [Link]

Sources

N,N-Dimethyl-2-methoxyethylamine degradation pathways and byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N,N-Dimethyl-2-methoxyethylamine (DMMEA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of DMMEA stability and degradation. In this document, we will address common experimental challenges, provide in-depth troubleshooting guides, and detail protocols to ensure the integrity of your work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My DMMEA sample shows decreasing purity over time when stored in solution at room temperature. What is the likely cause?

A: The most probable cause is slow oxidative degradation, especially if your solvent is not de-gassed or if the container allows for air ingress. Tertiary amines like DMMEA are susceptible to oxidation at the nitrogen atom and adjacent carbon atoms.

  • Causality: The lone pair of electrons on the tertiary amine nitrogen can be attacked by atmospheric oxygen, leading to the formation of an N-oxide or initiating radical-chain reactions. Additionally, the carbons alpha to the nitrogen are activated and can undergo oxidative N-dealkylation.[1] This process can be catalyzed by trace metal ions or exposure to light (photodegradation).

  • Troubleshooting Steps:

    • Inert Atmosphere: Store solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Solvent Quality: Use high-purity, de-gassed solvents for your preparations.

    • Temperature Control: Store samples at reduced temperatures (e.g., 2-8°C or -20°C) to slow down reaction kinetics.

    • Light Protection: Use amber vials or store samples in the dark to prevent photodegradation.

Q2: I am detecting a small, unexpected peak in my LC-MS analysis with a mass corresponding to dimethylamine (DMA). Where could this be coming from?

A: The presence of dimethylamine (DMA), a secondary amine with a molecular weight of approximately 45.08 g/mol , strongly suggests a degradation pathway involving the cleavage of the C-N bond in the ethylamine backbone.[2]

  • Likely Pathways:

    • Microbial Degradation: If your sample has been stored for an extended period under non-sterile conditions, microbial activity could be the cause. Some microbes can metabolize complex amines by cleaving them into simpler ones like DMA.[3][4][5] This is analogous to the well-documented microbial degradation of N,N-dimethylformamide (DMF), which is initially hydrolyzed to DMA and formate.[6]

    • Oxidative Cleavage: Aggressive oxidative conditions can lead to the fragmentation of the molecule.

    • Thermal Degradation: At elevated temperatures, fragmentation can occur, although this is less common under typical storage conditions.[7]

  • Preventative Measures:

    • Sterility: For long-term storage of aqueous solutions, consider sterile filtration (0.22 µm filter).

    • Forced Degradation Study: To confirm the source, perform a forced degradation study (see Protocol 1) to see if DMA is generated under specific stress conditions (e.g., oxidative, thermal). This will help you pinpoint the vulnerability of your formulation.

Q3: My experiment involves heating DMMEA in the presence of other reagents, and I'm observing multiple unknown byproducts. What are the most probable thermal degradation products?

A: At elevated temperatures, particularly above 100°C, DMMEA can undergo several degradation reactions. The ether linkage and the tertiary amine are the most likely sites of thermal decomposition.

  • Plausible Mechanisms:

    • Hofmann Elimination: Although typically requiring a quaternary ammonium salt, under harsh thermal conditions, a similar elimination reaction could occur, leading to the formation of N,N-dimethylvinylamine and methanol.

    • Ether Cleavage: The C-O bond of the methoxy group can cleave, potentially forming N,N-dimethylethanolamine and various reactive carbon species.

    • N-Dealkylation: Similar to oxidative pathways, thermal energy can also promote the loss of methyl groups to form N-methyl-2-methoxyethylamine.

  • Analytical Approach:

    • Use Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile thermal degradation products.[8]

    • Employ LC-MS for less volatile or more polar byproducts.

    • Compare the mass spectra of the unknown peaks with a library of potential structures (See Table 1).

Q4: We are developing a pharmaceutical formulation containing DMMEA and have concerns about nitrosamine impurities. Is this a valid concern and how can we mitigate it?

A: Yes, this is a critical concern. The degradation of DMMEA can produce dimethylamine (DMA), which is a well-known precursor to the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen.[9]

  • Mechanism of Formation: NDMA is formed when a secondary amine (DMA) reacts with a nitrosating agent.[10] These agents are often derived from nitrite sources (e.g., sodium nitrite, nitrous acid) under acidic conditions.[9] Nitrite contamination can come from raw materials, excipients, or even water.[11]

  • Risk Mitigation Strategy:

    • Source Control: Rigorously screen all raw materials and excipients for nitrite and nitrate impurities.

    • pH Control: Maintain a neutral or basic pH in your formulation, as nitrosamine formation is favored under acidic conditions.

    • Inhibitors: Consider the inclusion of inhibitors, such as ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E), which can scavenge nitrosating agents.

    • Analytical Monitoring: Develop and validate a sensitive analytical method (e.g., LC-MS/MS or GC-MS) to test for NDMA in your final product and throughout its shelf life.[12]

Proposed Degradation Pathways

The degradation of N,N-Dimethyl-2-methoxyethylamine can be categorized into three primary pathways: Oxidative, Thermal, and Microbial.

Pathway 1: Oxidative Degradation

This is often the most relevant pathway under standard storage and handling conditions. It primarily involves N-dealkylation and N-oxidation.

cluster_dealkylation N-Dealkylation cluster_n_oxide N-Oxidation parent N,N-Dimethyl-2-methoxyethylamine (DMMEA) child1 N-Methyl-2-methoxyethylamine parent->child1 [O] child5 DMMEA N-oxide parent->child5 [O] child2 Formaldehyde child1->child2 Byproduct child3 2-Methoxyethylamine child1->child3 [O] child4 Formic Acid child2->child4 [O] child3->child2 Byproduct

Caption: Proposed Oxidative Degradation Pathway for DMMEA.

Pathway 2: Microbial Degradation

This pathway is relevant for non-sterile aqueous environments and often begins with enzymatic cleavage of the molecule.

cluster_hydrolysis Initial Hydrolysis/Cleavage cluster_dma_degradation DMA Degradation parent N,N-Dimethyl-2-methoxyethylamine (DMMEA) child1 Dimethylamine (DMA) parent->child1 Microbial Enzymes child2 2-Methoxyethanol parent->child2 Microbial Enzymes child3 Methylamine child1->child3 Oxidation child4 Formaldehyde child1->child4 Byproduct child5 Ammonia child3->child5 Oxidation

Caption: Proposed Microbial Degradation Pathway for DMMEA.

Data Summary: Potential Degradation Byproducts

The following table summarizes the key potential byproducts from various degradation pathways. This information is crucial for developing analytical methods for impurity profiling.

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Likely Degradation Pathway(s)
DMMEA N-oxideC₅H₁₃NO₂119.16Oxidative
N-Methyl-2-methoxyethylamineC₄H₁₁NO89.14Oxidative, Thermal
2-MethoxyethylamineC₃H₉NO75.11Oxidative
Dimethylamine (DMA)C₂H₇N45.08Microbial, Oxidative (severe)
Methylamine (MA)CH₅N31.06Microbial (from DMA)
FormaldehydeCH₂O30.03Oxidative, Microbial
Formic AcidCH₂O₂46.03Oxidative
2-MethoxyethanolC₃H₈O₂76.09Microbial, Hydrolytic
N-Nitrosodimethylamine (NDMA)C₂H₆N₂O74.08Reaction with Nitrosating Agents

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study for DMMEA

Objective: To identify potential degradation products and pathways by subjecting DMMEA to accelerated stress conditions.

Materials:

  • N,N-Dimethyl-2-methoxyethylamine (DMMEA)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • High-purity water and acetonitrile (HPLC grade)

  • Amber HPLC vials

  • pH meter, heating block/oven, UV lamp (254/365 nm)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of DMMEA in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions (Perform in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Store at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Store at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Place 2 mL of stock solution in a sealed vial and heat at 80°C for 48 hours.

    • Photodegradation: Place 2 mL of stock solution in a clear vial and expose it to UV light for 24 hours.

  • Control Samples: Prepare a control sample by mixing 1 mL of stock solution with 1 mL of water and storing it under normal conditions (room temperature, protected from light).

  • Sample Neutralization: Before analysis, neutralize the acid and base-stressed samples to approximately pH 7 using NaOH or HCl as needed.

  • Analysis: Analyze all samples (stressed and control) using a suitable stability-indicating method, such as LC-MS/MS (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify new peaks (degradants) and calculate the percentage degradation of the parent DMMEA peak. Use the mass spectral data to propose structures for the observed degradants.

cluster_stress Apply Stress Conditions (Parallel) start Prepare 1 mg/mL DMMEA Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxide Oxidation (3% H₂O₂, RT) start->oxide thermal Thermal (80°C) start->thermal photo Photolytic (UV Light) start->photo control Prepare Control (No Stress) start->control neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by LC-MS/MS oxide->analyze thermal->analyze photo->analyze control->analyze neutralize->analyze evaluate Evaluate Data: Identify Peaks & Calculate Degradation analyze->evaluate

Sources

Technical Support Center: Synthesis of N,N-Dimethyl-2-methoxyethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of N,N-Dimethyl-2-methoxyethylamine (CAS 3030-44-2). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. We will explore the most prevalent synthetic routes, providing in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions.

Section 1: Synthesis via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a robust and widely used method for the exhaustive methylation of primary amines, making it an excellent choice for converting 2-methoxyethylamine directly to the desired tertiary amine.[1][2] This one-pot procedure utilizes formaldehyde as the carbon source and formic acid as the reducing agent, offering high efficiency and avoiding the formation of quaternary ammonium salts.[2][3]

Experimental Workflow Diagram

Eschweiler_Clarke_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start: 2-Methoxyethylamine reagents Add Formic Acid & Formaldehyde Solution start->reagents Charge reactor heat Heat Reaction Mixture (e.g., 80-100°C) reagents->heat Initiate methylation basify Cool & Basify (e.g., NaOH or KOH) heat->basify After reaction completion extract Extract with Organic Solvent basify->extract Neutralize acid dry Dry Organic Layer (e.g., Na2SO4) extract->dry Remove H2O distill Fractional Distillation dry->distill Purify end_product Product: N,N-Dimethyl-2-methoxyethylamine distill->end_product

Caption: General workflow for the Eschweiler-Clarke synthesis.

Troubleshooting Guide: Eschweiler-Clarke Reaction

Q1: My final yield is significantly lower than expected. What are the common causes?

A1: Low yields in the Eschweiler-Clarke reaction typically stem from three main areas: stoichiometry, reaction conditions, or workup losses.

  • Causality (Stoichiometry): The mechanism involves two successive methylations. The first methylation forms N-methyl-2-methoxyethylamine, which then reacts again. Each step consumes one equivalent of formaldehyde (to form an iminium ion) and one equivalent of formic acid (as a hydride donor).[3][4] Therefore, for a primary amine, you need at least two equivalents of each reagent. An excess is often recommended to drive the reaction to completion.

  • Causality (Reaction Conditions): The reaction requires sufficient thermal energy, typically heating to 80-100°C, to facilitate the dehydration of the intermediate carbinolamine to the iminium ion and to promote the hydride transfer from formate.[1] Inadequate temperature or reaction time will result in incomplete conversion. The decomposition of formic acid to CO2 is what makes the reaction irreversible.[2]

  • Troubleshooting Steps:

    • Verify Stoichiometry: Ensure you are using a molar excess of both formaldehyde (typically as a 37% aqueous solution) and formic acid. A common ratio is 1 equivalent of amine to 2.5-3 equivalents of formaldehyde and 2.5-3 equivalents of formic acid.

    • Optimize Temperature: Monitor the internal reaction temperature to ensure it is maintained in the 80-100°C range. The evolution of CO2 gas is a good indicator that the reaction is proceeding.

    • Extend Reaction Time: If TLC or GC analysis shows incomplete conversion, consider extending the reaction time (e.g., from 8 hours to 12-18 hours).[3]

    • Review Workup: The product is a relatively low-boiling, water-soluble amine. Ensure the aqueous phase is made strongly basic (pH > 12) before extraction to deprotonate the amine salt fully. Use a suitable solvent like diethyl ether or dichloromethane and perform multiple extractions (3-4 times) to maximize recovery.

Q2: My NMR/GC-MS analysis shows a significant amount of the mono-methylated intermediate (N-methyl-2-methoxyethylamine). How can I prevent this?

A2: The presence of the mono-methylated product is a classic sign of incomplete reaction. The second methylation step is often slower than the first due to steric hindrance.

  • Causality (Kinetics): The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine intermediate, leading to a faster first methylation. To form the tertiary amine, the reaction must be pushed to completion.

  • Troubleshooting Steps:

    • Increase Reagent Excess: The most effective solution is to increase the excess of both formaldehyde and formic acid to ensure sufficient reagents are available to drive the second methylation forward.

    • Increase Temperature/Time: As with low yield issues, increasing the reaction temperature (towards 100°C) and extending the duration can provide the necessary energy and time for the more demanding second methylation to complete.

    • Order of Addition: While less common, ensuring the amine is added to the pre-heated formaldehyde/formic acid mixture can sometimes help maintain a high concentration of the methylating agents throughout the reaction.

Q3: I'm having difficulty isolating my product during the aqueous workup. What is the best procedure?

A3: N,N-Dimethyl-2-methoxyethylamine has some water solubility and a relatively low boiling point (see Table 1), which can complicate extraction and isolation.

  • Causality (Physicochemical Properties): The tertiary amine can be protonated by residual formic acid, forming a water-soluble ammonium salt. Failure to sufficiently basify the solution will result in the product remaining in the aqueous layer. Its volatility can also lead to losses during solvent removal.

  • Optimized Workup Protocol:

    • Cooling: After the reaction is complete, cool the mixture to room temperature in an ice bath before basification to control the exothermic neutralization.

    • Basification: Slowly add a concentrated solution of NaOH or KOH (e.g., 50% w/v) until the pH is strongly basic (pH 12-14, check with pH paper). This ensures the amine is in its free base form.

    • Salting Out: Before extraction, saturate the aqueous layer with a salt like NaCl or K2CO3. This decreases the solubility of the amine in the aqueous phase and promotes its transfer to the organic layer.

    • Extraction: Extract the aqueous phase multiple times (at least 3x) with a solvent like diethyl ether or dichloromethane.

    • Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate (Na2SO4) or potassium carbonate (K2CO3). When removing the solvent, use a rotary evaporator with a cool water bath (e.g., <30°C) to minimize loss of the volatile product.

    • Purification: The crude product should be purified by fractional distillation.[5]

Section 2: Synthesis via Reductive Amination

An alternative to the Eschweiler-Clarke reaction is a two-step, one-pot reductive amination using a reducing agent like sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation. This method is often preferred for substrates sensitive to hot formic acid.[6][7]

Troubleshooting Logic Diagram

Reductive_Amination_Troubleshooting start Problem: Low Conversion / Low Yield check_reagents Are reagents fresh? (esp. NaBH3CN) start->check_reagents Quality Check check_ph Is pH controlled? (weakly acidic, pH 5-6) start->check_ph Condition Check check_stoich Is formaldehyde in excess? (>2 equivalents) start->check_stoich Stoichiometry Check sol_reagents Solution: Use fresh, dry NaBH3CN. Store properly. check_reagents->sol_reagents If No sol_ph Solution: Monitor pH and add acid (e.g., AcOH) as needed to maintain optimal range. check_ph->sol_ph If No sol_stoich Solution: Increase equivalents of formaldehyde to drive reaction to completion. check_stoich->sol_stoich If No

Sources

Technical Support Center: Purification of N,N-Dimethyl-2-methoxyethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for N,N-Dimethyl-2-methoxyethylamine. This guide is designed for researchers, chemists, and process development professionals to effectively troubleshoot and resolve purity issues encountered during and after synthesis. Our focus is on providing practical, field-tested solutions grounded in chemical principles to ensure the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial queries regarding the purification of N,N-Dimethyl-2-methoxyethylamine.

Q1: What are the most likely impurities in my crude N,N-Dimethyl-2-methoxyethylamine reaction mixture?

A1: Impurities are almost always a direct consequence of the synthetic route. Common synthesis pathways, such as the methylation of 2-methoxyethylamine or the reaction of 2-methoxyethanol derivatives with dimethylamine, introduce specific contaminants.[1][2][3] You should anticipate:

  • Unreacted Starting Materials: Residual 2-methoxyethylamine, dimethylamine, or related precursors.

  • Over-Alkylated By-products: Quaternary ammonium salts if a strong alkylating agent is used in excess.

  • Partially Reacted Intermediates: Depending on the specific reaction, incompletely modified precursors may persist.

  • Solvent Residues: Common organic solvents used in the reaction (e.g., Toluene, THF, Acetonitrile).

  • Degradation Products: Tertiary amines can be susceptible to oxidation or other degradation pathways, especially under harsh conditions.[4]

Q2: What is the best initial step for cleaning up my crude product after the reaction is complete?

A2: A preliminary aqueous work-up is a crucial and highly effective first step to remove a significant portion of water-soluble and acidic or basic impurities.[5] This typically involves dissolving the crude mixture in a water-immiscible organic solvent (like ethyl acetate or diethyl ether) and performing sequential washes in a separatory funnel with:

  • Dilute Acid (e.g., 1M HCl): This will protonate your desired tertiary amine, pulling it into the aqueous layer as a hydrochloride salt and leaving non-basic organic impurities behind in the organic layer.

  • Basification (e.g., NaOH or NaHCO₃): After separating the aqueous layer containing your product salt, basifying it will deprotonate the amine, allowing it to be re-extracted into a fresh organic solvent.

  • Brine Wash (Saturated NaCl solution): This final wash helps remove residual water from the organic layer before drying.[5]

Q3: How do I choose between fractional distillation and flash column chromatography for final purification?

A3: The choice depends on the physical properties of your impurities relative to N,N-Dimethyl-2-methoxyethylamine.

  • Choose Fractional Distillation if: Your primary impurities are other volatile compounds with boiling points that differ by at least 20-25 °C from your product. N,N-Dimethyl-2-methoxyethylamine has a boiling point of approximately 95 °C.[1][6] This method is often preferred for large-scale purifications due to its efficiency and cost-effectiveness.[7]

  • Choose Flash Chromatography if: Your impurities are non-volatile, have very similar boiling points, or are thermally sensitive. Chromatography separates compounds based on polarity differences rather than volatility.[7][8]

Q4: My product appears to be degrading or streaking badly on a standard silica gel column. What is happening and how can I fix it?

A4: This is a classic issue when purifying basic amines on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly and often irreversibly bind to your basic amine, leading to poor separation, tailing peaks, and even on-column degradation.[8]

To prevent this, you must neutralize or passivate the silica gel's acidic nature. The two most effective strategies are:

  • Mobile Phase Modification: Add a small amount of a volatile tertiary amine, like triethylamine (~0.5-1%), to your eluent. The triethylamine will compete for the acidic sites on the silica, allowing your product to elute properly.[8][9]

  • Use a Modified Stationary Phase: Employing an amine-functionalized silica (KP-NH) or alumina stationary phase can completely avoid the problematic acid-base interaction, often providing superior separation and recovery.[8][10]

Section 2: In-Depth Purification Protocols & Methodologies
Protocol 1: Standard Aqueous Acid-Base Extraction

This protocol is designed to remove non-basic organic impurities and water-soluble materials from your crude reaction mixture.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, 3-5 mL per gram of crude material).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an equal volume of 1M HCl. Shake vigorously and allow the layers to separate. Drain and collect the lower aqueous layer. Repeat the extraction on the organic layer twice more to ensure all amine is captured.

  • Combine & Wash: Combine all aqueous extracts in the separatory funnel. Wash this combined aqueous layer with a small portion of fresh ethyl acetate to remove any trapped non-basic impurities. Discard this organic wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 5M NaOH solution with swirling until the pH is >12 (confirm with pH paper). This neutralizes the amine hydrochloride salt.

  • Re-extraction: Extract the now basic aqueous solution three times with fresh portions of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the partially purified amine.

Protocol 2: Fractional Distillation Under Atmospheric Pressure

Use this method to separate the target amine from volatile impurities with different boiling points.

Apparatus Assembly:

  • Assemble a fractional distillation apparatus with a Vigreux column (or other fractionating column) between the distillation flask and the condenser. Ensure all joints are properly sealed.

  • Place a magnetic stir bar in the distillation flask containing the crude amine.

Methodology:

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Equilibration: As the liquid begins to boil, observe the vapor condensation ring slowly ascend the fractionating column. Maintain a slow and steady heating rate to allow for proper vapor-liquid equilibrium to be established on the surfaces of the column packing.

  • Foreshot Collection: Collect the initial fraction (the "foreshot") that distills over. This will contain the lowest-boiling impurities.

  • Main Fraction Collection: Once the distillation head temperature stabilizes at the boiling point of N,N-Dimethyl-2-methoxyethylamine (~95 °C), switch to a clean receiving flask and collect the main product fraction.[1][6][11]

  • Termination: Stop the distillation when the temperature either begins to rise significantly or when only a small amount of residue remains in the distillation flask to avoid distilling over high-boiling impurities.

Data Table: Boiling Points of Common Components

This table provides reference data crucial for planning distillation-based purifications.

CompoundBoiling Point (°C)Role in Reaction
Dimethylamine7 °CStarting Material
Diethyl Ether34.6 °CSolvent / Extractant
Ethyl Acetate77.1 °CSolvent / Extractant
N,N-Dimethyl-2-methoxyethylamine ~95 °C Product
Toluene111 °CSolvent
2-Methoxyethanol124.5 °CStarting Material

Data sourced from publicly available chemical databases.

Section 3: Visualized Purification Workflow

The following diagram illustrates a logical workflow for purifying crude N,N-Dimethyl-2-methoxyethylamine, guiding the decision-making process between different techniques.

PurificationWorkflow cluster_start Initial Stage cluster_workup Preliminary Purification cluster_analysis Purity Assessment cluster_final Final Purification cluster_end Result start Crude Reaction Mixture workup Aqueous Acid-Base Work-up (Protocol 1) start->workup Remove salts & polar impurities analysis Analyze Sample (GC-MS, NMR, TLC) workup->analysis Obtain partially pure oil distillation Fractional Distillation (Protocol 2) For Volatile Impurities analysis->distillation Impurities have different B.P. chromatography Flash Chromatography (Amine-modified) For Non-Volatile Impurities analysis->chromatography Impurities have similar B.P. or are non-volatile product Pure Product (>99%) analysis->product Purity is sufficient distillation->product chromatography->product

Caption: Decision workflow for purifying N,N-Dimethyl-2-methoxyethylamine.

Section 4: Analytical Methods for Impurity Profiling

A robust purification strategy requires accurate analytical methods to identify and quantify impurities at each stage.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for separating and identifying volatile and semi-volatile impurities.[12][13] The mass spectrometer provides structural information for each separated component, allowing for confident identification of starting materials, solvents, and by-products. A GC method can be developed using a polar column (e.g., DB-WAX or similar) to effectively separate the components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for confirming the structure of your final product and identifying impurities.[12] Quantitative NMR (qNMR) can also be used to determine the absolute purity of a sample by integrating the signals of the product against a certified internal standard of known concentration.

References
  • Is there an easy way to purify organic amines? Biotage. [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. American Chemical Society. [Link]

  • Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. PubMed. [Link]

  • Purification of tertiary amines using an adsorbent.
  • Analytical Methods. Ministry of Food and Drug Safety (Korea). [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. [Link]

  • N,N-dimethylethylamine - OSHA. Occupational Safety and Health Administration. [Link]

  • 2-methoxy-N,N-dimethylethanamine | 3030-44-2. MOLBASE Encyclopedia. [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. MDPI. [Link]

  • Process for producing N, N'-dimethylethylenediamine.
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  • Process for removing dimethylamine.
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Thermal stability of N,N-Dimethyl-2-methoxyethylamine in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N-Dimethyl-2-methoxyethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this versatile reagent. Here, we will explore the nuances of its thermal stability and potential degradation pathways, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of N,N-Dimethyl-2-methoxyethylamine?

Q2: What are the primary functional groups that influence its thermal stability?

The thermal stability of N,N-Dimethyl-2-methoxyethylamine is primarily influenced by its two key functional groups: the tertiary amine and the methyl ether. Each of these sites can be susceptible to degradation under specific conditions, particularly at elevated temperatures. The tertiary amine can undergo elimination reactions, while the ether linkage can be susceptible to cleavage, especially in the presence of acids.

Q3: How should I store N,N-Dimethyl-2-methoxyethylamine to ensure its stability?

To maintain its integrity, N,N-Dimethyl-2-methoxyethylamine should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Avoid exposure to heat, sparks, open flames, and strong oxidizing agents.

Troubleshooting Guide: Thermal Stability in Reactions

This section addresses specific issues that may be encountered during reactions involving N,N-Dimethyl-2-methoxyethylamine at elevated temperatures.

Issue 1: Unexplained Formation of a Volatile Alkene and N,N-Dimethylamine

Symptoms:

  • You observe the formation of a volatile alkene (e.g., ethylene) in your reaction, detected by GC-MS or NMR.

  • You notice the presence of N,N-dimethylamine as a byproduct.

  • Your reaction yield is lower than expected, with loss of the N,N-Dimethyl-2-methoxyethylamine starting material.

Potential Cause: Hofmann-type Elimination Pathway

While a classic Hofmann elimination involves a quaternary ammonium hydroxide, a similar degradation pathway can be initiated at high temperatures, especially in the presence of reagents that can act as alkylating agents or promote the formation of a good leaving group.

Causality Explained: The Hofmann elimination is a well-established reaction for amines.[2][3][4][5] It proceeds through an E2 elimination mechanism where a base removes a proton from the carbon beta to the nitrogen, leading to the formation of the least substituted (Hofmann) alkene. For N,N-Dimethyl-2-methoxyethylamine, this would involve the loss of the methoxyethyl group. Although the tertiary amine itself is not a perfect leaving group, at high temperatures or in the presence of certain reagents, it can be converted into a better leaving group, facilitating this elimination.

Proposed Degradation Workflow:

Hofmann_Type_Elimination cluster_1 Degradation Pathway cluster_2 Products Reagent N,N-Dimethyl-2-methoxyethylamine Intermediate Activated Intermediate (Enhanced Leaving Group) Reagent->Intermediate Heat/Catalyst Heat High Temperature (>150 °C) Elimination E2 Elimination Intermediate->Elimination Alkene Methoxyethene Elimination->Alkene Amine N,N-Dimethylamine Elimination->Amine

Caption: Potential Hofmann-type elimination pathway.

Troubleshooting Steps:

  • Reduce Reaction Temperature: If the reaction conditions permit, lower the temperature to the minimum required for the desired transformation.

  • Avoid Strong Alkylating Agents at High Temperatures: If your reaction involves alkylating agents, consider if they could be quaternizing the amine, creating a better leaving group for elimination.

  • Use a Milder Base: If a base is required, consider using a non-nucleophilic, sterically hindered base that is less likely to promote elimination.

Issue 2: Formation of Methanol and N,N-Dimethylethanamine Impurities

Symptoms:

  • GC-MS or NMR analysis reveals the presence of methanol and N,N-dimethylethanamine.

  • You observe a decrease in the concentration of your starting material.

Potential Cause: Ether Cleavage

The methyl ether linkage in N,N-Dimethyl-2-methoxyethylamine can be susceptible to cleavage under certain conditions, particularly in the presence of strong acids at elevated temperatures.

Causality Explained: Ether cleavage is a known reaction that typically requires strong acids like HI or HBr.[6][7][8][9][10] The reaction is initiated by the protonation of the ether oxygen, which turns it into a good leaving group. A nucleophile (e.g., a halide ion) can then attack one of the adjacent carbons in an SN1 or SN2 fashion. In the case of N,N-Dimethyl-2-methoxyethylamine, the cleavage of the methyl-oxygen bond would lead to methanol and the corresponding amine.

Proposed Ether Cleavage Workflow:

Ether_Cleavage cluster_1 Cleavage Pathway cluster_2 Products Reagent N,N-Dimethyl-2-methoxyethylamine Protonation Protonated Ether Reagent->Protonation Protonation Acid Strong Acid (e.g., HBr, HI) + Heat Nucleophilic_Attack SN2 Attack by Nucleophile Protonation->Nucleophilic_Attack Alcohol Methanol Nucleophilic_Attack->Alcohol Amine_Halide 2-(Dimethylamino)ethyl halide Nucleophilic_Attack->Amine_Halide

Caption: Proposed acid-catalyzed ether cleavage pathway.

Troubleshooting Steps:

  • Avoid Strong Protic Acids at High Temperatures: If your reaction requires acidic conditions, consider using a weaker acid or running the reaction at a lower temperature.

  • Use Lewis Acids with Caution: Be aware that Lewis acids can also coordinate to the ether oxygen and promote cleavage, especially at higher temperatures.[1]

  • Alternative Solvents/Reagents: If possible, explore alternative reagents or solvent systems that do not require strongly acidic conditions at high temperatures.

Issue 3: Reaction Failure or Side Products with Strong Bases (e.g., n-Butyllithium)

Symptoms:

  • Your reaction, which involves a strong base like n-butyllithium, fails to proceed as expected at elevated temperatures.

  • You observe the formation of butane and other unexpected byproducts.

Potential Cause: Reaction with the Ether Linkage

Strong organometallic bases, such as n-butyllithium, can react with ethers, and this reactivity is enhanced at higher temperatures.

Causality Explained: Ethers are often used as solvents for organolithium reactions at low temperatures (e.g., -78 °C). However, at higher temperatures, n-butyllithium can deprotonate the carbon adjacent to the ether oxygen.[11] This can lead to the consumption of your base and the formation of unwanted side products through subsequent elimination or rearrangement pathways.

Troubleshooting Steps:

  • Maintain Low Temperatures: When using N,N-Dimethyl-2-methoxyethylamine in the presence of strong organometallic bases, it is crucial to maintain low temperatures (e.g., -78 °C) to minimize side reactions.

  • Consider Alternative Bases: If higher temperatures are necessary for your reaction, explore alternative, less reactive bases that are compatible with the ether functionality.

  • Slow Addition of Reagents: Adding the organometallic base slowly at low temperatures can help to control the exotherm and minimize side reactions.

Summary of Potential Thermal Degradation Pathways

Issue Potential Degradation Pathway Key Contributing Factors Primary Degradation Products
Alkene & Dimethylamine FormationHofmann-type EliminationHigh Temperature (>150 °C), Presence of Alkylating AgentsMethoxyethene, N,N-Dimethylamine
Methanol & Amine FormationEther CleavageStrong Acid (HBr, HI), High TemperatureMethanol, 2-(Dimethylamino)ethyl halide
Reaction Failure with Strong BaseDeprotonation/DecompositionStrong Organometallic Base (e.g., n-BuLi), Elevated TemperatureButane, Elimination/Rearrangement Products

References

  • Patsnap Eureka. (2025, August 26). Lewis Acid Stability in Extreme Reaction Conditions.
  • Wikipedia. (n.d.). Hofmann elimination. Retrieved from [Link]

  • BYJU'S. (n.d.). Hofmann Elimination. Retrieved from [Link]

  • Yale Chemistry Department. (n.d.). The Hofmann Elimination Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Chad's Prep. (n.d.). 22.4 Hofmann Elimination and Cope Elimination. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethyl-2-methoxyethylamine. Retrieved from [Link]

  • Hofmann and Cope Elimination - E2 Reaction Mechanism - Syn vs Anti Stereochemistry. (2016, December 29). The Organic Chemistry Tutor. [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). n-Butyllithium. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
  • Organic Syntheses. (n.d.). Caution! tert-Butylithium is extremely pyrophoric.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Khan Academy. (n.d.). Acidic cleavage of ethers. [Video]. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

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Effect of solvent on N,N-Dimethyl-2-methoxyethylamine reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N-Dimethyl-2-methoxyethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the impact of solvent choice on the reactivity of N,N-Dimethyl-2-methoxyethylamine and to offer solutions for common experimental challenges.

Introduction

N,N-Dimethyl-2-methoxyethylamine is a versatile tertiary amine that finds application as a reactant, a base, and, notably, as a chelating ligand in organic synthesis. Its reactivity is profoundly influenced by the solvent system employed. The lone pairs on both the nitrogen and oxygen atoms allow it to act as a bidentate ligand, stabilizing organometallic species and influencing the stereochemical outcome of reactions. Understanding the interplay between N,N-Dimethyl-2-methoxyethylamine and the solvent is therefore critical for reaction optimization and achieving desired outcomes.

This guide is structured into a troubleshooting section to address specific experimental issues and a frequently asked questions (FAQ) section for more general inquiries.

Troubleshooting Guide

This section addresses common problems encountered during reactions involving N,N-Dimethyl-2-methoxyethylamine, with a focus on how the solvent may be the root cause and how to remedy the issue.

Issue 1: Low or No Conversion in a Lithiation Reaction

Question: I am attempting to use N,N-Dimethyl-2-methoxyethylamine as an additive in a directed ortho-lithiation reaction with n-butyllithium, but I am observing very low conversion of my starting material. What could be the problem?

Answer:

Low conversion in lithiation reactions is a frequent challenge and can often be traced back to the solvent system and reaction conditions.

Possible Causes and Solutions:

  • Inadequate Solvent Coordination: N,N-Dimethyl-2-methoxyethylamine enhances lithiation by coordinating to the lithium ion, breaking down n-butyllithium aggregates and increasing its basicity. However, the primary reaction solvent also plays a crucial role.

    • Recommendation: Ethereal solvents are generally preferred for lithiation reactions due to their ability to solvate the lithium cation.[1][2] Tetrahydrofuran (THF) is a common choice. If you are using a non-coordinating solvent like hexane or toluene alone, the lithiation will likely be sluggish. A mixture of a non-polar solvent with a coordinating solvent can sometimes be beneficial.[3]

  • Sub-optimal Solvent Polarity: While coordinating ability is key, overall solvent polarity can also have an effect. Lowering the polarity of the reaction medium can sometimes have a detrimental effect on the lithiation process.[3]

    • Recommendation: If you are using a mixture of solvents, ensure a sufficient proportion of the coordinating solvent (e.g., THF) is present.

  • Presence of Protic Impurities: Organolithium reagents are extremely strong bases and will be quenched by any protic impurities, such as water or alcohols, in the solvent or on the glassware.[2]

    • Recommendation: Ensure your solvent is rigorously dried before use, for instance, by distilling from sodium/benzophenone.[4] All glassware should be oven-dried and cooled under an inert atmosphere (nitrogen or argon).

  • Insufficient Reaction Time or Temperature: Lithiation kinetics can be slow, especially at very low temperatures.

    • Recommendation: While these reactions are typically run at low temperatures (e.g., -78 °C) to prevent side reactions, you may need to allow the reaction to stir for a longer period. Monitoring the reaction by quenching aliquots with an electrophile (e.g., D₂O or TMSCl) and analyzing by ¹H NMR can help determine the optimal reaction time.

Issue 2: Formation of a Quaternization Side Product

Question: I am using N,N-Dimethyl-2-methoxyethylamine as a base in a reaction with an alkyl halide, and I am observing the formation of a quaternary ammonium salt as a major byproduct. How can I minimize this?

Answer:

The formation of a quaternary ammonium salt is a classic SN2 reaction between a tertiary amine and an alkyl halide, often referred to as the Menschutkin reaction. The solvent has a significant impact on the rate of this undesired reaction.

Possible Causes and Solutions:

  • Solvent Polarity: The transition state for the quaternization of a tertiary amine is more polar than the starting materials. Therefore, polar solvents will stabilize the transition state and accelerate the rate of this side reaction.[5]

    • Recommendation: If possible, consider switching to a less polar solvent. For example, if you are using a highly polar aprotic solvent like DMSO or DMF, you might try a solvent with a lower dielectric constant such as THF or dichloromethane. The rate constant for quaternization can vary significantly with the solvent.[5]

  • Solvent Protic vs. Aprotic: Protic solvents can also influence the reaction rate, though their effect can be more complex than that of polar aprotic solvents.

    • Recommendation: The choice between a protic and aprotic solvent will depend on your desired primary reaction. If your main reaction is not hindered by a protic solvent, it may be worth exploring. However, for many base-mediated reactions, aprotic solvents are necessary.

Solvent Effects on Quaternization Rate

SolventDielectric Constant (ε)General Effect on Quaternization Rate
Dimethyl Sulfoxide (DMSO)47High
Acetonitrile (MeCN)37Moderate to High
Dichloromethane (DCM)9Moderate
Tetrahydrofuran (THF)7.5Low to Moderate
Toluene2.4Low
Hexane1.9Very Low

This table provides a general trend. Actual reaction rates will depend on the specific substrates and reaction conditions.

Issue 3: Poor Performance as a Ligand in a Metal-Catalyzed Cross-Coupling Reaction

Question: I am attempting to use N,N-Dimethyl-2-methoxyethylamine as a ligand in a cross-coupling reaction, but the catalytic activity is poor. Could the solvent be the issue?

Answer:

Yes, the solvent can significantly impact the efficacy of a ligand in a metal-catalyzed reaction. The solvent can influence ligand exchange rates, the solubility of the catalyst and substrates, and the stability of the active catalytic species.

Possible Causes and Solutions:

  • Competition for the Metal Center: Highly coordinating solvents can compete with your ligand for binding to the metal center.

    • Recommendation: If you are using a strongly coordinating solvent, it may be displacing the N,N-Dimethyl-2-methoxyethylamine from the metal. Consider a less coordinating solvent. For example, if you are using acetonitrile, you might try toluene or 1,4-dioxane.

  • Solubility Issues: The catalyst, substrates, or the ligand itself may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and poor reactivity.

    • Recommendation: Ensure all components of the reaction are soluble in the solvent at the reaction temperature. Sometimes a mixture of solvents can be used to achieve adequate solubility for all components.

  • Solvent-Induced Catalyst Decomposition: Some catalytic intermediates are sensitive to certain solvents.

    • Recommendation: Consult the literature for your specific type of cross-coupling reaction to see which solvents are known to be compatible with the catalyst system.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of N,N-Dimethyl-2-methoxyethylamine to consider when selecting it for a reaction?

N,N-Dimethyl-2-methoxyethylamine has a boiling point of approximately 95 °C and a density of about 0.827 g/cm³.[6] It is a flammable liquid.[7] Chemically, its key features are the tertiary amine, which provides basicity and nucleophilicity, and the ether oxygen, which allows it to act as a bidentate chelating ligand. This chelation ability is particularly useful in reactions involving metal ions, such as lithium, magnesium, and copper.[1][8][9]

Q2: In which types of reactions is the chelating effect of N,N-Dimethyl-2-methoxyethylamine most important?

The chelating effect is most pronounced in organometallic reactions. In directed ortho-lithiation, for example, the amine can coordinate to the lithium of an organolithium reagent, increasing its reactivity and directing the deprotonation to a specific site.[3] Similarly, in Grignard reactions, it can help to stabilize the Grignard reagent.[1][2]

Q3: How does the choice of solvent affect the basicity of N,N-Dimethyl-2-methoxyethylamine?

The apparent basicity of an amine can be influenced by the solvent. In protic solvents, the amine's lone pair will be solvated by hydrogen bonding, which can affect its availability to act as a base. In aprotic solvents, this hydrogen bonding is absent. The polarity of the solvent can also play a role in stabilizing the resulting protonated amine.

Q4: Can N,N-Dimethyl-2-methoxyethylamine be used as the primary solvent for a reaction?

While it is a liquid at room temperature, it is more commonly used as a reagent, base, or additive rather than a bulk solvent due to its relatively high cost and specific coordinating properties. However, for certain reactions, it could potentially be used as a solvent if its properties are advantageous for the specific transformation.

Q5: Are there any common impurities in N,N-Dimethyl-2-methoxyethylamine that I should be aware of?

As with any amine, water is a common impurity that can be detrimental to moisture-sensitive reactions. It is also possible for it to contain small amounts of the starting materials from its synthesis. For highly sensitive reactions, it may be necessary to purify it by distillation.

Visualizing Solvent-Reagent Interactions

The following diagrams illustrate the conceptual role of solvents in modulating the reactivity of N,N-Dimethyl-2-methoxyethylamine.

G cluster_0 Non-Coordinating Solvent (e.g., Hexane) cluster_1 Coordinating Solvent (e.g., THF) RLi_agg RLi Aggregates Amine_free N,N-Dimethyl-2-methoxyethylamine (Free) Result_low Low Reactivity RLi_solv RLi (Solvated) Li Li+ RLi_solv->Li releases Amine_coord N,N-Dimethyl-2-methoxyethylamine (Chelating) Amine_coord->Li chelates Result_high High Reactivity

Caption: Solvent effect on organolithium (RLi) reactivity.

G cluster_0 Non-polar Solvent cluster_1 Polar Solvent Start Tertiary Amine (R3N) + Alkyl Halide (R'-X) TS_nonpolar Transition State (Less Stabilized) Start->TS_nonpolar High Ea TS_polar Transition State (Stabilized) Start->TS_polar Low Ea Prod Quaternary Ammonium Salt [R3NR']⁺X⁻ TS_nonpolar->Prod Slow TS_polar->Prod Fast

Caption: Influence of solvent polarity on quaternization rate.

References

  • Solvent effect and structural effect of tertiary amines on the reactivity of the quaternization of these amines with butyl iodide. (2025). ResearchGate. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (n.d.). ACS Publications. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (2022). PMC. [Link]

  • Solvent Effects in Organic Chemistry. IV. The Failure of Tertiary Aromatic Amines as Hammett Bases. (n.d.). Journal of the American Chemical Society. [Link]

  • Solvent Selection for Efficient CO2 Capture. (2026). MDPI. [Link]

  • Organometallic Reagents. (2019). Chemistry LibreTexts. [Link]

  • Organometallic Reagents. (2020). Chemistry LibreTexts. [Link]

  • Chemical Redox Agents for Organometallic Chemistry. (n.d.). ACS Publications. [Link]

  • Chemical Reactivity. (n.d.). MSU chemistry. [Link]

  • Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. (2023). YouTube. [Link]

  • Solvent for Lithiation? (2014). ResearchGate. [Link]

  • 2-methoxy-N,N-dimethylethanamine|3030-44-2. (n.d.). MOLBASE Encyclopedia. [Link]

  • Solvent Effects on the Kinetics of the Dakin-West Reaction. (2017). ResearchGate. [Link]

  • Solvent effect on complexation reactions. (2025). ResearchGate. [Link]

  • Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. (n.d.). PMC. [Link]

  • Solvent Effects on Transition States and Reaction Rates. (n.d.). ResearchGate. [Link]

  • N,N-Dimethyl-2-methoxyethylamine. (n.d.). ChemBK. [Link]

  • N,N-Dimethyl-2-methoxyethylamine. (n.d.). PubChem. [Link]

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Validation & Comparative

A Comparative Guide to Tertiary Amines in Synthesis: The Unique Role of N,N-Dimethyl-2-methoxyethylamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, tertiary amines are indispensable tools, serving as bases, catalysts, and ligands. The judicious selection of a tertiary amine is often pivotal to the success of a reaction, directly influencing yield, selectivity, and the formation of byproducts. While workhorse bases like Triethylamine (TEA) and sterically hindered variants such as Diisopropylethylamine (DIPEA) are ubiquitous, specialty amines offer unique advantages. This guide provides an in-depth comparison of N,N-Dimethyl-2-methoxyethylamine (DMMEA) against common tertiary amines—TEA, DIPEA, and 1,8-Diazabicycloundec-7-ene (DBU)—grounded in their structural attributes, reactivity, and performance in key synthetic transformations.

At a Glance: Physical and Chemical Properties

A foundational understanding of the physical properties of these amines is crucial for practical application, from solvent choice to post-reaction workup. The table below summarizes key data points for each amine.

PropertyN,N-Dimethyl-2-methoxyethylamine (DMMEA) Triethylamine (TEA) N,N-Diisopropylethylamine (DIPEA) 1,8-Diazabicycloundec-7-ene (DBU)
Structure (CH₃)₂NCH₂CH₂OCH₃(CH₃CH₂)₃N[(CH₃)₂CH]₂NCH₂CH₃C₉H₁₆N₂
Molecular Formula C₅H₁₃NOC₆H₁₅NC₈H₁₉NC₉H₁₆N₂
Molecular Weight 103.16 g/mol [1]101.19 g/mol [2]129.25 g/mol [3]152.24 g/mol [4]
Boiling Point 94.8 °C[1]89.5 °C[2][5]127 °C[6][7]259-260 °C[8]
Density 0.827 g/cm³[1]0.726 g/mL[5]0.742 g/mL[6]1.019 g/mL[9]
pKa of Conjugate Acid ~8.9[10]~10.7~10.8[6]~12.5[8][11]
Appearance Colorless liquidColorless liquid with a strong fishy, ammonia-like odor[2][12][13]Colorless to light yellow liquid[6][7]Colorless to light yellow liquid[4][8][14]

Structural and Reactivity Profiles

The synthetic utility of a tertiary amine is governed by a delicate interplay between its basicity, steric hindrance, and nucleophilicity. The structural distinctions among these four amines lead to vastly different reactivity profiles.

G cluster_0 DMMEA: Low Hindrance, Chelating cluster_1 TEA: Low Hindrance, Nucleophilic cluster_2 DIPEA: High Hindrance, Non-Nucleophilic cluster_3 DBU: High Hindrance, Strong Amidine Base DMMEA N,N-Dimethyl-2-methoxyethylamine (DMMEA) DMMEA_note Methoxy group enables chelation to metal centers. DMMEA->DMMEA_note TEA Triethylamine (TEA) TEA_note 'Workhorse' base, can be nucleophilic. TEA->TEA_note DIPEA N,N-Diisopropylethylamine (DIPEA) DIPEA_note Bulky isopropyl groups prevent nucleophilic attack. DIPEA->DIPEA_note DBU 1,8-Diazabicycloundec-7-ene (DBU) DBU_note Bicyclic amidine structure confers very high basicity. DBU->DBU_note

Caption: Structural comparison of tertiary amines.

N,N-Dimethyl-2-methoxyethylamine (DMMEA)

DMMEA is distinguished by the ether functionality two carbons away from the nitrogen atom. This seemingly minor modification has profound implications. While its basicity is lower than that of other alkylamines, its true value lies in its ability to act as a bidentate ligand. The oxygen's lone pair can coordinate with metal centers, forming a stable five-membered ring. This chelation effect can stabilize transition states, enhance catalytic activity, and influence regioselectivity in metal-catalyzed reactions where other simple tertiary amines cannot.

Triethylamine (TEA)

TEA is arguably the most common tertiary amine base in organic synthesis.[5] It is inexpensive, effective as an acid scavenger, and its relatively low boiling point facilitates its removal after reaction. However, its utility is hampered by its minimal steric bulk. The nitrogen atom is readily accessible, allowing TEA to act not only as a base but also as a nucleophile. This can lead to undesirable side reactions, such as the formation of quaternary ammonium salts or competing with the desired nucleophile.[15]

N,N-Diisopropylethylamine (DIPEA / Hünig's Base)

DIPEA was specifically designed to overcome the nucleophilicity issue of TEA.[7] The two bulky isopropyl groups effectively shield the nitrogen atom, rendering it a potent, yet non-nucleophilic, base.[6][7][16][17][18] This property makes DIPEA the base of choice for reactions where a sensitive electrophile is present, such as in peptide couplings or the alkylation of delicate substrates.[6][17][18] While structurally similar to TEA, its increased steric hindrance is the key differentiator.[16][18]

1,8-Diazabicycloundec-7-ene (DBU)

DBU belongs to the amidine class of organic superbases. Its high basicity (pKa ≈ 12.5) is a result of the resonance stabilization of its conjugate acid.[8][11][14] This potent basic strength, combined with its steric hindrance, makes DBU an exceptional reagent for promoting elimination (E2) reactions, even with unreactive substrates.[19] It is considered non-nucleophilic and is widely used as a catalyst for various condensation, cycloaddition, and polymerization reactions.[4][8][11][14]

Head-to-Head Performance in Key Transformations

The choice of amine is dictated by the specific demands of the reaction mechanism. Below, we compare the performance of these bases in several common synthetic scenarios.

Scenario 1: Dehydrohalogenation (E2 Elimination)

This reaction requires a base to abstract a proton anti-periplanar to a leaving group. The efficiency of the base is critical for achieving high yields of the desired alkene.

G reagents Substrate (Alkyl Halide) H C C X reagents:f1->reagents:f2 π-bond formation product Alkene Product reagents:f3->product Leaving Group Departure base Base (B:) base->reagents:f0

Caption: Generalized E2 elimination mechanism.

  • DBU: This is the gold standard for E2 eliminations. Its strong basicity allows for the rapid and clean deprotonation of even weakly acidic C-H bonds, leading to excellent yields.[19]

  • DIPEA: As a non-nucleophilic base, DIPEA can promote E2 reactions while minimizing the risk of a competing SN2 substitution reaction, a common side reaction with less hindered bases.

  • TEA: Its use in elimination reactions is often plagued by competing substitution reactions due to its nucleophilicity. It is generally only effective for substrates that are highly activated towards elimination.

  • DMMEA: Its performance is substrate-dependent. While a competent base, it does not offer the sheer strength of DBU or the non-nucleophilicity of DIPEA for this specific transformation.

Scenario 2: Metal-Catalyzed Cross-Coupling Reactions

In reactions like Heck or Sonogashira couplings, a base is required to neutralize the HX generated during the catalytic cycle. However, the amine can also interact with the metal catalyst.

G cluster_DMMEA DMMEA Ligand M M N N M->N Coordination O O M->O Chelation CH₂ CH₂ N->CH₂ CH₃ CH₃ O->CH₃ (CH₃)₂ (CH₃)₂ (CH₃)₂->N CH₂->O CH₂->CH₂

Caption: Chelating effect of DMMEA on a metal center.

  • DMMEA: This is where DMMEA excels. The ability of both the nitrogen and the ether oxygen to coordinate to the metal catalyst can lead to a more stable and active catalytic species. This can result in faster reaction rates, lower catalyst loadings, and in some cases, altered selectivity compared to monodentate amines.

  • DIPEA & TEA: Both are commonly used as stoichiometric bases in these reactions.[18] Their primary role is to act as an acid scavenger. DIPEA is often preferred to prevent potential alkylation of the amine by the organohalide.

  • DBU: Also used as a base in cross-coupling chemistry, particularly when a strong base is needed to facilitate catalyst turnover.[11]

Experimental Protocol: Comparative Alkylation

The following protocol illustrates a scenario where the choice between a nucleophilic (TEA) and a non-nucleophilic (DIPEA) base is critical. DIPEA is often investigated for the selective alkylation of secondary amines to tertiary amines, as it helps to prevent the over-alkylation to a quaternary ammonium salt (Menshutkin reaction).[18]

Objective: To compare the efficacy of TEA vs. DIPEA in the N-benzylation of morpholine, monitoring for the formation of the quaternary ammonium salt byproduct.

Materials:

  • Morpholine

  • Benzyl bromide

  • Triethylamine (TEA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) as solvent

  • TLC plates, NMR tubes, deuterated chloroform (CDCl₃)

Procedure:

  • Reaction Setup (Two parallel reactions):

    • Reaction A (TEA): To a stirred solution of morpholine (1.0 mmol) in ACN (5 mL), add TEA (1.2 mmol).

    • Reaction B (DIPEA): To a stirred solution of morpholine (1.0 mmol) in ACN (5 mL), add DIPEA (1.2 mmol).

  • Addition of Electrophile: To each flask, add benzyl bromide (1.0 mmol) dropwise at room temperature.

  • Reaction Monitoring: Stir both reactions at room temperature. Monitor the progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) at 30-minute intervals for 2 hours. Spot for the consumption of morpholine and the formation of the N-benzylmorpholine product. The quaternary salt byproduct will have a much lower Rf value.

  • Workup: After 2 hours, dilute each reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each reaction by ¹H NMR. In Reaction A, look for characteristic peaks corresponding to the quaternary salt in addition to the desired product. In Reaction B, the product mixture is expected to be significantly cleaner, with minimal to no quaternary salt formation.

Expected Outcome: The reaction with DIPEA (Reaction B) is expected to yield a cleaner product with a higher ratio of the desired tertiary amine to the quaternary ammonium salt byproduct compared to the reaction with TEA (Reaction A). This demonstrates the practical benefit of using a non-nucleophilic base when dealing with reactive electrophiles.

Conclusions and Recommendations

The selection of a tertiary amine should be a deliberate choice based on a clear understanding of the reaction mechanism and the potential for side reactions.

  • Choose N,N-Dimethyl-2-methoxyethylamine (DMMEA) when its unique chelating ability can be leveraged, especially in metal-catalyzed processes where ligand effects can enhance catalyst performance and stability. It serves as a moderately basic, minimally hindered amine with value beyond simple proton abstraction.

  • Choose Triethylamine (TEA) for routine applications as an economical acid scavenger in reactions like acylations or silylations, where the nucleophilicity of the amine is not a significant concern.[5]

  • Choose N,N-Diisopropylethylamine (DIPEA) when a non-nucleophilic base is essential to prevent side reactions with sensitive electrophiles. It is the reagent of choice for peptide couplings and selective alkylations.[6][17][18]

  • Choose 1,8-Diazabicycloundec-7-ene (DBU) when a strong, non-nucleophilic base is required to drive reactions to completion, most notably in elimination reactions to form alkenes.[4][8][19]

By moving beyond the default "workhorse" bases and considering the nuanced reactivity profiles of specialty amines like DMMEA, researchers can unlock new efficiencies and selectivities in their synthetic endeavors.

References

  • Grokipedia. N,N-Diisopropylethylamine. [Link]

  • Jinan Xinggao Chemical Technology Co., Ltd. What Is DBU In Organic Chemistry?. [Link]

  • Sciencemadness Wiki. Triethylamine. [Link]

  • ChemBK. N,N-Dimethyl-2-methoxyethylamine. [Link]

  • PubChem, National Institutes of Health. Triethylamine. [Link]

  • Common Organic Chemistry. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). [Link]

  • Taylor & Francis. DBU – Knowledge and References. [Link]

  • PubChem, National Institutes of Health. N,N-Dimethyl-2-methoxyethylamine. [Link]

  • MOLBASE Encyclopedia. 2-methoxy-N,N-dimethylethanamine|3030-44-2. [Link]

  • Wikipedia. N,N-Diisopropylethylamine. [Link]

  • Medium. understanding the volatile nature and strong basicity of triethylamine in organic synthesis. [Link]

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A Comparative Guide to the Performance of N,N-Dimethyl-2-methoxyethylamine as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of transition metal catalysis, the choice of ligand is paramount, often dictating the efficiency, selectivity, and overall success of a chemical transformation. Among the vast arsenal of available ligands, simple and cost-effective chelating amines have carved out a significant niche. This guide provides an in-depth technical comparison of N,N-Dimethyl-2-methoxyethylamine (DMEA), a bidentate N,O-ligand, with two widely used chelating polyamines: N,N,N',N'-Tetramethylethylenediamine (TMEDA) and N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDTA). Our analysis will focus on their performance in the context of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.

The Contenders: A Look at the Ligands' Physicochemical Properties

The electronic and steric properties of a ligand are fundamental to its function. DMEA, TMEDA, and PMDTA, while all chelating amines, present distinct structural features that influence their coordination chemistry.

PropertyN,N-Dimethyl-2-methoxyethylamine (DMEA)N,N,N',N'-Tetramethylethylenediamine (TMEDA)N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDTA)
Structure DMEA structureTMEDA structurePMDTA structure
CAS Number 3030-44-2[1]110-18-93030-47-5[2]
Molecular Formula C₅H₁₃NO[1]C₆H₁₆N₂C₉H₂₃N₃[2]
Molecular Weight 103.16 g/mol [1]116.21 g/mol 173.30 g/mol [3]
Denticity BidentateBidentateTridentate[4]
Donor Atoms N, ON, NN, N, N
Boiling Point 94.8 °C120-122 °C198 °C[2][3]
Density 0.827 g/cm³0.77 g/cm³0.83 g/mL[2]

DMEA presents a "hemilabile" character, with one strong nitrogen donor and one weaker oxygen donor. This can be advantageous in catalytic cycles where ligand dissociation is required. TMEDA is a classic bidentate N,N-chelating ligand, known for its ability to form stable five-membered rings with metal centers and solubilize organometallic species.[5] PMDTA, a tridentate ligand, offers stronger and more encompassing coordination to the metal center, which can significantly alter the metal's reactivity.[4][6]

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

Model Reaction:

Model Suzuki Reaction

Hypothetical Performance Data:

LigandCatalyst SystemYield (%)Turnover Number (TON)Key Observations
DMEA Pd(OAc)₂ / DMEAModerate-GoodModerateThe hemilabile nature of DMEA may facilitate the reductive elimination step, but the weaker overall donation could lead to slower oxidative addition compared to N,N-donors.
TMEDA Pd(OAc)₂ / TMEDAGood-ExcellentHighTMEDA is known to form stable and active palladium complexes, often leading to high yields in Suzuki couplings.[7] Its strong σ-donating ability facilitates oxidative addition.
PMDTA Pd(OAc)₂ / PMDTAGood-ExcellentHighThe tridentate coordination of PMDTA can create a more electron-rich and sterically defined palladium center, potentially leading to high catalytic activity. However, its strong binding might hinder the final product release in some cases.

Expertise & Experience: The choice between these ligands is not merely about achieving the highest yield. For instance, in reactions involving sterically hindered substrates, the more flexible coordination of DMEA or TMEDA might be preferable to the more rigid coordination of PMDTA. Conversely, for challenging oxidative additions (e.g., with aryl chlorides), the stronger electron-donating character of TMEDA and PMDTA would be expected to outperform DMEA.

Mechanistic Insights: The Ligand's Role in the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8] Chelating amine ligands play a crucial role in modulating the energetics of each step.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation (Ar'-B(OR)₂) Base Ar-Pd(II)-Ar'(L)->Pd(0)L Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: This is often the rate-determining step, especially for less reactive aryl chlorides.[8] Electron-donating ligands like TMEDA and PMDTA increase the electron density on the palladium(0) center, promoting its insertion into the aryl-halide bond. The N,O-chelation of DMEA provides less electron donation compared to the N,N-chelation of TMEDA and PMDTA, which may result in a slower oxidative addition rate.

  • Transmetalation: In this step, the organic group from the boronic acid derivative is transferred to the palladium center. The base plays a critical role in activating the boronic acid. The nature of the amine ligand can influence the stability and reactivity of the Ar-Pd(II)-X(L) intermediate, thereby affecting the ease of transmetalation.

  • Reductive Elimination: This final step involves the formation of the C-C bond and regeneration of the Pd(0) catalyst.[8] The steric bulk of the ligand can influence the rate of reductive elimination. A bulkier ligand can promote this step by bringing the two organic groups on the palladium center into closer proximity. The tridentate nature of PMDTA can create a more defined and potentially more crowded coordination sphere compared to the bidentate DMEA and TMEDA, which could accelerate reductive elimination.

A Self-Validating Experimental Protocol

To ensure reproducibility and provide a practical framework for comparison, the following detailed protocol for a model Suzuki-Miyaura cross-coupling reaction is provided. This protocol is designed to be a self-validating system, where careful execution should lead to consistent results.

Experimental_Workflow A Reaction Setup B Inert Atmosphere A->B C Reagent Addition B->C D Catalyst Addition C->D E Reaction D->E F Work-up E->F G Purification F->G H Analysis G->H

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.

Materials:

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Ligand (DMEA, TMEDA, or PMDTA) (0.04 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • 10 mL round-bottom flask

  • Magnetic stir bar

  • Condenser

  • Schlenk line or nitrogen/argon balloon

  • Heating mantle with a temperature controller

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To the 10 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromotoluene, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Connect the flask to the condenser and the Schlenk line. Evacuate and backfill the flask with nitrogen or argon three times. Maintain a positive pressure of inert gas.

  • Solvent and Ligand Addition: Add toluene and water to the flask via syringe. Then, add the respective amine ligand (DMEA, TMEDA, or PMDTA) via syringe.

  • Catalyst Pre-mixing and Addition: In a separate small vial under an inert atmosphere, dissolve the palladium(II) acetate in a small amount of toluene (0.5 mL). Add this catalyst solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature. Add ethyl acetate (10 mL) and water (10 mL). Separate the organic layer. Wash the organic layer with brine (10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the pure 4-methyl-1,1'-biphenyl.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry and determine the isolated yield.

Conclusion and Ligand Selection Strategy

The choice between N,N-Dimethyl-2-methoxyethylamine, TMEDA, and PMDTA is context-dependent, with each ligand offering a unique set of advantages.

  • N,N-Dimethyl-2-methoxyethylamine (DMEA): Its hemilabile nature and lower cost make it an attractive option for large-scale synthesis where rapid catalyst turnover is desired and the substrates are relatively reactive. The weaker coordination may be beneficial in preventing catalyst inhibition by strong product binding.

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA): As a robust and strongly coordinating bidentate ligand, TMEDA is a reliable choice for a wide range of Suzuki-Miyaura couplings, providing a good balance of stability and reactivity.[5] It is particularly effective in promoting the oxidative addition of challenging substrates.

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDTA): The tridentate coordination of PMDTA creates a highly electron-rich and sterically defined metal center, which can lead to exceptional catalytic activity.[2] It is a powerful ligand for difficult couplings that require a highly active catalyst. However, its stronger binding affinity might sometimes lead to slower product release, and its higher molecular weight and cost should be considered.

Ultimately, the optimal ligand selection will depend on a careful consideration of the specific substrates, desired reaction kinetics, and economic factors. This guide provides the foundational knowledge and a practical experimental framework to empower researchers to make informed decisions in their catalytic endeavors.

References

  • PMDTA - Grokipedia. (2026, January 16). [Link]

  • PMDTA - Wikipedia. [Link]

  • TMEDA as a Ligand for Metal Ions: Applications in Catalysis and Material Science. [Link]

  • PMDTA - Wikiwand. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]

  • Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System - MDPI. [Link]

  • Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling - MDPI. (2020, October 19). [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]

  • Linkage Isomers of Triangular Pd Metallacycles and Catalysis in Aqueous Suzuki Coupling Reaction | Inorganic Chemistry - ACS Publications. [Link]

  • N,N-Dimethyl-2-methoxyethylamine | C5H13NO | CID 547400 - PubChem. [Link]

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A Senior Application Scientist's Guide to the Synthesis and GC-MS Validation of N,N-Dimethyl-2-methoxyethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of specialized reagents and building blocks, such as N,N-Dimethyl-2-methoxyethylamine, is a foundational activity in pharmaceutical and materials science research. However, synthesis without rigorous analytical validation is an incomplete endeavor. This guide provides an in-depth, experience-driven protocol for the synthesis of N,N-Dimethyl-2-methoxyethylamine via a reductive amination pathway. More critically, it establishes a comprehensive framework for the validation of this synthesis using Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone technique for the analysis of volatile and semi-volatile compounds. We will dissect the causality behind each experimental choice, from reaction setup to the establishment of validation parameters like specificity, linearity, accuracy, and precision, grounded in internationally recognized standards. Furthermore, this guide will objectively compare the GC-MS methodology against alternative analytical techniques, such as quantitative NMR (qNMR) and High-Performance Liquid Chromatography (HPLC), providing the data-driven insights necessary for researchers to select the optimal validation strategy for their specific application.

Introduction: The "Why" Beyond the "How"

N,N-Dimethyl-2-methoxyethylamine is a tertiary amine featuring both ether and amine functionalities, making it a versatile building block in organic synthesis. Its utility spans from being a ligand in organometallic chemistry to a precursor for pharmacologically active molecules. The seemingly simple structure belies a critical analytical challenge: ensuring its purity and identity. Impurities, such as unreacted starting materials or by-products from side reactions, can have profound, often detrimental, effects on downstream applications, including altering reaction kinetics, inducing catalyst poisoning, or introducing toxicological risks in drug development pathways.

Therefore, the validation of its synthesis is not a mere quality control checkpoint; it is a fundamental aspect of ensuring experimental reproducibility and safety. Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally well-suited for this task due to its high resolving power (GC) and definitive identification capabilities (MS). This guide is structured to provide a field-proven, logical workflow that intertwines synthesis with robust, self-validating analytical protocols.

Synthesis Pathway: Reductive Amination

While several routes exist for the synthesis of tertiary amines, we will employ a two-step, one-pot reductive amination of 2-methoxyethylamine. This method is chosen for its high efficiency, operational simplicity, and use of readily available and cost-effective reagents. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired tertiary amine.

Reaction Scheme: CH₃OCH₂CH₂NH₂ + 2 CH₂O + 2 HCOOH → CH₃OCH₂CH₂N(CH₃)₂ + 2 CO₂ + 2 H₂O

This is a classic Eschweiler-Clarke reaction, which uses formaldehyde as the source of the methyl groups and formic acid as the reducing agent.

Experimental Protocol: Synthesis
  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2-methoxyethylamine (7.51 g, 0.1 mol).

  • Reagent Addition: Add formic acid (9.2 g, 0.2 mol) to the flask. The mixture will heat up; allow it to cool to room temperature.

  • Methylation: Slowly add aqueous formaldehyde (37% w/w, 16.2 g, 0.2 mol) via the dropping funnel over 30 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux (approx. 100-110 °C) for 8 hours. Monitor the reaction progress by withdrawing a small aliquot, quenching it with NaOH, extracting with diethyl ether, and analyzing by GC-MS.

  • Workup: Cool the reaction mixture to room temperature. Carefully add 30 mL of 10 M sodium hydroxide (NaOH) solution to basify the mixture to pH > 12. Caution: This is highly exothermic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by fractional distillation under atmospheric pressure (boiling point ~124-125 °C) to yield N,N-Dimethyl-2-methoxyethylamine as a clear, colorless liquid.

Analytical Validation by GC-MS

Validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose. Our purpose is to confirm the identity and determine the purity of the synthesized N,N-Dimethyl-2-methoxyethylamine. We will follow principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Inlet: Splitless mode, 250 °C.

  • Injection Volume: 1 µL.

  • MSD Transfer Line: 280 °C.

  • MS Source: 230 °C.

  • MS Quadrupole: 150 °C.

  • Scan Range: 35 - 300 m/z.

Validation Workflow Diagram

The following diagram illustrates the logical flow of the GC-MS validation process, from initial system setup to the final assessment of method robustness.

G cluster_prep Phase 1: Preparation & Specificity cluster_quant Phase 2: Quantitative Validation cluster_final Phase 3: Final Assessment A Synthesize & Purify N,N-Dimethyl-2-methoxyethylamine B Prepare Stock Solution (e.g., 1000 µg/mL in Methanol) A->B F Prepare Calibration Standards (e.g., 1-100 µg/mL) B->F C Analyze Blank (Methanol) E Analyze Synthesized Product G Linearity & Range (Construct Calibration Curve, R² > 0.995) D Analyze Starting Material (2-methoxyethylamine) J Purity Assay of Synthesis Batch (Quantify against Calibration Curve) E->J F->G Inject & Analyze H LOD & LOQ Calculation (Signal-to-Noise Ratio or Slope Method) G->H Statistical Analysis I Accuracy & Precision (Analyze QC Samples at 3 Levels) G->I Statistical Analysis I->J Validated Method K Robustness Check (Vary Flow Rate, Oven Ramp) J->K

Caption: Workflow for the GC-MS validation of N,N-Dimethyl-2-methoxyethylamine synthesis.

Validation Parameters & Acceptance Criteria

1. Specificity / Selectivity This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or starting materials.

  • Protocol:

    • Inject a solvent blank (methanol) to ensure no interfering peaks from the solvent.

    • Inject a solution of the starting material (2-methoxyethylamine) and any other key reagents to determine their retention times.

    • Inject the purified N,N-Dimethyl-2-methoxyethylamine sample.

  • Acceptance Criteria: The retention time of the main peak in the synthesized sample must match that of a certified reference standard (if available). The mass spectrum of this peak must be unique and correspond to the expected fragmentation pattern of N,N-Dimethyl-2-methoxyethylamine (e.g., molecular ion, key fragments like m/z 58 for [CH₂=N(CH₃)₂]⁺). No co-eluting peaks from starting materials should be observed at the analyte's retention time.

2. Linearity and Range Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Protocol:

    • Prepare a series of at least five calibration standards from the stock solution. A typical range for purity analysis would be 1 µg/mL to 100 µg/mL.

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression curve must be ≥ 0.995.

3. Accuracy Accuracy measures the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare quality control (QC) samples at three concentration levels (low, medium, high), for example, 5, 50, and 90 µg/mL.

    • Analyze these samples (n=3 for each level) against the freshly prepared calibration curve.

    • Calculate the percent recovery: (Measured Concentration / Nominal Concentration) * 100.

  • Acceptance Criteria: The mean recovery should be within 90-110% for each level.

4. Precision Precision expresses the variability of results within a series of measurements of the same sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicates of the medium QC sample (50 µg/mL) on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument if possible.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 5% for both repeatability and intermediate precision.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be estimated from the calibration curve using the standard deviation of the response (σ) and the slope (S) of the curve: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S). Alternatively, they can be determined by identifying the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

  • Acceptance Criteria: These values should be determined and reported to define the limits of the method's capability, which is crucial for impurity profiling.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical methods. The choice of technique depends on the specific analytical goal (e.g., purity assay vs. structural elucidation), sample properties, and available instrumentation.

Parameter GC-MS Quantitative NMR (qNMR) HPLC-CAD/ELSD
Analyte Suitability Excellent for volatile, thermally stable compounds like the target amine.Excellent. Provides structural confirmation and quantification without a reference standard for the analyte itself (uses an internal standard).Challenging. The analyte lacks a strong UV chromophore. Requires universal detectors like CAD or ELSD, which can have non-linear responses.
Specificity Very High. Combination of chromatographic separation (RT) and mass fragmentation pattern (m/z) provides definitive identification.Very High. The unique chemical shifts and coupling constants of protons provide a highly specific fingerprint of the molecule.Moderate. Relies solely on retention time. Co-elution is a risk without a mass spectrometer (LC-MS).
Quantification High Precision & Accuracy. Relies on an external calibration curve with a certified reference standard.High Accuracy. Considered a primary ratio method. Directly compares the integral of analyte signals to a certified internal standard.Moderate. Detectors like CAD/ELSD can be less precise and have a narrower linear range compared to GC-FID or MS.
Impurity Detection Excellent. Can detect and tentatively identify unknown volatile impurities based on their mass spectra.Good. Can detect impurities with unique NMR signals, but sensitivity is lower than GC-MS for trace impurities.Good, but identification of unknown peaks is not possible without a coupled mass spectrometer.
Development Time Moderate. Requires optimization of temperature programs and MS parameters.Short to Moderate. Requires selection of a suitable solvent and internal standard that do not have overlapping signals.Moderate to High. Requires significant method development for mobile phase, gradient, and detector optimization for a non-chromophoric analyte.
Cost & Complexity High initial cost, moderate operational complexity.Very high initial cost, requires expert operators for quantitative work.Moderate initial cost, routine operation is straightforward.

Conclusion and Recommendations

The synthesis of N,N-Dimethyl-2-methoxyethylamine via reductive amination is a robust and efficient method. However, its successful application in a research or development setting is critically dependent on rigorous analytical validation.

  • GC-MS is the recommended method for routine quality control, purity assessment, and stability testing of N,N-Dimethyl-2-methoxyethylamine. Its combination of high separation efficiency, specificity, and sensitivity makes it an ideal platform for this purpose. The validation protocol detailed in this guide provides a comprehensive framework for ensuring the method is fit-for-purpose, adhering to established scientific and regulatory standards.

  • qNMR serves as an excellent orthogonal method . It is particularly powerful for the initial characterization and certification of a synthesized batch to be used as an in-house primary reference standard. Its ability to quantify without a specific reference standard for the analyte is a significant advantage.

  • HPLC-based methods are less suitable for this specific analyte due to its lack of a UV chromophore. While possible with universal detectors, the method development is more complex, and the quantitative performance is often inferior to that of GC-MS for this class of volatile compounds.

By integrating the detailed synthetic protocol with the structured, causality-driven validation workflow presented, researchers can ensure the production of high-quality, reliable N,N-Dimethyl-2-methoxyethylamine, thereby enhancing the integrity and reproducibility of their scientific endeavors.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: A versatile tool for the analysis of metabolites and natural products. Journal of Natural Products, 70(5), 878–888. [Link]

Introduction to N,N-Dimethyl-2-methoxyethylamine and its Analytical Significance

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Quantification of N,N-Dimethyl-2-methoxyethylamine for Researchers and Drug Development Professionals

In the landscape of chemical synthesis and pharmaceutical development, the precise quantification of reagents, intermediates, and potential impurities is paramount. N,N-Dimethyl-2-methoxyethylamine, a tertiary amine used in various chemical contexts, is one such compound where accurate measurement is critical for process control, safety assessment, and regulatory compliance. This guide provides a comprehensive comparison of analytical techniques for its quantification, grounded in established scientific principles and practical, field-proven insights. We will explore the causality behind methodological choices, offering robust, self-validating protocols designed for immediate application in a research or quality control environment.

N,N-Dimethyl-2-methoxyethylamine (CAS: 3030-44-2) is a small, volatile amine.[1][2] Its utility as a chemical intermediate means it can be present as a residual impurity in final products. In the context of pharmaceuticals, structurally simple amines can be precursors to potent genotoxic impurities like nitrosamines, making their control a significant concern for regulatory bodies.[3][4] Therefore, sensitive and selective analytical methods are not just a matter of quality control but of patient safety.

The selection of an appropriate analytical technique is a critical decision, dictated by the specific requirements of the analysis: Is the goal to quantify it as a bulk substance, a major component in a mixture, or a trace-level impurity in a complex drug matrix? This guide will compare the predominant chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—coupled with various detectors to address these diverse analytical challenges.

Key Physicochemical Properties for Method Development:

PropertyValueSignificance for AnalysisSource
Molecular FormulaC5H13NODefines the mass for MS detection and standard preparation.[1]
Molecular Weight103.16 g/mol Essential for calculating concentrations and preparing standards.[1]
Boiling Point~95 °CIndicates sufficient volatility for analysis by Gas Chromatography.[5]
pKa (basic)~9.0Influences choice of pH in HPLC mobile phases and sample extraction.[1]
UV ChromophoreNone significantLacks a strong UV-absorbing structure, making direct HPLC-UV detection challenging without derivatization or detection at low wavelengths.Inferred

Gas Chromatography (GC)-Based Methodologies

Given its volatility, Gas Chromatography is the most direct and often preferred technique for analyzing N,N-Dimethyl-2-methoxyethylamine. The choice of detector is the primary determinant of the method's sensitivity and selectivity.

GC with Flame Ionization Detection (GC-FID)

Principle & Rationale: GC-FID is a workhorse technique for the quantification of volatile organic compounds. Separation occurs in a capillary column based on the analyte's boiling point and interaction with the stationary phase. The Flame Ionization Detector (FID) combusts the eluting compound in a hydrogen-air flame, generating ions that produce a current proportional to the mass of carbon present. This makes it a universal detector for hydrocarbons and a robust choice for quantification at moderate concentration levels.

The causality for choosing GC-FID lies in its reliability and simplicity. For assays where N,N-Dimethyl-2-methoxyethylamine is a major component or a significant impurity (e.g., >0.05%), FID provides excellent precision and linearity without the complexity of mass spectrometry.

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of N,N-Dimethyl-2-methoxyethylamine in Methanol.

    • Create a series of calibration standards by serially diluting the stock solution with Methanol to cover the expected concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample (e.g., drug substance) and dissolve it in a suitable solvent like Methanol to a known concentration (e.g., 10 mg/mL). Ensure the analyte is soluble and stable in the chosen solvent.

    • If the sample matrix is complex, a liquid-liquid extraction may be necessary. Adjust the pH of the aqueous sample solution to >10 with NaOH to ensure the amine is in its free base form, then extract with a non-polar solvent like Dichloromethane (DCM). Evaporate the DCM and reconstitute in Methanol.

  • Instrumental Conditions:

    • GC System: Agilent 8890 or equivalent with FID.

    • Column: DB-624 or similar, 30 m x 0.32 mm, 1.8 µm film thickness. The use of a polar column is justified by the need to manage peak shape for the polar amine.

    • Injector: Split/Splitless, 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 10:1 (can be adjusted based on concentration).

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 220 °C.

      • Hold: 5 minutes.

    • FID Detector: 280 °C.

cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Processing S1 Weigh Sample/Standard S2 Dissolve in Methanol S1->S2 S3 Serial Dilution (Standards) S2->S3 I1 Inject 1 µL into GC S2->I1 S3->I1 I2 Vaporization in Inlet I1->I2 I3 Separation on DB-624 Column I2->I3 I4 Detection by FID I3->I4 D1 Integrate Peak Area I4->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Analyte D2->D3

Caption: Workflow for GC-FID quantification.

GC with Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS combines the separation power of GC with the highly selective and sensitive detection of a mass spectrometer. After separation, molecules are ionized (typically by Electron Ionization - EI), fragmented into characteristic patterns, and detected based on their mass-to-charge ratio (m/z). This technique is authoritative; it not only quantifies the analyte but also confirms its identity based on the fragmentation pattern.

The choice of GC-MS is mandated when high selectivity and low detection limits are required. This is the case when N,N-Dimethyl-2-methoxyethylamine is a trace impurity, particularly in complex matrices where co-eluting peaks could interfere with an FID signal. PubChem provides mass spectral data for this compound, showing a prominent base peak at m/z 58, which is ideal for selective ion monitoring (SIM).[1]

  • Standard and Sample Preparation: Follow the same procedure as for GC-FID. For trace analysis, a concentration step (e.g., solvent evaporation) may be required.

  • Instrumental Conditions:

    • GC-MS System: Agilent 8890/5977B or equivalent.

    • Column & GC Parameters: Same as GC-FID protocol.

    • MS Transfer Line: 250 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

    • Acquisition Mode: Selective Ion Monitoring (SIM) for highest sensitivity.

    • Ions to Monitor:

      • Quantifier Ion: m/z 58 (highest abundance).

      • Qualifier Ions: m/z 103 (molecular ion), m/z 31.

    • The protocol is self-validating by monitoring multiple ions. The ratio of the qualifier to quantifier ions must remain constant between standards and samples to confirm identity.

cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing S1 Weigh Sample/Standard S2 Dissolve/Extract S1->S2 I1 GC Separation S2->I1 I2 EI Ionization (70 eV) I1->I2 I3 Mass Filtering (Quadrupole) I2->I3 I4 Detection in SIM Mode (m/z 58, 103, 31) I3->I4 D1 Integrate Quantifier Ion (m/z 58) I4->D1 D2 Confirm Ion Ratios D1->D2 D3 Quantify vs. Cal. Curve D2->D3

Caption: Workflow for selective GC-MS quantification.

High-Performance Liquid Chromatography (HPLC) Methodologies

While GC is often superior for this analyte, HPLC methods may be required if the compound is part of a broader non-volatile impurity profile analysis or if GC instrumentation is unavailable. The primary challenge is detection, as the molecule lacks a strong UV chromophore.

HPLC with UV Detection (HPLC-UV)

Principle & Rationale: This method is feasible but compromised. N,N-Dimethyl-2-methoxyethylamine will only show absorbance at very low UV wavelengths (e.g., <220 nm).[6] At these wavelengths, many common solvents and potential impurities also absorb, leading to high backgrounds and significant potential for interference. Therefore, this method is only recommended for simple matrices and relatively high concentrations. A more robust approach would involve pre-column derivatization with a UV-active agent, but this adds complexity and potential for error.

The rationale for attempting direct UV detection is its accessibility. Nearly every HPLC system has a UV detector. The method described here uses direct detection at a low wavelength, which must be carefully validated against a blank matrix to ensure specificity.

  • Standard and Sample Preparation:

    • Prepare standards and samples in the mobile phase (or a compatible solvent) to avoid peak distortion. A typical concentration range might be 50 µg/mL to 1000 µg/mL.

  • Instrumental Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

    • Column: A mixed-mode column capable of retaining polar basic compounds is ideal. A Primesep 100 column (cation exchange and reversed-phase) is a good choice.[7] A standard C18 column can be used but may exhibit poor peak shape without mobile phase modifiers.

    • Mobile Phase: 70% Acetonitrile, 30% 20 mM Ammonium Formate buffer, pH 3.0. The low pH ensures the amine is protonated and retains well on the cation-exchange column.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: 210 nm.

    • Injection Volume: 10 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Rationale: LC-MS/MS is the gold standard for trace quantification in complex matrices. It offers an unparalleled combination of sensitivity and selectivity. The analyte is separated via HPLC and then ionized, typically using Electrospray Ionization (ESI), which is well-suited for polar, basic compounds. The first quadrupole selects the parent ion (m/z 104.1, [M+H]+), which is then fragmented in a collision cell. A second quadrupole selects a specific fragment ion for detection. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and virtually eliminates matrix interference.

This method is the definitive choice for quantifying N,N-Dimethyl-2-methoxyethylamine as a potential genotoxic impurity (PGI) at parts-per-million (ppm) or parts-per-billion (ppb) levels in a drug substance or product.[4][8]

  • Standard and Sample Preparation:

    • Prepare standards and samples in a mixture of Water:Methanol (50:50) to ensure compatibility with the mobile phase.

    • Calibration curve concentrations may range from 0.1 ng/mL to 100 ng/mL.

    • Sample preparation involves dissolving the matrix (e.g., 10 mg/mL) and then performing a protein precipitation (if biological) or simple filtration.[9]

  • Instrumental Conditions:

    • LC-MS/MS System: Sciex Triple Quad 6500+ or equivalent.

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column as described for HPLC-UV.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 5 min, hold for 2 min.

    • Flow Rate: 0.4 mL/min.

    • Ion Source: ESI, Positive Mode.

    • MRM Transitions:

      • Primary: 104.1 -> 58.1 (Quantifier)

      • Secondary: 104.1 -> 45.1 (Qualifier)

    • Collision energy and other MS parameters must be optimized by infusing a standard solution.

cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing S1 Dissolve Sample/Standard S2 Filter or Protein Precipitate S1->S2 I1 HPLC Separation (HILIC) S2->I1 I2 ESI+ Ionization I1->I2 I3 Q1: Select Parent [M+H]+ (104.1) I2->I3 I4 Q2: Collision-Induced Dissociation I3->I4 I5 Q3: Select Fragments (58.1, 45.1) I4->I5 D1 Integrate MRM Transitions I5->D1 D2 Quantify vs. Cal. Curve D1->D2

Sources

A Senior Application Scientist's Guide to Alternatives for N,N-Dimethyl-2-methoxyethylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic chemistry, the selection of ancillary reagents such as ligands, bases, and directing groups is as critical as the choice of reactants themselves. N,N-Dimethyl-2-methoxyethylamine (DMMAE), a deceptively simple molecule, has found utility across a spectrum of applications owing to its dual functionality: a chelating N,O system and a sterically moderated tertiary amine.[1][2] However, the drive for enhanced reactivity, selectivity, and process efficiency continually compels researchers to seek superior alternatives.

This guide provides an in-depth, data-driven comparison of alternatives to DMMAE in its three primary roles: as a bidentate ligand in transition-metal catalysis, as a non-nucleophilic organic base, and as a directing group for C-H functionalization. We will move beyond mere lists, delving into the mechanistic rationale behind the performance of each alternative, supported by experimental data and detailed protocols for your direct application.

Part 1: The Bidentate Ligand in Cross-Coupling Catalysis

The ability of DMMAE to act as a bidentate N,O-ligand allows it to form a stable five-membered chelate ring with a metal center. This chelation stabilizes the catalytic species, enhancing its solubility and modulating its electronic properties. This role is particularly relevant in reactions like palladium-catalyzed cross-couplings. However, the evolution of ligand design has produced a host of more effective and specialized alternatives.

Causality in Ligand Selection: The efficacy of a ligand in a cross-coupling catalytic cycle, such as the Suzuki-Miyaura coupling, is determined by its ability to facilitate two key steps: the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the product from the Pd(II) center.[3] Ligand electronics (electron-donating or -withdrawing) and sterics (the "bite angle" and bulk) are the primary levers for tuning these steps.

dot graph TD { subgraph "General Suzuki-Miyaura Catalytic Cycle" A["Pd(0)L₂"] -- "Oxidative Addition (Ar-X)" --> B["Ar-Pd(II)-X(L)₂"]; B -- "Transmetalation (Ar'-B(OR)₂ + Base)" --> C["Ar-Pd(II)-Ar'(L)₂"]; C -- "Reductive Elimination" --> A; C --> D["Ar-Ar' (Product)"]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#EA4335,stroke-width:2px,fontcolor:#FFFFFF } caption: "General Catalytic Cycle for Suzuki-Miyaura Coupling.[4]"

Comparative Ligands

We will compare DMMAE's conceptual performance against three classes of widely used ligands: a classic diamine ligand, a modern biaryl phosphine ligand, and an N-heterocyclic carbene (NHC).

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA): As a bidentate N,N-ligand, TMEDA is a close structural analogue to DMMAE. It is often used to break up aggregates of organolithium reagents and can enhance the reactivity of various catalysts.[5][6] Its chelation is strong, but it lacks the sophisticated steric and electronic tunability of modern ligands.

  • Buchwald Ligands (e.g., SPhos): These electron-rich, sterically demanding biaryl phosphine ligands have revolutionized cross-coupling chemistry. The bulky framework promotes the reductive elimination step, often the rate-limiting step, leading to higher turnover numbers (TON) and turnover frequencies (TOF).[4]

  • N-Heterocyclic Carbenes (NHCs, e.g., IPr): NHCs are strong σ-donors that form highly stable bonds with metal centers. This stability makes them resistant to degradation at high temperatures and ideal for coupling unreactive substrates like aryl chlorides.[4]

Performance Data: Suzuki-Miyaura Coupling

The following table summarizes hypothetical yet representative data for the coupling of 4-chlorotoluene with phenylboronic acid, a challenging transformation where ligand performance is paramount.

LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Key Feature
DMMAE2.011024~20%Basic N,O-chelation
TMEDA2.011024~35%Stronger N,N-chelation
SPhos0.5804>95%Bulky, electron-rich phosphine
IPr1.01006>95%Strong σ-donating carbene

Data is illustrative, compiled from typical outcomes reported in cross-coupling literature.[4][7][8]

Analysis: While DMMAE and TMEDA offer some catalytic activity, their performance with a deactivated substrate like an aryl chloride is poor. The specialized design of SPhos and IPr, which are engineered to promote key steps in the catalytic cycle, results in dramatically improved efficiency, allowing for lower catalyst loadings, milder conditions, and near-quantitative yields.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol is designed to provide a framework for evaluating ligand performance in a laboratory setting.

  • Setup: To four separate oven-dried Schlenk tubes equipped with stir bars, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg).

  • Ligand Addition:

    • To tube 1, add DMMAE (0.04 mmol, 4.4 µL).

    • To tube 2, add TMEDA (0.04 mmol, 6.0 µL).

    • To tube 3, add SPhos (0.02 mmol, 8.2 mg).

    • To tube 4, add IPr-HCl (0.02 mmol, 8.5 mg) - Note: NHC requires in-situ deprotonation.

  • Reagent Addition: To each tube, add 4-chlorotoluene (1.0 mmol, 126.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and finely ground K₃PO₄ (2.0 mmol, 424.6 mg).

  • Reaction: Evacuate and backfill each tube with argon (3 cycles). Add 2 mL of anhydrous dioxane. Heat the reactions according to the temperatures in the table above.

  • Analysis: Monitor reaction progress by GC-MS or TLC. Upon completion, quench with water, extract with ethyl acetate, and analyze the yield by GC with an internal standard.

Part 2: The Sterically Hindered Base

The tertiary amine of DMMAE (pKa of the conjugate acid ~9.0) allows it to function as an acid scavenger.[1] Its moderate steric bulk around the nitrogen atom reduces its nucleophilicity compared to less hindered amines like triethylamine (TEA), preventing unwanted side reactions. However, for reactions requiring either stronger basicity or exceptionally low nucleophilicity, more specialized bases are superior.

Causality in Base Selection: An ideal organic base for applications like elimination reactions or enolate formation should be strong enough to deprotonate the substrate efficiently but be a poor nucleophile to avoid competing Sₙ2 reactions.[9] Steric hindrance is the most common strategy to suppress nucleophilicity.[10]

dot graph LR { node [shape=box, style=rounded, fontcolor="#FFFFFF"]; subgraph "Basicity vs. Nucleophilicity" A[High Basicity pKaH > 10] -- "Steric Hindrance" --> B[Low Nucleophilicity]; C[Low Basicity pKaH < 10] -- "Low Hindrance" --> D[High Nucleophilicity]; end A -- "Low Hindrance" --> D; C -- "Steric Hindrance" --> B; B[Low Nucleophilicity (Ideal for E2)] -- E[Product: Alkene]; D[High Nucleophilicity (Promotes Sₙ2)] -- F[Product: Substitution];

} caption: "Decision matrix for selecting an amine base."

Comparative Bases
  • Triethylamine (TEA): A workhorse base with minimal steric hindrance. It is a competent base (pKaH ≈ 10.7) but also a reasonably good nucleophile, leading to potential side reactions.

  • N,N-Diisopropylethylamine (DIPEA, Hünig's Base): With two isopropyl groups shielding the nitrogen, DIPEA is significantly less nucleophilic than TEA while maintaining similar basicity (pKaH ≈ 10.75).[9] This makes it a superior choice for preventing unwanted alkylation of the base.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is an amidine, not an amine, and its basicity is considerably higher (pKaH ≈ 13.5) due to the resonance stabilization of its conjugate acid.[9] It is an excellent, non-nucleophilic base for promoting E2 eliminations, especially from poor leaving groups.

Performance Data: E2 Elimination

Consider the elimination of 2-bromopropane with different bases. The key metric is the ratio of the desired elimination product (propene) to the undesired substitution product (e.g., N-isopropyl amine).

BasepKaH (approx.)Relative Steric HindranceE2:Sₙ2 Ratio (Conceptual)
DMMAE9.0Moderate70:30
TEA10.7Low60:40
DIPEA10.75High95:5
DBU13.5High (delocalized)>99:1

Data is illustrative, based on established principles of elimination vs. substitution reactions.[9][10]

Analysis: TEA's low steric hindrance makes it a poor choice when substitution is a competitive pathway. DMMAE offers a slight improvement. DIPEA provides an excellent balance of strong basicity and high steric hindrance, making it a go-to base for suppressing nucleophilic attack. DBU's high basicity makes it exceptionally efficient for promoting elimination, often allowing for milder reaction conditions.

Experimental Protocol: Base-Mediated Elimination
  • Setup: To four separate round-bottom flasks equipped with stir bars and reflux condensers, add 2-bromopropane (10 mmol, 1.23 g) and 20 mL of acetonitrile.

  • Base Addition:

    • To flask 1, add DMMAE (12 mmol, 1.3 mL).

    • To flask 2, add TEA (12 mmol, 1.7 mL).

    • To flask 3, add DIPEA (12 mmol, 2.1 mL).

    • To flask 4, add DBU (12 mmol, 1.8 mL).

  • Reaction: Heat all flasks to 60 °C for 6 hours.

  • Analysis: Allow the flasks to cool. Carefully take an aliquot from the headspace of each flask using a gas-tight syringe and analyze by GC to determine the relative amounts of propene. Quench the reaction mixture with dilute HCl, extract with ether, and analyze the organic layer by GC-MS to identify and quantify any substitution products.[11]

Part 3: The Directing Group in C-H Functionalization

The concept of using a coordinating moiety within a substrate to direct a transition metal catalyst to a specific C-H bond has transformed synthetic strategy.[12] The dimethylamino or methoxy group of DMMAE, when incorporated into a substrate (e.g., as an amide), can act as a bidentate N,O-directing group. However, a major limitation of such "native" directing groups is the difficulty of their subsequent removal or modification.[13]

Causality in Directing Group Selection: The ideal directing group is one that can be easily installed, efficiently directs the C-H functionalization, and can then be cleanly removed or transformed into another useful functional group.[12] This has led to the development of "removable" or "transient" directing groups.

Comparative Directing Groups
  • N,O-Bidentate (DMMAE-derived): This group forms a stable 5-membered metallacycle, effectively directing functionalization to the ortho position. However, cleaving the resulting robust amide bond can require harsh conditions (e.g., strong acid or base hydrolysis), limiting functional group tolerance.

  • 8-Aminoquinoline (AQ): The AQ group is one of the most powerful and widely used bidentate N,N-directing groups.[14] It robustly directs a vast range of C-H functionalization reactions. While its removal was historically challenging, recent protocols involving ozonolysis or nitrosation have made it a more practical tool.[14][15]

  • Picolinamide (PA): The picolinamide group is another excellent N,N-bidentate directing group. A key advantage is that it can often be removed under milder hydrolytic conditions than the AQ or simple alkyl amides, improving the overall synthetic utility.

dot graph TD { subgraph "Workflow for Directed C-H Functionalization" A["Substrate"] -- "1. Install DG" --> B["Substrate-DG"]; B -- "2. C-H Functionalization [TM-Catalyst]" --> C["Product-DG"]; C -- "3. Remove DG" --> D["Final Product"]; end subgraph "Evaluation Criteria" Crit1["Step 1: Ease of Installation"]; Crit2["Step 2: Efficiency & Scope"]; Crit3["Step 3: Ease of Removal"]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: "Logical workflow and evaluation criteria for directing groups (DG)."

Performance Data: Directed C-H Arylation

The following table compares the directing groups for the Pd-catalyzed ortho-arylation of a benzoic acid derivative.

Directing GroupInstallationC-H Arylation Yield (%)Removal ConditionsOverall Utility
DMMAE AmideStandard amide couplingHigh (>90%)Harsh (e.g., 6M HCl, reflux)Limited
8-AminoquinolineStandard amide couplingExcellent (>95%)Oxidative/NitrosativeGood
PicolinamideStandard amide couplingExcellent (>95%)Mild Hydrolysis (e.g., NaOH, THF/H₂O)Excellent

Data is illustrative, based on typical results from the C-H activation literature.[14][16][17]

Analysis: While all three groups effectively direct the C-H arylation, the key differentiator is the final deprotection step. The harsh conditions required to remove a DMMAE-derived amide can compromise other functional groups in the molecule. The development of milder removal protocols for AQ and PA makes them far more versatile and synthetically useful, embodying the principles of modern, efficient synthesis.

Experimental Protocol: Directed C-H Arylation with a Removable Group
  • DG Installation: Couple benzoic acid (1.0 mmol) with picolinamide (1.1 mmol) using a standard peptide coupling reagent (e.g., HATU, DIPEA) in DMF to form the picolinamide-derivatized substrate. Purify by chromatography.

  • C-H Arylation: To a vial, add the substrate (0.2 mmol), iodobenzene (0.3 mmol), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv.) in 1,2-dichloroethane (1.0 mL). Seal the vial and heat at 120 °C for 12 hours.

  • Workup & Purification: After cooling, filter the reaction mixture through celite, concentrate, and purify the arylated product by silica gel chromatography.

  • DG Removal: Dissolve the purified product in a 3:1 mixture of THF and water. Add LiOH (5.0 equiv.) and stir at room temperature until the reaction is complete (monitor by TLC). Acidify with 1M HCl, extract with ethyl acetate, and purify to yield the 2-phenylbenzoic acid.

Conclusion

N,N-Dimethyl-2-methoxyethylamine is a versatile and accessible reagent that serves as a valuable jack-of-all-trades in the organic chemistry lab. However, for reactions demanding the highest levels of efficiency, selectivity, and substrate scope, specialized alternatives offer undeniable advantages.

  • For Catalysis: Modern, sterically demanding phosphine (e.g., SPhos) and NHC ligands (e.g., IPr) are the clear choice for challenging cross-coupling reactions, offering higher yields under milder conditions.

  • As a Base: When nucleophilicity is a concern, the highly hindered DIPEA is a superior alternative to DMMAE and TEA. For promoting difficult eliminations, the stronger, non-nucleophilic base DBU is often the optimal choice.

  • For C-H Activation: The strategic use of removable directing groups like picolinamide or 8-aminoquinoline is paramount for synthetic utility, allowing for complex molecule construction without being hindered by a permanent, difficult-to-remove auxiliary.

The judicious selection of these advanced alternatives, based on a sound mechanistic understanding, is a hallmark of sophisticated chemical synthesis and a key driver of innovation in research and development.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs website.[18]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.[3]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal.[4]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 547400, N,N-Dimethyl-2-methoxyethylamine. Retrieved from PubChem.[1]

  • Martin, R., & Posner, C. S. (2014). Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source: A Synthetic and Computational Exercise for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 91(6), 915-918.[19]

  • Dudnik, A. S., & Gevorgyan, V. (2016). Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group. Angewandte Chemie International Edition, 55(47), 14699-14703.[14]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (n.d.).[20]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from Chemistry Steps.[21]

  • Rochelle, G. T., et al. (2011). Dissociation constants (p K a) of tertiary and cyclic amines. RTI International.[22]

  • Sharma, S., et al. (2021). Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents. ACS Sustainable Chemistry & Engineering, 9(42), 14227-14238.[7]

  • Acros Organics. (n.d.). Organolithium compounds, properties & structures.[5]

  • He, F., et al. (2019). Versatile Protocol of C–H Direct Arylation Coupling Enables the Synthesis of Narrow-Band-Gap Polymers Containing Benzobisthiadole or Thiadiazoloquinoxaline Units. Macromolecules, 52(14), 5219-5227.[16]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (n.d.). ChemRxiv.[23]

  • Recent Advances in Room-Temperature Direct C–H Arylation Methodologies. (n.d.).[17]

  • Mechanism of 8-Aminoquinoline Directed Ni- Catalyzed C(sp3)-H Functionalization. (n.d.). ChemRxiv.[24]

  • Maji, A., & Daugulis, O. (2017). Combining transition metals and transient directing groups for C–H functionalizations. Chemical Society Reviews, 46(24), 7471-7488.[12]

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  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data.[31]

  • Ashenhurst, J. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry.[32]

  • Wang, C., et al. (2023). Skeletal Transformation of Benzene Rings to Indoles via Arylthianthrenium Salts Strategy. Organic Letters, 25(3), 484-489.[33]

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  • Wang, D.-H., & Daugulis, O. (2024, January 12). Palladium-Catalyzed Enantioselective Directed C(sp3)-H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries. Journal of the American Chemical Society, 146(3), 2235-2242.[15]

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  • Diverse strategies for transition metal catalyzed distal C(sp 3 )–H functionalizations. (2020). Chemical Science, 11(41), 11119-11140.[44]

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A Comparative Guide to the Efficacy of N,N-Dimethyl-2-methoxyethylamine and N,N-dimethylethylamine in Polyurethane Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of polyurethane chemistry, the selection of an appropriate amine catalyst is paramount to tailoring the final properties of the polymer. This guide provides an in-depth technical comparison of two tertiary amine catalysts: N,N-Dimethyl-2-methoxyethylamine and N,N-dimethylethylamine. By examining their chemical properties, catalytic mechanisms, and performance characteristics, this document aims to equip researchers and formulation scientists with the knowledge to make informed decisions for their specific applications.

Introduction: The Critical Role of Amine Catalysts in Polyurethane Formation

Polyurethane polymers are synthesized through the reaction of isocyanates with polyols.[1] This process is kinetically controlled by catalysts, among which tertiary amines play a pivotal role.[2] Amine catalysts accelerate two primary reactions in polyurethane foam production: the "gelling" reaction (isocyanate-polyol) which builds the polymer backbone, and the "blowing" reaction (isocyanate-water) which generates carbon dioxide gas to form the foam structure.[2] The balance between these two reactions, often referred to as the gel/blow balance, is critical in determining the foam's morphology, physical properties, and overall performance.[1]

This guide focuses on a comparative analysis of N,N-Dimethyl-2-methoxyethylamine and N,N-dimethylethylamine, two structurally similar yet functionally distinct tertiary amine catalysts.

Molecular Structure and Physicochemical Properties: A Foundation for Understanding Efficacy

The seemingly subtle difference in the molecular architecture of N,N-Dimethyl-2-methoxyethylamine and N,N-dimethylethylamine—the presence of an ether linkage in the former—gives rise to significant variations in their physical and chemical properties. These differences, in turn, have a profound impact on their catalytic behavior.

PropertyN,N-Dimethyl-2-methoxyethylamineN,N-dimethylethylamine
Synonyms 2-Methoxy-N,N-dimethylethanamine, DMMethoxyEAN-Ethyldimethylamine, DMEA
CAS Number 3030-44-2[3]598-56-1
Molecular Formula C5H13NO[3]C4H11N
Molecular Weight 103.16 g/mol [3]73.14 g/mol
Boiling Point 94.8 °C[2]36-38 °C[1]
Density 0.827 g/cm³[2]0.675 g/mL at 25 °C[1]
pKa of Conjugate Acid ~9.0~10.16

The lower pKa of N,N-Dimethyl-2-methoxyethylamine's conjugate acid indicates that it is a weaker base compared to N,N-dimethylethylamine. This difference in basicity is a key factor influencing their catalytic activity.

Catalytic Mechanism and Performance: A Tale of Two Amines

The efficacy of a tertiary amine catalyst in polyurethane formation is primarily governed by its basicity and steric accessibility of the lone pair of electrons on the nitrogen atom.

N,N-dimethylethylamine: A Strong, Gelling-Biased Catalyst

With a higher pKa, N,N-dimethylethylamine is the stronger base of the two. This heightened basicity translates to a greater ability to activate the hydroxyl groups of polyols, thereby promoting the gelling reaction.[2] Its relatively small ethyl group presents minimal steric hindrance, allowing for ready interaction with the reactants. This combination of high basicity and low steric hindrance makes N,N-dimethylethylamine a potent gelling catalyst, leading to rapid polymer chain growth.

N,N-Dimethyl-2-methoxyethylamine: A Balanced Catalyst with Blowing Tendencies

The presence of the electron-withdrawing ether oxygen in N,N-Dimethyl-2-methoxyethylamine reduces the electron density on the nitrogen atom, resulting in lower basicity. Consequently, it is a less potent activator of the gelling reaction compared to its non-ether counterpart.

However, the ether linkage introduces a unique mechanistic advantage. The oxygen atom can participate in the stabilization of the transition state of the isocyanate-water reaction, thereby selectively promoting the blowing reaction. This phenomenon is attributed to the ability of the ether oxygen to form a hydrogen bond with water, facilitating its nucleophilic attack on the isocyanate group. This leads to a more balanced catalytic profile with a tendency to favor the blowing reaction over the gelling reaction when compared to simple alkyl amines.

Experimental Workflow: Evaluating Catalyst Performance in Polyurethane Foam Formulation

To empirically determine the efficacy of these catalysts, a standardized experimental protocol is essential. The following workflow outlines a typical procedure for evaluating and comparing amine catalysts in a flexible polyurethane foam system.

Materials and Reagents
  • Polyether Polyol (e.g., 3000 MW triol)

  • Toluene Diisocyanate (TDI 80/20)

  • Deionized Water (Blowing Agent)

  • Silicone Surfactant

  • Stannous Octoate (Co-catalyst)

  • N,N-Dimethyl-2-methoxyethylamine (Catalyst A)

  • N,N-dimethylethylamine (Catalyst B)

Experimental Procedure
  • Premix Preparation: In a suitable container, accurately weigh and thoroughly mix the polyol, water, silicone surfactant, and the amine catalyst (either A or B).

  • Initiation: Add the stannous octoate to the premix and stir vigorously for 15 seconds.

  • Isocyanate Addition: Add the pre-weighed TDI to the mixture and stir at high speed (e.g., 3000 rpm) for 5-7 seconds.

  • Foam Rise and Curing: Immediately pour the reacting mixture into a mold and record the following parameters:

    • Cream Time: The time from the addition of isocyanate until the mixture begins to rise and turn creamy.

    • Gel Time: The time at which fine strands of polymer can be pulled from the rising foam.

    • Tack-Free Time: The time when the surface of the foam is no longer sticky to the touch.

    • Rise Time: The time taken for the foam to reach its maximum height.

  • Post-Curing and Analysis: Allow the foam to cure at ambient temperature for at least 24 hours before demolding and conducting physical property testing (e.g., density, indentation force deflection, tensile strength).

G cluster_prep Preparation cluster_reaction Reaction & Observation cluster_analysis Analysis Premix Polyol + Water + Surfactant + Amine Catalyst Mixing High-Speed Mixing Premix->Mixing CoCat Stannous Octoate CoCat->Mixing TDI Toluene Diisocyanate TDI->Mixing Pouring Pour into Mold Mixing->Pouring Observation Record Cream, Gel, Tack-Free, and Rise Times Pouring->Observation Curing 24h Ambient Cure Observation->Curing Testing Physical Property Testing Curing->Testing

Caption: Experimental workflow for evaluating amine catalyst performance in polyurethane foam.

Comparative Efficacy: A Summary

FeatureN,N-Dimethyl-2-methoxyethylamineN,N-dimethylethylamine
Primary Catalytic Action Balanced Gel/BlowStrong Gelling
Basicity (pKa of conjugate acid) Lower (~9.0)Higher (~10.16)
Steric Hindrance Slightly higher due to methoxy groupLower
Expected Cream Time ShorterLonger
Expected Gel Time LongerShorter
Volatility LowerHigher
Odor Less pronounced amine odorStrong, fish-like odor
Key Advantage Promotes a more open-celled foam structure, better blow/gel balance.Rapid build-up of polymer viscosity, strong curing.
Typical Applications Flexible foams, molded foams requiring good flowability.Rigid foams, applications requiring fast curing and high strength.

Safety and Handling

Both N,N-Dimethyl-2-methoxyethylamine and N,N-dimethylethylamine are flammable liquids and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, in a well-ventilated area.[3][4] N,N-dimethylethylamine is particularly volatile and has a strong, unpleasant odor.[5] Always consult the Safety Data Sheet (SDS) for each compound before use.

G cluster_DMMethoxyEA N,N-Dimethyl-2-methoxyethylamine cluster_DMEA N,N-dimethylethylamine DMM_Structure Structure: CH3-O-CH2-CH2-N(CH3)2 DMM_Props Properties: Lower Basicity Balanced Gel/Blow Catalyst DMM_Structure->DMM_Props DMM_App Applications: Flexible Foams Molded Foams DMM_Props->DMM_App DMEA_Structure Structure: CH3-CH2-N(CH3)2 DMEA_Props Properties: Higher Basicity Strong Gelling Catalyst DMEA_Structure->DMEA_Props DMEA_App Applications: Rigid Foams Fast Curing Systems DMEA_Props->DMEA_App

Caption: Key differences between N,N-Dimethyl-2-methoxyethylamine and N,N-dimethylethylamine.

Conclusion

The choice between N,N-Dimethyl-2-methoxyethylamine and N,N-dimethylethylamine as a catalyst for polyurethane systems is a strategic one, dictated by the desired reaction profile and final foam properties. N,N-dimethylethylamine, with its high basicity, is a potent gelling catalyst ideal for applications demanding rapid curing and high mechanical strength. In contrast, N,N-Dimethyl-2-methoxyethylamine offers a more balanced catalytic activity, with a propensity to promote the blowing reaction due to the influence of its ether group. This makes it well-suited for producing flexible foams with good flowability and an open-cell structure. A thorough understanding of these fundamental differences empowers researchers to optimize their polyurethane formulations and achieve the desired performance characteristics in their end products.

References

  • Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications. (2023). MDPI. [Link]

  • Isocyanate reactions in and with N,N-dimethylformamide. (1992). ResearchGate. [Link]

  • Dimethylethylamine | C4H11N | CID 11723. PubChem. [Link]

  • Reaction of Hexamethylene Diisocyanate with Amines. (2022). ResearchGate. [Link]

  • China Polyurethane Amine Catalysts Exporter & Suppliers. Mofan Block Copolymer Co., Limited. [Link]

  • Tertiary amines - Catalyst - Capítulo 2. Polyurethane. [Link]

  • N,N-Dimethyl-2-methoxyethylamine | C5H13NO | CID 547400. PubChem. [Link]

  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. (2016). PubMed Central. [Link]

  • Optimizing Polyurethane Foams with N,N-Dimethylbenzylamine Catalysis. (2024). LinkedIn. [Link]

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  • A REVIEW OF MEASURING THE GELATION TIME IN UNSATURATED POLYESTER RESINS. (2016). Materials and Technology. [Link]

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A Comparative Analysis of N,N-Dimethyl-2-methoxyethylamine and TMEDA as Ligands in Organolithium Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Ligand Selection for Enhanced Reactivity and Selectivity

In the landscape of modern synthetic organic chemistry, the precise control of reactivity and selectivity is paramount. Organolithium reagents are among the most powerful tools for carbon-carbon bond formation, yet their utility is intrinsically linked to their aggregation state and the nature of the surrounding solvent and ligands. This guide provides an in-depth comparative analysis of two commonly employed chelating ligands: N,N,N',N'-Tetramethylethylenediamine (TMEDA) and N,N-Dimethyl-2-methoxyethylamine (DMEA).

For researchers, scientists, and drug development professionals, the choice between these ligands can significantly impact the outcome of sensitive reactions, particularly in the realm of directed ortho-metalation (DoM). This document will dissect the fundamental properties of TMEDA and DMEA, compare their performance in key applications with supporting data, and provide detailed experimental protocols to guide practical implementation. Our objective is to furnish the reader with the necessary insights to make informed decisions in ligand selection, thereby optimizing synthetic strategies.

Physicochemical and Structural Properties: A Tale of Two Chelators

At first glance, TMEDA and DMEA share structural similarities, both being bidentate ligands capable of coordinating to metal centers. However, their subtle differences in atomic composition and geometry translate to distinct coordinating abilities and, consequently, performance.

PropertyN,N-Dimethyl-2-methoxyethylamine (DMEA)N,N,N',N'-Tetramethylethylenediamine (TMEDA)
Molar Mass 103.16 g/mol 116.21 g/mol
Boiling Point 94.8 °C121.1 °C
Density 0.827 g/cm³0.7765 g/mL
Chelating Atoms Nitrogen, OxygenNitrogen, Nitrogen
Structure AsymmetricalSymmetrical

TMEDA is a symmetrical diamine, presenting two sterically accessible and electronically rich tertiary amine groups for chelation.[1] This symmetric nature and the presence of two strong Lewis basic nitrogen atoms allow for the formation of a stable five-membered chelate ring with lithium ions.[2] In contrast, DMEA is an asymmetrical aminoether, offering one tertiary amine nitrogen and one ether oxygen as potential coordination sites. The lower Lewis basicity of the ether oxygen compared to a tertiary amine nitrogen suggests that DMEA is a weaker chelating agent than TMEDA.

Coordination Chemistry and the Deaggregation of Organolithium Reagents

Organolithium reagents, such as n-butyllithium (n-BuLi), exist as aggregates in non-coordinating solvents, which significantly dampens their reactivity.[2] The primary role of chelating ligands like TMEDA and DMEA is to break down these aggregates into smaller, more reactive species, such as monomers or dimers.

The addition of TMEDA to n-BuLi solutions is well-documented to deaggregate the hexameric or tetrameric clusters into more reactive monomeric or dimeric species.[3] The two nitrogen atoms of TMEDA strongly coordinate to the lithium ion, increasing the polarization of the carbon-lithium bond and enhancing the carbanionic character of the organic moiety. This heightened reactivity is a cornerstone of its utility in many synthetic transformations.[1]

While less extensively studied, DMEA also facilitates the deaggregation of organolithium reagents. However, the weaker coordination of the ether oxygen to the lithium ion, compared to the second amine in TMEDA, is believed to result in a less effective deaggregation and a lower overall basicity of the organolithium-DMEA complex. This can be either a disadvantage or an advantage, depending on the desired reactivity and selectivity of a particular reaction.

G cluster_0 TMEDA Chelation cluster_1 DMEA Chelation TMEDA TMEDA N1_TMEDA N(CH₃)₂ TMEDA->N1_TMEDA N2_TMEDA N(CH₃)₂ TMEDA->N2_TMEDA Li_TMEDA Li+ N1_TMEDA->Li_TMEDA Coordination N2_TMEDA->Li_TMEDA Coordination DMEA DMEA N_DMEA N(CH₃)₂ DMEA->N_DMEA O_DMEA O(CH₃) DMEA->O_DMEA Li_DMEA Li+ N_DMEA->Li_DMEA Coordination O_DMEA->Li_DMEA Coordination

Caption: Chelation of TMEDA and DMEA with a Lithium Ion.

Comparative Performance in Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[4][5] The reaction relies on a directing metalation group (DMG) to coordinate an organolithium reagent, facilitating deprotonation at the adjacent ortho-position.[6] The choice of ligand can profoundly influence the efficiency and outcome of DoM reactions.

TMEDA is a widely used additive in DoM, often leading to faster reaction rates and higher yields.[3][4] Its strong chelating ability enhances the basicity of the organolithium reagent, enabling the deprotonation of less acidic C-H bonds. For example, in the lithiation of anisole, the addition of TMEDA significantly accelerates the reaction.[3]

While direct comparative studies are scarce, the available literature suggests that DMEA can also be an effective ligand in DoM, albeit with potentially different performance characteristics. The weaker coordinating ability of DMEA may result in a less reactive organolithium species. This can be advantageous in situations where a highly reactive system, such as n-BuLi/TMEDA, leads to undesired side reactions or decomposition of the starting material or product. The lower basicity of the n-BuLi/DMEA complex could offer a higher degree of selectivity in molecules with multiple acidic protons.

Unfortunately, a lack of direct, side-by-side quantitative comparisons in the literature prevents the creation of a definitive data table. However, the general principles of coordination chemistry suggest a trade-off: TMEDA for maximum reactivity and DMEA for potentially greater selectivity and milder reaction conditions.

Experimental Protocols: Directed ortho-Metalation of N,N-Dimethylbenzamide

The following protocols provide a practical framework for a representative DoM reaction, highlighting the operational considerations for using either TMEDA or DMEA as a chelating ligand.

G cluster_workflow Directed ortho-Metalation Workflow start Start: - Anhydrous THF - N,N-Dimethylbenzamide - Ligand (TMEDA or DMEA) - Inert Atmosphere (Argon) cool Cool to -78 °C start->cool add_buLi Add n-BuLi dropwise cool->add_buLi stir Stir for 1 hour (Formation of ortho-lithiated species) add_buLi->stir add_electrophile Add Electrophile (e.g., TMSCl) stir->add_electrophile warm Warm to Room Temperature add_electrophile->warm quench Aqueous Workup (e.g., sat. NH₄Cl) warm->quench extract Extraction with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purification (e.g., Chromatography) dry_concentrate->purify end Characterized Product purify->end

Caption: General workflow for a directed ortho-metalation reaction.

Protocol 1: DoM of N,N-Dimethylbenzamide using TMEDA

Materials:

  • N,N-Dimethylbenzamide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Electrophile (e.g., Trimethylsilyl chloride, TMSCl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet, add N,N-dimethylbenzamide (1.0 eq).

  • Dissolve the substrate in anhydrous THF (approximately 0.1 M concentration).

  • Add TMEDA (1.2 eq) to the solution.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Stir the resulting deep red solution at -78 °C for 1 hour.

  • Add the electrophile (e.g., TMSCl, 1.2 eq) dropwise. The color of the solution will likely change.

  • Continue stirring at -78 °C for an additional 1-2 hours.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: DoM of N,N-Dimethylbenzamide using DMEA

The protocol for using DMEA is identical to that of TMEDA, with the following substitution:

  • In step 3, add N,N-Dimethyl-2-methoxyethylamine (DMEA) (1.2 eq) instead of TMEDA.

Note on Equivalents: The stoichiometry of the ligand is crucial. While a slight excess is common, large excesses can sometimes be detrimental. Optimization of the ligand-to-organolithium ratio may be necessary for specific substrates.

Conclusion and Recommendations

The choice between N,N-Dimethyl-2-methoxyethylamine (DMEA) and N,N,N',N'-Tetramethylethylenediamine (TMEDA) as a ligand in organolithium chemistry is a nuanced decision that should be guided by the specific requirements of the synthetic transformation.

  • TMEDA is the ligand of choice when maximum reactivity is desired. Its strong, symmetric chelation effectively deaggregates organolithium reagents, leading to a highly basic and reactive species. This is particularly beneficial for the deprotonation of weakly acidic C-H bonds.

  • DMEA , as a weaker chelating agent, offers a milder and potentially more selective alternative. The lower reactivity of the DMEA-organolithium complex can be advantageous in preventing side reactions, such as decomposition or reaction with other functional groups in the molecule. This can lead to cleaner reactions and higher yields of the desired product in complex systems.

Recommendation: For initial explorations of a new directed ortho-metalation reaction, TMEDA is a logical starting point due to its well-established ability to promote these transformations. However, if issues with low yields due to side reactions or poor selectivity are encountered, a switch to DMEA should be considered as a strategic modification to attenuate the reactivity of the organolithium reagent.

Ultimately, the optimal ligand is substrate-dependent, and empirical screening of both TMEDA and DMEA, along with other potential ligands, is the most reliable approach to identifying the ideal conditions for a given synthetic challenge.

References

  • PubChem. N,N,N',N'-Tetramethylethylenediamine. National Center for Biotechnology Information. [Link]

  • Bauer, W., & Schleyer, P. v. R. (1989). The structures of organolithium compounds in solution and in the solid state. Advances in Carbanion Chemistry, 1, 89-175.
  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and ethylbenzene-derived methodologies.
  • Hartung, C. G., & Snieckus, V. (2002). The directed ortho metalation reaction—A point of entry to polysubstituted aromatic compounds. In Modern Arene Chemistry (pp. 330-367). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
  • Baran, P. S. (2010). Directed Metalation: A Survival Guide. Baran Lab, The Scripps Research Institute.
  • PubChem. N,N-Dimethyl-2-methoxyethylamine. National Center for Biotechnology Information. [Link]

  • Reich, H. J. (2002). Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical Reviews, 102(10), 3431–3452.
  • Streitwieser, A. (1988). The Lithiation of Anisole. Accounts of Chemical Research, 21(9), 323–329.
  • Collum, D. B. (2007). Lithium Diisopropylamide: Solution Kinetics and Implications for Organic Synthesis.
  • Myers, A. G. Directed Ortho Metalation. Myers Research Group, Harvard University.

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A Senior Application Scientist's Guide: N,N-Dimethyl-2-methoxyethylamine (DMMEA) vs. Alternative Solvents in Key Chemical Transformations

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the choice of solvent is a critical decision that can profoundly influence the outcome of a chemical reaction. This guide provides an in-depth technical comparison of N,N-Dimethyl-2-methoxyethylamine (DMMEA) against common polar aprotic solvents such as Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and N,N-Dimethylacetamide (DMAc). By examining its performance in crucial reactions like lithiation, Grignard reactions, and anionic polymerization, we will elucidate the unique advantages that DMMEA can offer in terms of reaction efficiency, selectivity, and overall process robustness.

Understanding the Contenders: A Physicochemical Overview

The efficacy of a solvent is intrinsically linked to its physical and chemical properties. DMMEA distinguishes itself through its bidentate character, possessing both a Lewis basic tertiary amine and an ether oxygen. This unique structure allows for effective chelation of metal cations, a property that can significantly impact the reactivity of organometallic reagents.

Below is a comparative table of the key physicochemical properties of DMMEA and its counterparts. Understanding these parameters is fundamental to rationalizing their behavior in different reaction environments.

PropertyN,N-Dimethyl-2-methoxyethylamine (DMMEA)Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)N,N-Dimethylacetamide (DMAc)
Molecular Weight ( g/mol ) 103.16[1]72.1173.0999.1387.12
Boiling Point (°C) 94.8[2]66153202165
Density (g/mL at 20°C) 0.827[2]0.8890.9441.0280.940
Dielectric Constant (ε) ~4-6 (estimated)7.536.732.237.8
Dipole Moment (D) ~1.5-2.0 (estimated)1.753.824.093.79
Viscosity (cP at 25°C) ~0.7 (estimated)0.480.8021.660.92

The Chelation Advantage: DMMEA in Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. The success of this reaction hinges on the ability of a directing group to coordinate with an organolithium reagent, thereby directing deprotonation to the adjacent ortho position.

DMMEA, with its dual coordinating sites, can act as a potent chelating agent, similar to the well-known N,N,N',N'-tetramethylethylenediamine (TMEDA). This chelation breaks down the aggregate structures of organolithium reagents, increasing their basicity and reactivity.

Caption: Workflow of Directed ortho-Metalation (DoM).

While direct comparative studies are scarce, the principle of chelation suggests that DMMEA can be a viable alternative to TMEDA or the use of THF as a strongly coordinating solvent. The lower boiling point of DMMEA compared to DMF or NMP also facilitates easier workup and solvent removal.

Enhancing Grignard Reagent Reactivity and Selectivity

Grignard reagents are fundamental in carbon-carbon bond formation. The solvent plays a crucial role in their formation and reactivity by solvating the magnesium center. Ethereal solvents like THF are standard, but their performance can be modulated by the addition of chelating agents.

DMMEA can act as a powerful coordinating ligand for the magnesium center in Grignard reagents. This coordination can influence the Schlenk equilibrium and the aggregation state of the reagent, potentially leading to enhanced reactivity and altered selectivity. For instance, the presence of a bidentate ligand can favor the formation of monomeric Grignard species, which are often more reactive than their dimeric or oligomeric counterparts.

While no direct comparative data for DMMEA was found, a study on the use of bis[2-(N,N-dimethylamino)ethyl] ether, a structurally related chelating ether, demonstrated its ability to moderate the reactivity of Grignard reagents, enabling selective reactions. This suggests that DMMEA could offer similar benefits, potentially improving yields and reducing side reactions in challenging Grignard couplings.

Controlling Anionic Polymerization

Anionic polymerization is a key technique for producing polymers with well-defined molecular weights and narrow polydispersities. The choice of solvent is critical in controlling the polymerization kinetics and the microstructure of the resulting polymer.

Polar aprotic solvents like DMF and NMP are often used to accelerate the rate of anionic polymerization. They achieve this by solvating the counter-ion (e.g., Li⁺), which leads to a greater concentration of the more reactive "free" anions.

DMMEA, with its combination of ether and amine functionalities, is expected to be a highly effective solvating agent for the counter-ion in anionic polymerizations. This would likely lead to a significant rate enhancement compared to less polar ethers like THF. The ability of DMMEA to form a chelate complex with the lithium counter-ion can lead to a well-defined and highly reactive propagating species.

Caption: General workflow of anionic polymerization.

Experimental Protocol: A Representative Application

The following protocol outlines a general procedure for a directed ortho-metalation reaction where a solvent like DMMEA could be advantageous.

Reaction: ortho-Lithiation of Anisole and Quenching with an Electrophile.

Materials:

  • Anisole (freshly distilled)

  • n-Butyllithium (in hexanes)

  • N,N-Dimethyl-2-methoxyethylamine (DMMEA) (anhydrous)

  • Electrophile (e.g., benzaldehyde, freshly distilled)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anisole (1.0 eq) and anhydrous DMMEA (1.1 eq).

  • Dissolve the substrates in anhydrous diethyl ether or THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour. The formation of the aryllithium species may be indicated by a color change.

  • Slowly add the electrophile (1.2 eq) to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic sources. All glassware must be rigorously dried, and all solvents and reagents must be anhydrous to prevent quenching of the lithiated species.

  • Low Temperature: The ortho-lithiated intermediate is often thermally unstable. Maintaining a low temperature (-78 °C) is crucial to prevent decomposition and side reactions.

  • DMMEA as a Chelating Agent: The addition of DMMEA is intended to break up the n-butyllithium aggregates, increasing its basicity and accelerating the rate of deprotonation. The chelation also helps to stabilize the resulting aryllithium intermediate.

  • Slow Addition: Slow, dropwise addition of the n-butyllithium and the electrophile helps to control the exothermicity of the reaction and minimize side product formation.

Safety and Handling Considerations

N,N-Dimethyl-2-methoxyethylamine is a flammable liquid and should be handled with appropriate care in a well-ventilated fume hood.[1] It is harmful if swallowed and can cause skin and eye irritation.[1] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this and all other chemicals.

Conclusion

N,N-Dimethyl-2-methoxyethylamine presents itself as a compelling alternative to traditional polar aprotic solvents in a variety of chemical transformations. Its unique bidentate structure offers the potential for enhanced chelation, leading to increased reactivity and selectivity in reactions involving organometallic reagents. While direct comparative data remains somewhat limited in the public domain, the underlying chemical principles strongly suggest that DMMEA can be a valuable tool for researchers seeking to optimize their synthetic protocols. Its moderate boiling point and distinct solvating properties make it a solvent worthy of consideration for challenging chemical reactions in both academic and industrial settings.

References

  • PubChem. N,N-Dimethyl-2-methoxyethylamine. [Link]

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Baran Lab. Directed Metalation: A Survival Guide. [Link]

  • ACS Publications. The Grignard Reagents. [Link]

  • MOLBASE. 2-methoxy-N,N-dimethylethanamine | 3030-44-2. [Link]

  • Wiley Online Library. Anionic Polymerization: Principles and Practical Applications. [Link]

  • Kian Resin Chemical Company. Technical Data Sheet DMF. [Link]

  • Ataman Kimya. N-METHYL-2-PYRROLIDONE (NMP). [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N,N-Dimethyl-2-methoxyethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper handling and disposal of N,N-Dimethyl-2-methoxyethylamine (CAS No. 3030-44-2). As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we use. This document offers a procedural, in-depth framework to ensure this compound is managed responsibly, protecting both personnel and the environment.

Core Hazard Profile: Understanding the Risks

Before any handling or disposal, a thorough understanding of the inherent risks of N,N-Dimethyl-2-methoxyethylamine is paramount. This compound is not benign; it is a hazardous chemical requiring stringent control measures. Its primary dangers stem from its high flammability and its potential to cause significant harm to human health upon contact.[1]

The Globally Harmonized System (GHS) classifications highlight the critical risks:

  • Highly Flammable Liquid and Vapor (H225): The low flash point means that vapors can ignite at room temperature from a nearby spark, flame, or even static discharge.[1][2]

  • Harmful if Swallowed (H302): Accidental ingestion can lead to acute toxicity.[1]

  • Causes Skin Irritation (H315): Direct contact can cause inflammation and irritation.[1]

  • Causes Serious Eye Damage (H318): This is a critical risk. Splashes can lead to irreversible damage and potential blindness.[1]

  • May Cause Respiratory Irritation (H335): Inhalation of vapors can irritate the nose, throat, and lungs.[1]

Key Physical and Chemical Properties

This data is essential for informing safe handling and storage protocols, particularly concerning flammability and vapor hazards.

PropertyValueSignificance for Disposal
CAS Number 3030-44-2[1][3]Unique identifier for accurate tracking and regulatory reporting.
Molecular Formula C5H13NO[1][3]-
Molecular Weight 103.16 g/mol [1]-
Boiling Point 64-68 °C (at 760 Torr)[3]Low boiling point indicates high volatility and increased vapor inhalation risk.
Flash Point 19.3 °C[2]Extremely flammable. Vapors can form an ignitable mixture with air at normal room temperatures.
Density ~0.827 g/cm³[2]Lighter than water.

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Given the severe health hazards, a comprehensive PPE strategy is mandatory. The goal is to create a complete barrier between the researcher and the chemical.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] For any task with a risk of splashing, such as transferring waste, a full face shield must be worn over the safety goggles.[5] This dual protection is critical to prevent devastating eye injuries.[1]

  • Skin Protection: A flame-resistant lab coat is a minimum requirement. For larger quantities or spill cleanup, wear impervious, chemical-resistant clothing or coveralls.[4][6] Disposable garments are often preferred to avoid the challenges of decontamination.[6]

  • Hand Protection: Standard latex gloves are insufficient. Use chemical-resistant gloves (e.g., nitrile or neoprene) and consult the manufacturer's compatibility data to ensure they are rated for protection against amines and solvents.[5] Contaminated gloves must be disposed of as hazardous waste; never reuse them.[7]

  • Respiratory Protection: All handling and waste consolidation must occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize vapor inhalation.[3] If engineering controls are insufficient or during a large spill response, a full-face respirator with appropriate cartridges is required.[4]

Waste Segregation and Containment: Preventing Hazardous Reactions

Proper disposal begins with meticulous segregation at the point of generation. Mixing incompatible waste streams is a primary cause of laboratory incidents.

Chemical Incompatibility

Store N,N-Dimethyl-2-methoxyethylamine waste separately from the following materials to prevent violent reactions, toxic gas release, or fire:

  • Acids and Acid Anhydrides

  • Strong Oxidizing Agents

  • Acid Chlorides

  • Carbon Dioxide (CO2)

Waste Container Protocol
  • Select a Proper Container: Use a container made of compatible material (e.g., high-density polyethylene, or the original container) that is in good condition and has a tightly sealing cap.[8][9] Ensure the container is designed for liquid waste.[9]

  • Label Correctly and Immediately: From the moment the first drop of waste is added, the container must be labeled.[9] The label must clearly state:

    • The words "HAZARDOUS WASTE "[8][9]

    • The full chemical name: "N,N-Dimethyl-2-methoxyethylamine "

    • An accurate estimate of the percentage composition if mixed with other waste.

  • Maintain Closed Containers: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[8][9] This prevents the release of flammable and harmful vapors into the laboratory atmosphere.

  • Safe Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the lab.[10] This area should be cool, dry, well-ventilated, and away from direct sunlight, heat sources, or ignition sources.[3][4][8]

Step-by-Step Disposal Procedures

The guiding principle is that N,N-Dimethyl-2-methoxyethylamine must never be disposed of down the drain or in regular trash.[4][8] It requires professional management as regulated hazardous waste.

Protocol 4.1: Accumulation of Liquid Waste
  • Don PPE: Before handling, put on all required PPE as detailed in Section 2.

  • Work in Fume Hood: Place your labeled hazardous waste container in a chemical fume hood.

  • Transfer Waste: Using a funnel, carefully pour the waste N,N-Dimethyl-2-methoxyethylamine into the designated container. Avoid splashing.

  • Seal and Store: Securely cap the container and return it to its designated storage location. Do not overfill the container; leave at least 10% headspace for vapor expansion.

Protocol 4.2: Disposal of Contaminated Solids
  • Segregate: Items such as contaminated gloves, absorbent pads, or weigh boats should be collected separately from liquid waste.

  • Contain: Place these items in a sealed, clearly labeled bag or container.

  • Label: The container must be labeled as "HAZARDOUS WASTE" with the name of the contaminating chemical.

  • Dispose: This container is also disposed of through your institution's hazardous waste management program.

Protocol 4.3: Arranging for Final Disposal

Your institution's Environmental Health & Safety (EH&S) department is your partner in this process.

  • Contact EH&S: Once your waste container is nearing full, or if you are generating waste infrequently, schedule a pickup with your EH&S office or their designated hazardous waste contractor.[8][9]

  • Professional Disposal: The waste will be transported to a licensed chemical destruction facility for disposal via controlled incineration with flue gas scrubbing, which is the recommended method to ensure complete and environmentally sound destruction.[4]

Protocol 4.4: Management of Empty Containers

An "empty" container that once held N,N-Dimethyl-2-methoxyethylamine must still be treated as hazardous.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[4]

  • Collect Rinsate: Crucially, collect all three rinsates as hazardous waste. [10] This rinsate should be added to your organic solvent waste stream.

  • Deface Label: Completely remove or obliterate the original chemical label.[10]

  • Final Disposal: Once rinsed and dried, the container can be disposed of in a glass disposal box or recycled according to your institution's policies.[4][10]

Emergency Procedures: Spill and Exposure Response

Immediate and correct action during an emergency can significantly mitigate harm.

Spill Response
  • Minor Spill (< 1 Liter & Contained):

    • Alert personnel in the immediate area.[11]

    • Ensure you are wearing full PPE, including respiratory protection if necessary.[12]

    • Eliminate all ignition sources (turn off hot plates, equipment). Use only non-sparking tools.[3]

    • Contain the spill by creating a dike around the edges with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[13][14] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.[4][12]

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[13]

  • Major Spill (> 1 Liter or Uncontrolled):

    • EVACUATE: Immediately evacuate the laboratory, alerting others as you leave.[11][12][13]

    • CONFINE: If you can do so without risk, close the doors to the lab to confine the vapors.[15]

    • REPORT: From a safe location, call 911 and your institution's emergency number.[11][13][16] Provide the chemical name, location, and estimated quantity.

    • DO NOT attempt to clean up a large spill yourself.[11] Wait for the professional hazardous materials response team.

Personal Exposure Response
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][11] Seek immediate medical attention.

  • Skin Contact: Go to the nearest safety shower and remove all contaminated clothing while flushing the affected area with water for at least 15 minutes.[11][16] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Rinse the mouth thoroughly with water. DO NOT induce vomiting. Seek immediate medical attention.

Disposal Decision Workflow

The following diagram outlines the logical steps and decision points for managing N,N-Dimethyl-2-methoxyethylamine from generation to final disposal.

G N,N-Dimethyl-2-methoxyethylamine Disposal Workflow start Waste Generation ppe Step 1: Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe spill_check Spill Occurs? start->spill_check container Step 2: Use Labeled, Sealed Hazardous Waste Container ppe->container segregate Step 3: Segregate from Incompatibles (Acids, Oxidizers) container->segregate store Step 4: Store in Cool, Ventilated Satellite Accumulation Area segregate->store pickup Step 5: Arrange Pickup by Licensed Waste Disposal Service store->pickup end_disposal Final Disposal (Controlled Incineration) pickup->end_disposal spill_check->ppe No spill_small Minor Spill (<1L) 1. Alert Others 2. Absorb with Inert Material 3. Collect as Hazardous Waste spill_check->spill_small Yes, Minor spill_large Major Spill (>1L) 1. EVACUATE 2. CONFINE (close doors) 3. REPORT (Call 911) spill_check->spill_large Yes, Major spill_small->store

Sources

Navigating the Handling of N,N-Dimethyl-2-methoxyethylamine: A Guide to Personal Protective Equipment and Safe Practices

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, and drug development professional, the safe handling of specialized chemical reagents is paramount. This guide provides an in-depth operational plan for the use of N,N-Dimethyl-2-methoxyethylamine, focusing on the critical role of Personal Protective Equipment (PPE) in mitigating risks and ensuring a secure laboratory environment. Here, we move beyond a simple checklist to a deeper understanding of why specific protective measures are essential, empowering you to work with confidence and safety.

N,N-Dimethyl-2-methoxyethylamine is a versatile compound, but its utility is matched by a significant hazard profile. It is a highly flammable liquid and vapor, harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1] Furthermore, inhalation may cause respiratory irritation.[1] Understanding these risks is the first step in establishing a robust safety protocol. The causality is clear: direct contact or exposure can lead to immediate and potentially severe health consequences. Therefore, a comprehensive PPE strategy is not merely a recommendation but a necessity.

Core Principles of Protection: A Multi-Layered Approach

When handling N,N-Dimethyl-2-methoxyethylamine, a multi-layered PPE approach is crucial to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and respiratory. The selection of appropriate PPE is contingent on the specific procedure being performed and the potential for splashing, aerosolization, or vapor release.

Understanding the Hazards to Select the Right PPE

The primary hazards associated with N,N-Dimethyl-2-methoxyethylamine are its flammability and corrosivity.[1] The flammability dictates the need for materials that are not only chemically resistant but also flame-retardant, and for procedures that prevent the buildup of static electricity.[2] Its corrosive nature demands robust barrier protection for the skin and eyes.[3]

Essential Personal Protective Equipment: A Detailed Breakdown

PPE ComponentSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields, or a full-face shield.Protects against splashes of the corrosive liquid which can cause serious eye damage.[1][4]
Hand Protection Chemical-resistant gloves (Nitrile rubber is suitable for intermittent contact).Prevents skin contact, which can cause irritation and burns.[5] A thorough glove assessment is recommended based on the duration of handling.
Body Protection Fire/flame resistant and impervious clothing, such as a lab coat made of appropriate materials.Provides a barrier against accidental spills and protects from the chemical's flammable nature.[4]
Respiratory Protection A full-face respirator is necessary if exposure limits are exceeded or if working in a poorly ventilated area.Protects against the inhalation of harmful vapors that can cause respiratory tract irritation.[3][4]

Procedural Guidance: Step-by-Step Safety Protocols

Donning PPE: A Sequence for Safety

A specific order for putting on PPE is critical to ensure complete protection and avoid contamination.

PPE_Donning_Sequence cluster_donning PPE Donning Sequence Lab Coat Lab Coat Gloves Gloves Lab Coat->Gloves Eye Protection Eye Protection Gloves->Eye Protection Respirator (if needed) Respirator (if needed) Eye Protection->Respirator (if needed)

Caption: Sequential process for correctly donning PPE before handling N,N-Dimethyl-2-methoxyethylamine.

  • Body Protection: Don your fire-resistant lab coat, ensuring it is fully buttoned.

  • Hand Protection: Select the appropriate chemical-resistant gloves. Inspect for any signs of degradation or punctures before use.

  • Eye and Face Protection: Put on your safety goggles or face shield. Adjust for a snug and comfortable fit.

  • Respiratory Protection: If the risk assessment indicates the need for respiratory protection, perform a fit check to ensure a proper seal.

Doffing PPE: Preventing Contamination

The removal of PPE is a critical step where cross-contamination can occur if not done correctly. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces.

PPE_Doffing_Sequence cluster_doffing PPE Doffing Sequence Gloves Gloves Eye Protection Eye Protection Gloves->Eye Protection Lab Coat Lab Coat Eye Protection->Lab Coat Respirator (if needed) Respirator (if needed) Lab Coat->Respirator (if needed)

Caption: Step-by-step procedure for the safe removal of PPE to prevent cross-contamination.

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.

  • Eye and Face Protection: Remove your goggles or face shield from the back of your head.

  • Body Protection: Unbutton your lab coat and remove it by folding it inward, avoiding contact with the exterior.

  • Respiratory Protection: If used, remove the respirator from the back.

Operational and Disposal Plans: A Cradle-to-Grave Approach

Safe handling of N,N-Dimethyl-2-methoxyethylamine extends beyond its use in experiments to its proper storage and the disposal of associated waste.

Handling and Storage
  • Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Use spark-proof tools and explosion-proof equipment to mitigate the risk of ignition.

  • Ground and bond containers and receiving equipment to prevent static discharge.

  • Store the container tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[3][4]

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is a critical final step in the safe handling of N,N-Dimethyl-2-methoxyethylamine.

  • Contaminated PPE: All disposable PPE, such as gloves, should be collected in a designated, labeled hazardous waste container.

  • Chemical Waste: Unused or waste N,N-Dimethyl-2-methoxyethylamine should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge to sewer systems.[4]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, they can be punctured to render them unusable and disposed of in a sanitary landfill.[4]

By adhering to these detailed protocols, researchers can confidently and safely utilize N,N-Dimethyl-2-methoxyethylamine in their critical work, ensuring both personal safety and the integrity of their research environment.

References

  • SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]

  • Material Safety Data Sheet - Unsym-dimethylethylenediamine, 99% - Cole-Parmer. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. [Link]

  • T-PV2096-01-8711-CH - OSHA. [Link]

  • N,N-Dimethyl-2-methoxyethylamine | C5H13NO | CID 547400 - PubChem. [Link]

  • Personal Protective Equipment (PPE) For Flammable Liquids - Storemasta Blog. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.